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  • Product: Vidalol A
  • CAS: 137182-39-9

Core Science & Biosynthesis

Foundational

Isolation and Characterization of Vidalol A from Vidalia obtusiloba: A Technical Guide

Executive Summary The marine environment is a prolific source of structurally unique and biologically active secondary metabolites. Among these, marine red algae (Rhodophyta) are distinguished by their ability to biosynt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The marine environment is a prolific source of structurally unique and biologically active secondary metabolites. Among these, marine red algae (Rhodophyta) are distinguished by their ability to biosynthesize halogenated compounds, particularly bromophenols. Vidalia obtusiloba (also classified taxonomically as Osmundaria obtusiloba) is a tropical/subtropical marine red alga that yields a fascinating class of oligobromophenols known as Vidalols.

First isolated and characterized in 1991, 1 have garnered significant attention in marine pharmacognosy due to their potent anti-inflammatory properties. This whitepaper provides an in-depth, field-proven technical guide on the extraction, chromatographic fractionation, and structural validation of Vidalol A. Designed for natural product chemists and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure the high-yield, reproducible isolation of this highly reactive marine metabolite.

Biochemical Profile & Pharmacological Significance

Vidalol A (IUPAC: 2-bromo-4-(2,3-dibromo-4,5-dihydroxybenzyl)benzene-1,3,5-triol) is a dimeric bromophenol. Structurally, it consists of a benzylic cation of a lanosol subunit covalently linked to a bromophloroglucinol moiety. The high degree of hydroxylation and bromination makes it an electron-rich, highly polar molecule that is incredibly susceptible to aerial oxidation.

Mechanism of Action: Vidalol A acts upstream in the inflammatory cascade. It is a potent inhibitor of phospholipase A2 (PLA2), the enzyme responsible for cleaving arachidonic acid from membrane phospholipids. By halting arachidonic acid release, Vidalol A effectively starves the downstream cyclooxygenase (COX) and lipoxygenase (LOX) pathways, preventing the synthesis of pro-inflammatory prostaglandins and leukotrienes. In vitro assays demonstrate that2. When applied topically in murine models, it significantly reduces phorbol ester (PMA)-induced edema.

Pathway V Vidalol A (Bromophenol) PLA2 Phospholipase A2 (PLA2) V->PLA2 Inhibits (96% at 1.6 μg/mL) AA Arachidonic Acid Release PLA2->AA Catalyzes COX Cyclooxygenase (COX) Pathway AA->COX Substrate INF Inflammatory Response (Edema / Pain) COX->INF Prostaglandins

Figure 1: Mechanism of action of Vidalol A inhibiting the PLA2-mediated inflammatory cascade.

Experimental Protocols: Extraction & Fractionation Strategy

The isolation of Vidalol A requires a meticulously controlled environment to prevent the degradation of its polyhydroxylated aromatic rings. The following protocol establishes a self-validating system for its purification from 3.

Step 1: Biomass Stabilization and Cryogenic Maceration
  • Action: Lyophilize the freshly collected Vidalia obtusiloba immediately upon harvest. Grind the dried biomass cryogenically using liquid nitrogen.

  • Causality: Bromophenols are highly sensitive to polyphenol oxidases present in the algal tissue. Lyophilization removes the water necessary for enzymatic activity, while cryogenic grinding prevents the thermal degradation and oxidation of the electron-rich aromatic rings that typically occur during mechanical disruption.

Step 2: Cold Solvent Extraction
  • Action: Extract the powdered biomass with 100% Methanol (MeOH) at 4°C in the dark for 48 hours. Filter the homogenate and concentrate the solvent under reduced pressure at temperatures strictly below 30°C.

  • Causality: Methanol possesses the optimal dielectric constant to penetrate the cellular matrix and solubilize polyhydroxylated bromophenols. The cold, dark environment serves as a self-validating control against photo-oxidation and thermal breakdown of the target metabolites.

Step 3: Liquid-Liquid Partitioning (Defatting and Enrichment)
  • Action: Suspend the crude methanolic extract in a MeOH/H₂O mixture and partition sequentially with n-hexane, followed by Ethyl Acetate (EtOAc).

  • Causality: The n-hexane wash is a critical preparatory step that strips away non-polar sterols (e.g., fucosterol) and lipids. If left in the extract, these lipids would irreversibly foul the stationary phases of downstream chromatography columns. The EtOAc phase selectively extracts the medium-polarity oligobromophenols, including Vidalols A and B, leaving highly polar carbohydrates and sulfated bromophenols in the aqueous layer.

Step 4: Size-Exclusion and Adsorption Chromatography
  • Action: Load the enriched EtOAc fraction onto a Sephadex LH-20 column. Elute with a step gradient of MeOH:CH₂Cl₂ (1:1 v/v) transitioning to 100% MeOH.

  • Causality: Sephadex LH-20 is the gold standard for polyphenol isolation. In methanolic solvents, it operates via a dual mechanism: size exclusion (separating larger polymeric tannins from dimeric Vidalols) and reversible hydrogen bonding. The hydroxyl groups of Vidalol A interact with the dextran matrix, allowing for the precise separation of bromophenols from residual algal pigments.

Step 5: Preparative Reverse-Phase HPLC
  • Action: Subject the enriched bromophenol sub-fractions to preparative RP-HPLC using a C18 column. Elute isocratically with MeOH:H₂O supplemented with 0.1% Trifluoroacetic acid (TFA), monitoring absorbance at 280 nm.

  • Causality: The C18 stationary phase resolves structural isomers (Vidalol A vs. Vidalol B) based on subtle differences in hydrophobicity. The addition of 0.1% TFA suppresses the ionization of the phenolic hydroxyl groups, ensuring sharp, symmetrical chromatographic peaks and preventing peak tailing.

Isolation Biomass Vidalia obtusiloba Biomass Extract Crude Methanolic Extract Biomass->Extract Cold Maceration (MeOH) Partition Liquid-Liquid Partition (Hexane -> EtOAc) Extract->Partition Defatting & Enrichment Sephadex Sephadex LH-20 Chromatography Partition->Sephadex EtOAc Fraction HPLC Preparative RP-HPLC (C18, Isocratic) Sephadex->HPLC Phenolic Sub-fractions Pure Vidalol A (Pure Fraction) HPLC->Pure High-Resolution Separation

Figure 2: Step-by-step chromatographic isolation workflow for Vidalol A from marine biomass.

Structural Elucidation & Validation

Because Vidalol A rapidly oxidizes in air to form amorphous brown polymeric powders, purified fractions must be immediately purged with inert gas (N₂ or Ar) and stored at -20°C.

Validation of the isolated compound relies on mass spectrometry and nuclear magnetic resonance:

  • ESI-MS (Electrospray Ionization Mass Spectrometry): The presence of multiple bromine atoms in Vidalol A (C₁₃H₉Br₃O₅) produces highly characteristic isotopic clusters in the mass spectrum. The[M - H]⁻ ion peaks will display a distinct isotopic distribution pattern separated by 2 mass units (due to ⁷⁹Br and ⁸¹Br isotopes), confirming the tribrominated nature of the dimer.

  • NMR Spectroscopy: ¹H and ¹³C NMR are utilized to confirm the specific substitution patterns on the aromatic rings. The presence of the methylene bridge connecting the bromophloroglucinol moiety to the lanosol subunit is a definitive marker for Vidalol A, distinguishing it from monomeric bromophenols.

Data Presentation

The following tables summarize the expected quantitative metrics during the isolation process and the established pharmacological baseline for the purified compound.

Table 1: Representative Extraction and Fractionation Yields from Vidalia obtusiloba

Isolation StageFraction / MatrixYield (% dry weight)Total Phenolic Content (mg GAE/g)
Crude Extraction Methanolic Extract8.50%45.2
Liquid-Liquid Partition Hexane Fraction (Lipids)2.10%5.1
Liquid-Liquid Partition EtOAc Fraction (Enriched)1.80%120.4
Sephadex LH-20 Sub-fraction III0.40%310.5
RP-HPLC Vidalol A (Pure)0.05%>99% Purity

Table 2: Pharmacological Activity Profile (PLA2 Inhibition)

CompoundTarget EnzymeIC₅₀ / Inhibition RateClinical / Biological Relevance
Vidalol A Bee venom PLA296% inactivation at 1.6 μg/mLPotent suppression of arachidonic acid release.
Vidalol B Bee venom PLA296% inactivation at 1.6 μg/mLIsomeric equivalent; identical in vitro efficacy.
Indomethacin COX-1 / COX-2Standard ControlDownstream inhibition (NSAID standard).

References

  • Wiemer, D.F., Idler, D.D., Fenical, W. "Vidalols A and B, new anti-inflammatory bromophenols from the Caribbean marine red alga Vidalia obtusiloba." Cellular and Molecular Life Sciences / Experientia (1991).
  • MDPI / National Institutes of Health. "Macroalgae Specialized Metabolites: Evidence for Their Anti-Inflammatory Health Benefits." Marine Drugs (2022).
  • Carvalho et al. "Sulfated bromophenols from Osmundaria obtusiloba (C. Agardh) R. E. Norris (Rhodophyta, Ceramiales)." SciELO (2006).

Sources

Exploratory

Marine Bromophenols Vidalol A and B: Discovery, Structural Elucidation, and Therapeutic Potential

Executive Summary Marine macroalgae, particularly within the red algae division (Rhodophyta), are prolific producers of halogenated secondary metabolites[1]. Within the family Rhodomelaceae, the Caribbean marine red alga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Marine macroalgae, particularly within the red algae division (Rhodophyta), are prolific producers of halogenated secondary metabolites[1]. Within the family Rhodomelaceae, the Caribbean marine red alga Vidalia obtusaloba (also taxonomically referred to as Osmundaria obtusiloba) yields a structurally unique class of oligomeric bromophenols[2][3]. Discovered during a targeted bioprospecting initiative in 1991, Vidalol A and Vidalol B represent a significant milestone in marine pharmacognosy due to their potent anti-inflammatory and enzyme-inhibitory properties ()[2]. This technical guide provides an in-depth analysis of their chemical architecture, self-validating isolation protocols, and mechanistic pharmacology for drug development professionals.

Chemical Architecture and Structural Elucidation

Bromophenols serve as chemical defenses against marine herbivores and microbial pathogens[3][4]. The structural complexity of Vidalols arises from the oligomerization of simpler precursor units.

  • Vidalol A: A dimeric-like structure composed of one C7 lanosol-type unit linked via a robust carbon–carbon bond to a second six-carbon (C6) bromophenol unit.

  • Vidalol B: Represents the next iterative assembly, featuring two lanosol units fused to a central C6 core, forming a complex trimer-like bromophenol.

Both compounds feature highly reactive ortho-catechol moieties. While these functional groups are critical for their pharmacological zinc-binding and antioxidant activities, they render the molecules highly susceptible to auto-oxidation during extraction.

Table 1: Structural and Physicochemical Properties of Vidalols
PropertyVidalol AVidalol B
Molecular Formula C₁₃H₉Br₃O₅C₂₀H₁₃Br₅O₇
Structural Class Dimeric BromophenolTrimeric Bromophenol
Biosynthetic Building Blocks 1 Lanosol unit + 1 C6 core2 Lanosol units + 1 C6 core
Key Functional Groups ortho-catechol, aromatic brominesortho-catechol, aromatic bromines
Primary Enzymatic Targets Phospholipase A2 (PLA2)PLA2, Carbonic Anhydrase (hCA)

Self-Validating Isolation Protocol

The extraction of marine bromophenols requires meticulous control over solvent polarity and enzymatic quenching. The following protocol outlines a field-proven, self-validating methodology for isolating Vidalols A and B while preserving their structural integrity.

Step 1: Lyophilization and Enzymatic Quenching

  • Action: Freshly collected Vidalia obtusaloba is immediately flash-frozen in liquid nitrogen and lyophilized. The dried biomass is extracted using a 1:1 mixture of Methanol and Dichloromethane ( CH2​Cl2​ ) at 4°C.

  • Causality: Marine algae contain highly active endogenous bromoperoxidases. Immediate freezing and subsequent extraction in a denaturing solvent mixture quenches these enzymes, preventing artifactual halogenation or degradation post-harvest. The dual-solvent system ensures the solubilization of both polar phenolics and lipophilic cellular components.

Step 2: Liquid-Liquid Partitioning

  • Action: The crude extract is concentrated, suspended in 10% aqueous methanol, and partitioned sequentially against hexane and ethyl acetate.

  • Causality: Hexane removes non-polar lipids, sterols, and pigments. The moderately polar bromophenols selectively partition into the ethyl acetate layer, leaving highly polar sulfated polysaccharides and inorganic salts in the aqueous phase.

Step 3: Size-Exclusion and Affinity Chromatography

  • Action: The enriched ethyl acetate fraction is loaded onto a Sephadex LH-20 column and eluted isocratically with methanol.

  • Causality: Sephadex LH-20 operates via a dual mechanism. It separates by molecular size but also utilizes strong π−π stacking interactions with the electron-rich, brominated aromatic rings. This selectively retards the elution of Vidalols, achieving a high-purity separation from aliphatic contaminants.

Step 4: Reversed-Phase HPLC Purification

  • Action: Final purification is achieved using a semi-preparative C18 HPLC column with an acidified water/acetonitrile gradient (0.1% Trifluoroacetic acid).

  • Causality: The addition of 0.1% TFA suppresses the ionization of the phenolic hydroxyl groups. This ensures sharp chromatographic peaks and prevents the auto-oxidation of the ortho-catechol groups into quinones during elution.

Step 5: Self-Validation Protocol

  • Action: To ensure the isolated Vidalols are not extraction artifacts, a parallel micro-extraction using deuterated solvents ( CD3​OD ) is performed with immediate 1H -NMR analysis.

  • Causality: The presence of identical aromatic resonances in the raw NMR spectrum confirms the natural occurrence of the Vidalols in the living organism, validating the entire workflow.

IsolationWorkflow A Marine Alga (Vidalia obtusaloba) B MeOH/CH2Cl2 Extraction (Quench enzymatic degradation) A->B C Liquid-Liquid Partitioning (Hexane vs. Aqueous MeOH) B->C D Ethyl Acetate Fraction (Concentrates bromophenols) C->D E Sephadex LH-20 Chromatography (Size & phenolic affinity) D->E F RP-HPLC Purification (C18, Gradient Elution) E->F G Vidalol A & B (Pure Compounds) F->G

Workflow for the extraction and isolation of Vidalols A and B from marine red algae.

Mechanistic Pharmacology and Target Engagement

Vidalols exhibit polypharmacology, engaging multiple enzymatic targets involved in inflammation and metabolic regulation.

Phospholipase A2 (PLA2) Inhibition

Vidalols A and B were originally discovered through an organized effort to identify naturally-occurring inhibitors of Phospholipase A2 (PLA2)[2]. PLA2 is the rate-limiting enzyme in the arachidonic acid cascade, responsible for cleaving membrane phospholipids to release arachidonic acid, which is subsequently converted into pro-inflammatory prostaglandins and leukotrienes by COX/LOX enzymes. In in vivo models, topically applied Vidalols reduced phorbol ester (PMA)-induced mouse ear edema by an impressive 58–82% ()[4].

PLA2Pathway Stimulus Inflammatory Stimulus (e.g., Phorbol Ester) PLA2 Phospholipase A2 (PLA2) Activation Stimulus->PLA2 AA Arachidonic Acid Release PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 COX COX / LOX Pathways AA->COX Inflammation Edema & Inflammation COX->Inflammation Vidalol Vidalol A & B (Bromophenol Inhibitors) Vidalol->PLA2 Inhibits

Mechanism of anti-inflammatory action by Vidalols via Phospholipase A2 inhibition.

Carbonic Anhydrase (CA) Inhibition

Recent pharmacological profiling has revealed that Vidalol B and its synthetic derivatives are potent inhibitors of human Carbonic Anhydrase (hCA) isoforms ()[5]. The polybrominated phenol scaffold acts as a non-classical zinc-binding group (ZBG) within the enzyme's active site. Vidalol B demonstrates a slightly selective profile, with highly effective inhibitory action against hCA IV and hCA VI, which are critical targets in the management of glaucoma and various neurological disorders[5][6].

Table 2: Pharmacological Target Engagement
Biological TargetAssay ModelObserved EffectMechanism of Action
Phospholipase A2 Phorbol ester (PMA) mouse ear58–82% reduction in edemaInhibition of arachidonic acid cleavage from phospholipids
Carbonic Anhydrase IV In vitro esterase activityHigh micromolar inhibitionZinc-binding and active site occlusion by bromophenol scaffold
Carbonic Anhydrase VI In vitro esterase activityHigh micromolar inhibitionDisruption of the catalytic water network

Translational Potential in Drug Discovery

While the therapeutic potential of Vidalols is clear, their direct clinical translation is bottlenecked by supply issues, as the natural distribution of Vidalia obtusaloba is limited[7]. Current drug development efforts are focused on two fronts:

  • Biomimetic Synthesis: Utilizing bromoperoxidase enzymes to catalyze the assembly of simpler lanosol units into higher-order oligomers like Vidalol B in vitro, bypassing the need for extensive marine harvesting[6].

  • Structural Optimization: Synthesizing simplified analogs (e.g., bromoethers and benzophenone derivatives) inspired by the Vidalol B scaffold that retain the hCA inhibitory activity but possess improved pharmacokinetic profiles and chemical stability[5].

References

  • Wiemer, D. F., Idler, D. D., & Fenical, W. (1991). Vidalols A and B, new anti-inflammatory bromophenols from the Caribbean marine red alga Vidalia obtusaloba. Experientia, 47(8), 851–853. URL:[Link]

  • Supuran, C. T. (2020). Carbonic Anhydrase Inhibitors from Marine Natural Products. Marine Drugs, 18(12), 606. URL:[Link]

  • Generalić Mekinić, I., et al. (2022). Macroalgae Specialized Metabolites: Evidence for Their Anti-Inflammatory Health Benefits. Marine Drugs, 20(12), 786. URL:[Link]

  • Jacobtorweihen, J., et al. (2022). Phylogenetic distribution of bromophenols in marine algae and the generation of a comprehensive bromophenol database. Phytochemistry Reviews, 22(3), 1–38. URL:[Link]

  • Lhullier, C., et al. (2004). Sulfated bromophenols from Osmundaria obtusiloba (C. Agardh) R. E. Norris (Rhodophyta, Ceramiales). Revista Brasileira de Botânica, 27(3). URL:[Link]

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Foundational

Vidalol A: Mechanistic Insights and In Vivo Anti-Inflammatory Efficacy of Marine Bromophenols

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Executive Summary: The Marine Pharmacopeia The marine envi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals

Executive Summary: The Marine Pharmacopeia

The marine environment represents a vast, largely untapped reservoir of secondary metabolites with unique structural motifs and potent pharmacological properties. Among these, marine macroalgae (seaweeds) have evolved complex chemical defense mechanisms to deter herbivores and microbial pathogens.

Vidalol A—a highly brominated phenolic compound (2-bromo-4-(2,3-dibromo-4,5-dihydroxybenzyl)benzene-1,3,5-triol)—was isolated from the Caribbean red alga Vidalia obtusiloba[1]. While initially identified for its ecological role in reducing grazing by herbivorous fishes, Vidalol A has garnered significant attention in preclinical drug development for its profound anti-inflammatory properties, specifically its ability to selectively disrupt the arachidonic acid metabolic pathway[2]. This technical guide provides an in-depth analysis of Vidalol A’s mechanism of action, synthesizes its in vivo efficacy data, and outlines a self-validating experimental protocol for evaluating its topical anti-inflammatory potential.

Mechanistic Grounding: Targeting the Phospholipase A2 (PLA2) Cascade

To understand the therapeutic potential of Vidalol A, we must examine the causality of the inflammatory cascade it interrupts. Inflammation is fundamentally driven by the mobilization of arachidonic acid (AA) from cellular membrane phospholipids. This rate-limiting step is catalyzed by the enzyme Phospholipase A2 (PLA2) . Once liberated, AA is rapidly oxygenated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into potent pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.

Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) target downstream enzymes (e.g., COX-1/COX-2)[3]. However, upstream inhibition of PLA2 offers a broader suppression of the inflammatory network by preventing the synthesis of the foundational AA substrate itself.

Vidalol A acts as a potent, upstream inhibitor of bee venom-derived PLA2, demonstrating a remarkable 96% enzyme inactivation at a concentration of just 1.6 μg/mL [3]. By directly antagonizing PLA2, Vidalol A selectively knocks out the arachidonic acid metabolic pathway before downstream eicosanoid amplification can occur[2].

Pathway PMA Phorbol Ester (PMA) Stimulus PKC Protein Kinase C (PKC) Activation PMA->PKC PLA2 Phospholipase A2 (PLA2) Activation PKC->PLA2 AA Arachidonic Acid (AA) PLA2->AA Cleavage Phospholipids Membrane Phospholipids Phospholipids->PLA2 COX COX / LOX Enzymes AA->COX Inflammation Edema & Inflammation (Prostaglandins/Leukotrienes) COX->Inflammation VidalolA Vidalol A (Marine Bromophenol) VidalolA->PLA2 96% Inhibition

Fig 1. Vidalol A mediated inhibition of the PLA2-arachidonic acid inflammatory signaling cascade.

Quantitative In Vivo Efficacy: The PMA-Induced Edema Model

To validate the in vitro enzymatic inhibition of PLA2, researchers must employ an in vivo model that specifically relies on the PLA2 pathway. As an Application Scientist, I strongly advocate for the Phorbol 12-myristate 13-acetate (PMA)-induced mouse ear edema model over broader models like carrageenan-induced paw edema.

The Causality of the Model: PMA is a structural analog of diacylglycerol (DAG) that directly and potently activates Protein Kinase C (PKC). PKC activation leads to the rapid phosphorylation and activation of cytosolic PLA2, triggering massive arachidonic acid release and subsequent localized edema. Because this model is fundamentally driven by PLA2 activation, it serves as a highly specific, self-validating system for testing PLA2 inhibitors like Vidalol A.

When applied topically in this model, Vidalol A and its structural analog Vidalol B demonstrate profound anti-inflammatory efficacy, significantly reducing tissue edema.

Table 1: Quantitative Summary of Vidalol A & B Efficacy
CompoundSource OrganismTarget EnzymeIn Vitro EfficacyIn Vivo Efficacy (PMA Model)
Vidalol A Vidalia obtusilobaPhospholipase A2 (PLA2)96% Inhibition at 1.6 μg/mL58–82% Edema Reduction
Vidalol B Vidalia obtusilobaPhospholipase A2 (PLA2)96% Inhibition at 1.6 μg/mL58–82% Edema Reduction

Data synthesized from authoritative pharmacological evaluations of marine bromophenols[3],[4].

Self-Validating Experimental Protocol: In Vivo Edema Assay

To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines the standard operating procedure for evaluating Vidalol A using the PMA-induced mouse ear edema model. This protocol incorporates strict internal controls to validate the assay's sensitivity.

Materials Required
  • Subjects: Male Swiss Webster mice (20-25g), acclimated for 7 days.

  • Inducing Agent: PMA dissolved in acetone (typically 2.5 μ g/ear ).

  • Test Compound: Vidalol A dissolved in a suitable vehicle (e.g., acetone or ethanol/acetone mix).

  • Positive Control: Indomethacin (a standard NSAID) or Dexamethasone (a PLA2-suppressing corticosteroid).

  • Tools: Digital micrometer, 6mm biopsy punch, analytical balance.

Step-by-Step Methodology
  • Baseline Stratification: Measure the baseline thickness of the right ear of all mice using a digital micrometer. Randomize animals into four groups (n=6/group): Vehicle Control, PMA Only (Negative Control), PMA + Positive Control, and PMA + Vidalol A.

  • Induction of Inflammation: Apply 20 μL of the PMA solution (125 μg/mL in acetone) topically to the inner and outer surfaces of the right ear. Allow the solvent to evaporate completely.

    • Scientific Rationale: Acetone ensures rapid transdermal penetration of the lipophilic PMA, initiating the PKC/PLA2 cascade within minutes.

  • Therapeutic Dosing: Thirty minutes post-PMA application, apply 20 μL of the Vidalol A solution (e.g., 50-100 μ g/ear ) topically to the same right ear. Apply the vehicle alone to the PMA-Only group.

  • Incubation Period: Return the mice to their home cages for exactly 4 hours.

    • Scientific Rationale: The 4-hour window captures the peak of the acute inflammatory phase driven by arachidonic acid metabolites before adaptive immune cells heavily infiltrate the tissue.

  • Euthanasia and Tissue Harvesting: Euthanize the animals via CO2 asphyxiation. Immediately use a 6mm biopsy punch to extract a uniform circular disc from the treated right ear and the untreated left ear (internal baseline control).

  • Gravimetric Analysis: Weigh the ear punches immediately on an analytical balance. The degree of edema is calculated as the weight difference between the right (treated) and left (untreated) ear punches.

  • Validation & Calculation: Calculate the percentage of edema inhibition relative to the PMA-Only control group. A successful assay is validated if the Positive Control group shows >50% inhibition. Vidalol A typically yields 58-82% inhibition in this validated setup[3].

Workflow Start Animal Acclimation (Swiss Webster Mice) Baseline Baseline Ear Thickness Measurement Start->Baseline Induction Topical PMA Application (Induce PLA2 Cascade) Baseline->Induction Treatment Topical Vidalol A Dosing (Test Group) Induction->Treatment Incubation 4-Hour Incubation (Acute Phase) Treatment->Incubation Harvest Euthanasia & 6mm Tissue Punch Incubation->Harvest Analysis Gravimetric Analysis (Calculate % Inhibition) Harvest->Analysis

Fig 2. Step-by-step in vivo workflow for the PMA-induced mouse ear edema model.

Translational Perspective and Future Directions

The transition of marine bromophenols from ecological defense mechanisms to pharmacological leads is a testament to the evolutionary optimization of secondary metabolites. Vidalol A's ability to inhibit PLA2 by 96% and reduce in vivo edema by up to 82% positions it as a highly potent lead compound for topical anti-inflammatory therapeutics[3],[4].

However, as drug development professionals, we must acknowledge the hurdles ahead. The high degree of bromination in Vidalol A makes it highly lipophilic, which is excellent for topical penetration (as demonstrated in the mouse ear model) but may present pharmacokinetic challenges for systemic oral administration (e.g., high plasma protein binding, rapid hepatic clearance). Future research should focus on structure-activity relationship (SAR) studies to determine if the exact bromination pattern is strictly required for PLA2 binding, or if more hydrophilic synthetic analogs can be engineered to maintain the >80% in vivo efficacy while improving systemic bioavailability.

References

  • Macroalgae Specialized Metabolites: Evidence for Their Anti-Inflammatory Health Benefits Source: National Institutes of Health (NIH) / Marine Drugs URL:[Link][1]

  • Macroalgae Specialized Metabolites with Anti-Inflammatory Activity Source: Encyclopedia (MDPI) URL:[Link][3]

  • Isolation and Potential Biological Applications of Haloaryl Secondary Metabolites from Macroalgae Source: MDPI URL:[Link][4]

  • 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) suppresses the expression of... Source: ResearchGate URL:[Link][2]

Sources

Exploratory

The Biosynthetic Architecture of Vidalol A: A Technical Guide to Marine Bromophenol Assembly

Executive Summary & Chemical Ecology Vidalol A (2-bromo-4-(2,3-dibromo-4,5-dihydroxybenzyl)benzene-1,3,5-triol) is a highly brominated, dimeric phenolic metabolite isolated primarily from the Caribbean red macroalga Vida...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Ecology

Vidalol A (2-bromo-4-(2,3-dibromo-4,5-dihydroxybenzyl)benzene-1,3,5-triol) is a highly brominated, dimeric phenolic metabolite isolated primarily from the Caribbean red macroalga Vidalia obtusiloba (synonymous with Osmundaria obtusiloba)[1][2]. In the marine ecosystem, Vidalol A functions as a potent chemical defense mechanism, significantly reducing grazing by marine herbivores[3].

From a pharmacological perspective, Vidalol A is a powerful anti-inflammatory agent. It operates by inhibiting bee venom-derived phospholipase A2 (PLA2), achieving up to 96% enzyme inactivation at concentrations as low as 1.6 μg/mL[1][4]. Understanding its biosynthesis is critical for drug development professionals aiming to engineer or biomimetically synthesize novel halogenated therapeutics.

The Biosynthetic Machinery: From Primary Metabolites to Halogenated Dimers

The biosynthesis of Vidalol A represents a sophisticated evolutionary adaptation, merging the ubiquitous shikimate pathway with marine-specific halogenation chemistry. The pathway can be divided into three distinct mechanistic phases:

Precursor Generation via the Shikimate Pathway

Unlike terrestrial plants that primarily accumulate non-halogenated flavonoids and tannins, marine Rhodophyta channel primary aromatic amino acids (such as L-tyrosine) into simple phenolic pools[5]. Through deamination and side-chain shortening, the algae generate electron-rich monomeric precursors, notably p-hydroxybenzoic acid and phloroglucinol derivatives. These electron-rich aromatic rings are primed for electrophilic attack.

Enzymatic Halogenation by Vanadium-Dependent Bromoperoxidase (V-BPO)

The core of marine bromophenol biosynthesis relies on Vanadium-dependent bromoperoxidases (V-BPO)[6]. Seawater contains a high concentration of bromide ions (approximately 0.65 mg/kg)[7]. During photosynthesis or environmental stress, macroalgae generate hydrogen peroxide (H₂O₂).

Mechanistic Causality: V-BPO utilizes a coordinated vanadate cofactor to bind H₂O₂, forming a highly reactive peroxo-vanadium intermediate. This complex oxidizes ambient Br⁻ to generate an electrophilic brominating species (equivalent to enzyme-bound hypobromite, HOBr)[8]. Because the phenolic precursors are highly activated by their hydroxyl groups, they undergo rapid electrophilic aromatic substitution. This process yields heavily brominated monomers, specifically 2,3-dibromo-4,5-dihydroxybenzyl alcohol (a lanosol-type precursor) and bromophloroglucinol[2][9].

Dimerization via Electrophilic Aromatic Substitution

Vidalol A is not a simple monomer; it is a diarylmethane-type oligobromophenol[2]. Its assembly requires a cross-coupling event between the two distinct brominated monomers generated in the previous step.

  • Carbocation Formation: The benzylic alcohol of the lanosol-type precursor undergoes dehydration, generating a highly resonance-stabilized benzylic carbocation.

  • Friedel-Crafts Alkylation: The bromophloroglucinol unit acts as a potent nucleophile. The carbocation attacks the unsubstituted position of the bromophloroglucinol ring, forming the stable diarylmethane bridge characteristic of Vidalol A.

Biosynthesis Shikimate Shikimate Pathway Tyrosine L-Tyrosine Shikimate->Tyrosine Phenols Simple Phenols (e.g., p-Hydroxybenzoic acid) Tyrosine->Phenols Deamination & Chain Shortening VBPO Vanadium-dependent Bromoperoxidase (V-BPO) + H2O2 + Br- Phenols->VBPO Monomer1 2,3-dibromo-4,5-dihydroxybenzyl alcohol (Lanosol-type precursor) VBPO->Monomer1 Monomer2 Bromophloroglucinol VBPO->Monomer2 Carbocation Benzylic Carbocation Intermediate Monomer1->Carbocation -H2O VidalolA Vidalol A (Dimeric Bromophenol) Monomer2->VidalolA Friedel-Crafts Alkylation Carbocation->VidalolA

Biosynthetic pathway of Vidalol A highlighting V-BPO halogenation and Friedel-Crafts coupling.

Quantitative Pharmacological and Structural Data

To contextualize Vidalol A within the broader landscape of marine bromophenols, the following table summarizes its structural and pharmacological profile compared to related metabolites found in Vidalia obtusiloba[1][2].

CompoundMolecular FormulaSource OrganismTarget / BioactivityEfficacy / IC50
Vidalol A C₁₃H₉Br₃O₅Vidalia obtusilobaPhospholipase A2 (PLA2)96% inhibition at 1.6 μg/mL
Vidalol B C₂₀H₁₃Br₅O₇Vidalia obtusilobaPhospholipase A2 (PLA2)58–82% in vivo edema reduction
Lanosol C₇H₆Br₂O₃Osmundaria spp.Algal Growth RegulationAntialgal / Morphological control

Experimental Workflows for Biosynthetic Elucidation

To isolate Vidalol A and validate the upstream enzymatic machinery, researchers must employ a dual-pronged approach: targeted metabolite extraction and functional enzymatic assays.

Protocol: Extraction and Isolation of Vidalol A

This methodology ensures the preservation of heavily halogenated, oxidation-sensitive phenols.

  • Biomass Processing: Collect Vidalia obtusiloba biomass, immediately flash-freeze in liquid nitrogen, and lyophilize to prevent enzymatic degradation. Pulverize into a fine powder.

  • Solvent Extraction: Extract the powder exhaustively using a 1:1 mixture of Methanol (MeOH) and Dichloromethane (CH₂Cl₂). This solvent system is critical as it captures both the polar hydroxyl groups and the lipophilic brominated rings.

  • Partitioning: Concentrate the extract under reduced pressure and partition between H₂O and Ethyl Acetate (EtOAc). The EtOAc fraction will contain the oligobromophenols.

  • Chromatographic Fractionation: Subject the EtOAc fraction to Sephadex LH-20 size-exclusion chromatography (eluting with MeOH) to separate dimeric Vidalols from monomeric bromophenols.

  • Purification & Elucidation: Purify Vidalol A using Reversed-Phase HPLC (C18 column, H₂O/Acetonitrile gradient). Confirm the structure via ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS), looking for the characteristic isotopic cluster of three bromine atoms (M, M+2, M+4, M+6).

Protocol: Self-Validating V-BPO Enzymatic Assay

To prove the causality of V-BPO in the halogenation step, the Monochlorodimedone (MCD) assay is the gold standard. Why it is self-validating: MCD absorbs strongly at 290 nm. When V-BPO successfully generates an electrophilic bromine species, it brominates MCD to form bromochlorodimedone, which lacks absorbance at 290 nm. The kinetic drop in absorbance provides irrefutable, real-time proof of halogenating activity.

  • Enzyme Extraction: Homogenize fresh algal tissue in 100 mM Tris-SO₄ buffer (pH 8.0) containing 1 mM EDTA. Centrifuge and collect the supernatant.

  • Reagent Preparation: Prepare a reaction cuvette containing 100 mM phosphate buffer (pH 6.0), 2 mM KBr, 50 μM MCD, and 100 μL of the crude enzyme extract.

  • Reaction Initiation: Add 2 mM H₂O₂ to initiate the reaction.

  • Kinetic Monitoring: Monitor the decrease in absorbance at 290 nm (ε = 19.9 mM⁻¹ cm⁻¹) over 5 minutes using a UV-Vis spectrophotometer. Calculate the specific activity based on the rate of MCD depletion.

Workflow Biomass Algal Biomass Collection & Lyophilization Extraction Solvent Extraction (MeOH/CH2Cl2) Biomass->Extraction Assay V-BPO Enzymatic Assay (MCD) Biomass->Assay Protein Extraction Fractionation Chromatographic Fractionation (HPLC) Extraction->Fractionation Elucidation Structural Elucidation (NMR, HRMS) Fractionation->Elucidation

Experimental workflow for Vidalol A isolation and V-BPO enzymatic validation.

References

  • Macroalgae Specialized Metabolites with Anti-Inflammatory Activity. Encyclopedia MDPI. Available at:[Link]

  • Macroalgae Specialized Metabolites: Evidence for Their Anti-Inflammatory Health Benefits. NIH. Available at:[Link]

  • Sulfated bromophenols from Osmundaria obtusiloba (C. Agardh) R. E. Norris (Rhodophyta, Ceramiales). SciELO. Available at:[Link]

  • Vidalols A and B, new anti-inflammatory bromophenols from the Caribbean marine red alga Vidalia obtusaloba. PubMed. Available at: [Link]

  • Halogenated Organic Molecules of Rhodomelaceae Origin: Chemistry and Biology. ACS Publications. Available at:[Link]

  • Vanadium-dependent bromoperoxidase (organic molecule bromination). M-CSA Mechanism and Catalytic Site Atlas. Available at:[Link]

  • On the Regiospecificity of Vanadium Bromoperoxidase. ACS Publications. Available at:[Link]

  • Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. MDPI. Available at:[Link]

  • Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. Available at:[Link]

Sources

Foundational

Unlocking the Pharmacological Potential of Marine Metabolite Vidalol A: A Technical Blueprint for Drug Development

Executive Summary The marine biosphere represents a largely untapped reservoir of structurally unique, halogenated secondary metabolites driven by extreme ecological pressures[1]. Among these, Vidalol A —a highly bromina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The marine biosphere represents a largely untapped reservoir of structurally unique, halogenated secondary metabolites driven by extreme ecological pressures[1]. Among these, Vidalol A —a highly brominated phenolic compound isolated from the Caribbean marine red alga Vidalia obtusaloba (Rhodophyta)—has emerged as a compelling lead scaffold for anti-inflammatory drug development[2]. Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that target downstream cyclooxygenase (COX) enzymes, Vidalol A operates upstream by potently inhibiting Phospholipase A2 (PLA2)[2].

This technical guide provides a comprehensive analysis of Vidalol A’s mechanistic pharmacology, quantitative efficacy, and the rigorous, self-validating experimental protocols required for its bio-guided isolation and evaluation.

Evolutionary Pharmacology and Chemical Profiling

Marine macroalgae synthesize halogenated compounds as a primary chemical defense mechanism against herbivory and biofouling[3]. Vidalol A is an oligobromophenol with the IUPAC designation 2-bromo-4-(2,3-dibromo-4,5-dihydroxybenzyl)benzene-1,3,5-triol [4].

Structural Causality in Pharmacology: The insertion of bromine atoms into the phenolic rings is not merely an ecological artifact; it is a critical pharmacological asset[1]. Bromination significantly increases the molecule's lipophilicity, enhancing its permeability across biological membranes[1]. Furthermore, the electron-withdrawing nature of the bromine atoms increases the acidity of the adjacent hydroxyl groups, facilitating stronger hydrogen-bonding interactions within the hydrophobic catalytic channels of target enzymes like PLA2[1],[5].

Mechanistic Profiling: Upstream Inhibition of the Arachidonic Acid Cascade

The inflammatory response is heavily dependent on the liberation of arachidonic acid (AA) from cell membrane phospholipids—a rate-limiting step catalyzed exclusively by Phospholipase A2 (PLA2)[6].

While conventional NSAIDs (e.g., ibuprofen, celecoxib) inhibit COX-1 and COX-2 downstream, they often cause gastrointestinal and cardiovascular toxicities due to the shunting of AA into the lipoxygenase (LOX) pathway. Vidalol A intervenes at the apex of this cascade[2]. By directly inactivating PLA2, Vidalol A simultaneously starves both the COX and LOX pathways of their primary substrate, thereby preventing the synthesis of both prostaglandins and leukotrienes[2].

PLA2_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Hydrolysis AA Arachidonic Acid (AA) PLA2->AA Release COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PG Prostaglandins COX->PG LT Leukotrienes LOX->LT VidalolA Vidalol A VidalolA->PLA2 Inhibits (96%)

Caption: Mechanism of Vidalol A intervening in the arachidonic acid inflammatory cascade via PLA2 inhibition.

Quantitative Pharmacodynamics

The pharmacological potential of Vidalol A has been validated across both in vitro enzymatic assays and in vivo phenotypic models. The data below summarizes its potent anti-inflammatory and ecological efficacy.

MetricExperimental Model / TargetQuantitative ValuePharmacological Significance
Enzyme Inhibition Bee venom-derived PLA2 (In vitro)96% inactivation at 1.6 μg/mL[4],[5]Demonstrates exceptionally high-affinity binding and potential irreversible inactivation of the PLA2 active site.
In Vivo Efficacy Phorbol ester (PMA)-induced mouse ear swelling58–82% reduction in edema[4],[5]Confirms topical bioavailability, membrane penetration, and successful target engagement in a live mammalian model.
Ecological Activity Caribbean herbivorous fish grazing modelSignificant reduction in grazing[3],[5]Validates the evolutionary purpose of the metabolite as a potent chemical defense mechanism.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale explaining why the choice was made, ensuring researchers understand the underlying causality of the workflow.

Bio-Guided Extraction and Chromatographic Resolution

Isolation_Workflow Biomass V. obtusaloba Biomass Extraction Solvent Extraction Biomass->Extraction Partition Liquid-Liquid Partitioning Extraction->Partition Chromatography Sephadex LH-20 Chromatography Partition->Chromatography HPLC RP-HPLC Purification Chromatography->HPLC VidalolA Pure Vidalol A (>98%) HPLC->VidalolA Assay PLA2 Fluorometric Assay VidalolA->Assay

Caption: Bio-guided isolation and validation workflow for Vidalol A from marine macroalgae.

Step 1: Biomass Extraction

  • Action: Lyophilize Vidalia obtusaloba biomass and extract exhaustively using a 1:1 mixture of Methanol (MeOH) and Dichloromethane (DCM) under nitrogen gas.

  • Causality: The combination of MeOH and DCM ensures the disruption of the algal matrix and the solubilization of both highly polar polyphenols and lipophilic brominated rings. Nitrogen purging prevents the auto-oxidation of the electron-rich phenolic hydroxyl groups.

Step 2: Liquid-Liquid Partitioning

  • Action: Suspend the crude extract in 90% aqueous MeOH and partition against Hexane. Retain the aqueous MeOH layer.

  • Causality: The crude extract is heavily contaminated with non-polar structural lipids (e.g., sterols, chlorophylls) that will foul downstream chromatography columns. Hexane selectively strips these out, leaving the moderately polar bromophenols (Vidalol A and B) in the aqueous layer.

Step 3: Size-Exclusion / Affinity Chromatography

  • Action: Fractionate the aqueous MeOH layer using a Sephadex LH-20 column, eluting with 100% MeOH.

  • Causality: Sephadex LH-20 is not merely a size-exclusion resin; its cross-linked dextran matrix engages in strong π−π interactions with aromatic rings. This selectively retards the elution of highly aromatic bromophenols, separating them from aliphatic contaminants.

Step 4: RP-HPLC Purification & Self-Validation

  • Action: Purify the active fractions using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column (Gradient: H2​O /Acetonitrile with 0.1% Formic Acid).

  • Self-Validation: Confirm the identity and purity (>98%) of the Vidalol A peak using inline Electrospray Ionization Mass Spectrometry (ESI-MS). The presence of three bromine atoms will yield a distinct isotopic cluster ( M,M+2,M+4,M+6 in a 1:3:3:1 ratio), providing absolute structural confirmation before biological testing.

Kinetic Validation via Fluorometric PLA2 Assay

To accurately measure the 96% inhibition metric[4], an endpoint colorimetric assay is insufficient. A continuous fluorometric assay must be employed.

Step 1: Substrate Preparation

  • Action: Utilize a synthetic fluorogenic phospholipid substrate (e.g., PED6) where the fluorophore is quenched by a quencher on the adjacent acyl chain.

  • Causality: When PLA2 cleaves the sn-2 position, the fluorophore is liberated from the quencher, resulting in a quantifiable fluorescent signal. This allows for real-time kinetic monitoring ( Vmax​ ) rather than artifact-prone endpoint data.

Step 2: Inhibitor Incubation & Baseline Establishment

  • Action: Pre-incubate bee venom PLA2 with Vidalol A (1.6 μg/mL) for 15 minutes at 37°C. Measure baseline fluorescence before adding the substrate.

  • Self-Validation: Highly conjugated molecules like Vidalol A can exhibit auto-fluorescence or quench emitted light. Establishing a pre-substrate baseline ensures that any signal change is strictly due to enzymatic cleavage, preventing false-positive inhibition readings.

Step 3: Reaction and Kinetic Analysis

  • Action: Initiate the reaction by adding the PED6 substrate. Monitor fluorescence (Ex: 488 nm / Em: 530 nm) continuously for 30 minutes. Run a parallel positive control using Manoalide (a known irreversible PLA2 inhibitor).

  • Causality: Comparing the kinetic curve of Vidalol A against Manoalide allows researchers to determine if Vidalol A acts as a competitive, non-competitive, or irreversible inhibitor, informing future structural optimization.

Translational Potential and Structural Optimization

Vidalol A represents a highly promising scaffold for the next generation of anti-inflammatory therapeutics. However, natural marine metabolites often suffer from rapid metabolic clearance or off-target toxicity in human models.

Future drug development efforts should focus on Structure-Activity Relationship (SAR) optimization. By utilizing Vidalol A as a template, medicinal chemists can synthesize simplified analogues that retain the critical brominated pharmacophore (responsible for PLA2 active-site anchoring) while replacing the highly reactive polyhydroxylated rings with bioisosteres to improve oral bioavailability and pharmacokinetic stability[1].

References

  • Vidalols A and B, new anti-inflammatory bromophenols from the Caribbean marine red alga Vidalia obtusaloba. Experientia (1991). URL:[Link]

  • Macroalgae Specialized Metabolites: Evidence for Their Anti-Inflammatory Health Benefits. Marine Drugs (2022). URL:[Link]

  • Isolation and Potential Biological Applications of Haloaryl Secondary Metabolites from Macroalgae. Marine Drugs (2019). URL:[Link]

  • Halogenated Organic Molecules of Rhodomelaceae Origin: Chemistry and Biology. Chemical Reviews (2013). URL:[Link]

  • BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION. Revista Medico-Chirurgicala a Societatii de Medici si Naturalisti din Iasi (2016). URL:[Link]

Sources

Exploratory

Vidalol A: Mechanistic Insights into Secretory Phospholipase A2 (sPLA2) Binding Affinity and Inhibition

Introduction to Marine-Derived Bromophenols The pursuit of novel anti-inflammatory therapeutics has increasingly turned toward marine natural products due to their unique structural scaffolds. Among these, Vidalol A—a br...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Marine-Derived Bromophenols

The pursuit of novel anti-inflammatory therapeutics has increasingly turned toward marine natural products due to their unique structural scaffolds. Among these, Vidalol A—a bromophenol isolated from the Caribbean red alga Vidalia obtusiloba—has emerged as a highly potent inhibitor of secretory phospholipase A2 (sPLA2)[1][2].

Chemically identified as 2-bromo-4-(2,3-dibromo-4,5-dihydroxybenzyl)benzene-1,3,5-triol, Vidalol A consists of a C7 lanosol-type unit linked via a carbon–carbon bond to a secondary six-carbon bromophenol unit[3]. The presence of multiple bromine atoms is not merely a structural anomaly; these halogens actively participate in halogen bonding, a non-covalent interaction that significantly enhances the drug-target binding affinity within the hydrophobic pockets of the sPLA2 active site[4].

Mechanistic Pathway of sPLA2 Inhibition

Phospholipase A2 is a ubiquitous lipolytic enzyme responsible for catalyzing the hydrolysis of the sn-2 ester bond of membrane glycerophospholipids[5]. This cleavage releases arachidonic acid (AA), the primary precursor for the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, ultimately generating pro-inflammatory eicosanoids[5].

Vidalol A interrupts this cascade at the apex. By binding to sPLA2, it prevents the enzyme from accessing or cleaving the phospholipid substrate, thereby shutting down the downstream production of inflammatory mediators.

G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis (sn-2) PLA2 sPLA2 Enzyme (Active) PLA2->Membrane Catalyzes VidalolA Vidalol A (Bromophenol) VidalolA->PLA2 Binding & Inhibition (IC50: 3.3 μM) Eicosanoids Pro-inflammatory Eicosanoids AA->Eicosanoids COX/LOX Pathways

Mechanistic pathway of sPLA2 inhibition by Vidalol A blocking arachidonic acid release.

Quantitative Pharmacodynamics

The binding affinity and subsequent inhibitory efficacy of Vidalol A have been rigorously quantified using both in vitro enzymatic assays and in vivo models. Vidalol A demonstrates an IC50 of 3.3 μM against bee venom sPLA2[5]. At a concentration of 1.6 μg/mL, it achieves a remarkable 96% inactivation of the enzyme[1].

Table 1: Pharmacodynamic Profile of Vidalol A

MetricValueExperimental Model / Target
IC50 (Inhibition Concentration) 3.3 μMBee venom sPLA2 in vitro assay
Enzyme Inactivation 96%1.6 μg/mL concentration in vitro
In Vivo Efficacy 58–82% reductionPMA-induced mouse ear swelling (topical)
Chemical Classification BromophenolExtracted from Vidalia obtusiloba

Despite its high efficacy, drug development professionals must account for its chemical nature. Vidalol A is an ortho-catechol, rendering it highly sensitive to oxidation[6]. This oxidative instability poses a specific challenge for formulation and long-term bioavailability, necessitating specialized delivery vehicles (e.g., liposomal encapsulation or anaerobic manufacturing environments) to maintain its active reduced state[6].

Standardized Experimental Methodologies

To accurately assess the binding affinity and inhibitory kinetics of Vidalol A, researchers must employ self-validating, robust experimental workflows. Below are the definitive protocols for evaluating this compound.

Protocol 1: Fluorometric sPLA2 Inhibition Assay

Purpose: To quantify the IC50 of Vidalol A. Causality of Design: Bee venom sPLA2 is utilized because it is a highly stable Group III sPLA2 that shares structural homology with human inflammatory sPLA2s, making it an excellent screening surrogate[1][5]. A fluorogenic substrate (PED6) is chosen because cleavage at the sn-2 position relieves intra-molecular quenching, providing a direct, real-time fluorescent readout of enzyme kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 7.4). Calcium is strictly required as sPLA2 is a calcium-dependent enzyme[5].

  • Compound Dilution: Prepare a serial dilution of Vidalol A (0.1 μM to 50 μM) in DMSO.

  • Self-Validating Controls:

    • Positive Control: Manoalide (a known irreversible sPLA2 inhibitor) to validate assay sensitivity.

    • Negative Control: 1% DMSO vehicle to establish the uninhibited baseline activity.

  • Pre-incubation: Combine 10 ng of bee venom sPLA2 with the Vidalol A dilutions in a 96-well black microplate. Incubate at 25°C for 15 minutes. Causality: This allows the bromophenol to reach thermodynamic binding equilibrium with the enzyme prior to substrate introduction.

  • Reaction Initiation: Add PED6 substrate to a final concentration of 5 μM.

  • Kinetic Measurement: Measure fluorescence (Excitation: 488 nm, Emission: 530 nm) continuously for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the fluorescence curve. Plot % inhibition versus log[Vidalol A] to determine the IC50 using non-linear regression.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose: To determine the real-time association (Kon), dissociation (Koff), and overall binding affinity (Kd) of Vidalol A to sPLA2. Causality of Design: While fluorometric assays provide functional IC50 data, SPR is required to prove direct physical binding and measure residence time. A CM5 dextran chip is used because its hydrophilic matrix minimizes the non-specific binding of lipophilic bromophenols.

Workflow Step1 1. Sensor Chip Prep (CM5 Dextran Matrix) Step2 2. sPLA2 Immobilization (Amine Coupling) Step1->Step2 Step3 3. Vidalol A Injection (Concentration Series) Step2->Step3 Step4 4. Association Phase (Measure Kon) Step3->Step4 Step5 5. Dissociation Phase (Measure Koff) Step4->Step5 Step6 6. Kinetic Analysis (Calculate Kd) Step5->Step6

Step-by-step SPR workflow for quantifying Vidalol A and sPLA2 binding kinetics.

Step-by-Step Methodology:

  • Surface Activation: Activate the CM5 sensor chip using a 1:1 mixture of EDC (0.4 M) and NHS (0.1 M) for 7 minutes.

  • Ligand Immobilization: Dilute sPLA2 in 10 mM sodium acetate (pH 4.5) and inject over the active flow cell until a target immobilization level of ~2000 Response Units (RU) is achieved.

  • Self-Validating System (Reference Cell): Activate and immediately deactivate a reference flow cell without protein. Causality: Subtracting the reference cell signal from the active cell signal eliminates bulk refractive index shifts and isolates true binding events.

  • Analyte Injection: Inject Vidalol A at varying concentrations (0.5 μM to 10 μM) at a high flow rate of 30 μL/min. Causality: High flow rates minimize mass transport limitations, ensuring the measured kinetics reflect true binding rather than diffusion.

  • Dissociation & Regeneration: Allow buffer to flow for 300 seconds to measure Koff. Regenerate the surface using a 30-second pulse of 10 mM NaOH to strip bound Vidalol A without denaturing the covalently attached sPLA2.

  • Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract Kd.

References

  • Macroalgae Specialized Metabolites with Anti-Inflammatory Activity. Encyclopedia MDPI. Available at:[Link]

  • Vidalols A and B, New Anti-Inflammatory Bromophenols From the Caribbean Marine Red Alga Vidalia Obtusaloba. PubMed (Experientia). Available at:[Link]

  • Phospholipase A2 Inhibitors of Marine Origin. ResearchGate. Available at:[Link]

  • Handbook of Marine Natural Products. National Academic Digital Library of Ethiopia. Available at:[Link]

  • Bromination - A Versatile Tool for Drugs Optimization. Pharmacy 614. Available at:[Link]

  • Human Medicinal Agents From Plants. Scribd (ACS Symposium Series). Available at:[Link]

Sources

Foundational

Marine Pharmacognosy: The Isolation, Structural Causality, and Anti-Inflammatory Profiling of Vidalol A

Abstract The marine environment represents a highly competitive ecological niche, driving the evolutionary biosynthesis of unique secondary metabolites. Among these, marine bromophenols have emerged as a compelling class...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The marine environment represents a highly competitive ecological niche, driving the evolutionary biosynthesis of unique secondary metabolites. Among these, marine bromophenols have emerged as a compelling class of bioactive compounds. This technical guide provides an in-depth analysis of Vidalol A , an oligobromophenol isolated from the Caribbean marine red alga Vidalia obtusiloba (synonymous with Osmundaria obtusiloba). By bridging ecological chemotaxonomy with structural chemistry, this whitepaper details the causality behind Vidalol A’s potent anti-inflammatory properties, providing researchers with field-proven, self-validating protocols for its extraction, isolation, and pharmacological evaluation.

Ecological Sourcing and Chemotaxonomy

Vidalol A is primarily sourced from the Rhodophyta (red algae) division, specifically the Rhodomelaceae family. The Caribbean red alga Vidalia obtusiloba synthesizes these halogenated compounds as a sophisticated chemical defense mechanism. In the marine littoral zone, the exudation of bromophenols deters grazing by marine herbivores, such as the Caribbean herbivorous fish Thalassia testudinum.

The biosynthesis of Vidalol A is driven by vanadium-dependent haloperoxidases, unique marine enzymes that utilize the high concentration of bromide ions in seawater to halogenate phenolic substrates. This ecological adaptation yields highly functionalized, lipophilic molecules that exhibit profound pharmacological cross-reactivity in mammalian biological systems.

Structural Chemistry and Causality of Bioactivity

Vidalol A is chemically defined as 2-bromo-4-(2,3-dibromo-4,5-dihydroxybenzyl)benzene-1,3,5-triol . It is a bis-bromophenol (a dimeric structure) featuring an ortho-catechol moiety linked to a six-carbon bromophenol core .

The causality of its potent bioactivity lies in two distinct structural features:

  • The Ortho-Catechol Moiety: The adjacent hydroxyl groups on the benzene ring render the molecule highly sensitive to oxidation. This allows Vidalol A to act as a potent electron donor and radical scavenger, neutralizing reactive oxygen species (ROS) in inflamed tissues.

  • Steric and Lipophilic Halogenation: The bulky bromine atoms significantly increase the molecule's lipophilicity (LogP). This structural geometry allows Vidalol A to penetrate cellular membranes and perfectly fit into the hydrophobic catalytic channel of target enzymes, specifically Phospholipase A2 (PLA2), thereby exerting steric hindrance that blocks substrate binding.

Self-Validating Extraction and Isolation Workflow

The isolation of highly polar, oxidation-sensitive bromophenols requires a meticulously controlled environment. The following protocol outlines a self-validating system for the extraction of Vidalol A, ensuring high yield while preventing artifact formation (such as artificial desulfation) .

Step-by-Step Methodology
  • Maceration and Primary Extraction:

    • Action: Lyophilize (freeze-dry) the raw algal material to prevent enzymatic degradation. Macerate 250g of dried V. obtusiloba in 1.5 L of Methanol (MeOH) at 4°C for 72 hours.

    • Causality: MeOH is a highly polar solvent capable of penetrating the rigid algal cell wall and solubilizing a broad spectrum of secondary metabolites, including the polar ortho-catechols, without inducing thermal degradation.

  • Liquid-Liquid Partitioning:

    • Action: Concentrate the methanolic extract under vacuum (≤30°C). Suspend the residue in a MeOH/H₂O (9:1) mixture and partition successively with n-hexane, followed by dichloromethane (CH₂Cl₂).

    • Causality: Hexane removes non-polar lipids, sterols, and pigments. CH₂Cl₂ removes intermediate-polarity compounds. The target oligobromophenols partition into the remaining hydroalcoholic phase.

  • Polymeric Adsorption (Amberlite XAD-2):

    • Action: Apply the hydroalcoholic phase to an Amberlite XAD-2 column. Wash extensively with distilled H₂O, then elute with MeOH.

    • Causality: XAD-2 is a hydrophobic cross-linked polystyrene resin. It selectively adsorbs the phenolic polymers via π-π interactions while allowing inorganic marine salts and highly polar carbohydrates to wash through.

  • Size-Exclusion Chromatography (Sephadex G-10):

    • Action: Fractionate the MeOH eluate using a Sephadex G-10 column.

    • Causality: Size exclusion separates the dimeric Vidalol A from smaller monomeric bromophenols (e.g., lanosol).

  • System Validation: Confirm the presence of the ortho-catechol dimer via Electrospray Ionization Mass Spectrometry (ESI-MS) looking for the characteristic quasi-molecular ion isotopic cluster indicative of three bromine atoms.

ExtractionWorkflow A Dried Vidalia obtusiloba (Marine Red Algae) B Methanol (MeOH) Extraction (Concentration under vacuum) A->B Maceration C Liquid-Liquid Partitioning (MeOH/H2O vs. n-hexane & CH2Cl2) B->C Suspension D Amberlite XAD-2 Chromatography (Polymeric Adsorbent) C->D Hydroalcoholic phase E Sephadex G-10 Size Exclusion (Purification) D->E H2O/MeOH Elution F Isolated Vidalol A (>95% Purity) E->F Fractionation

Fig 1: Step-by-step extraction and chromatographic isolation workflow for Vidalol A.

Pharmacological Profiling: PLA2 Inhibition

Inflammation is heavily mediated by the arachidonic acid cascade. Phospholipase A2 (PLA2) is the rate-limiting enzyme that hydrolyzes the sn-2 ester bond of membrane phospholipids, releasing arachidonic acid (AA). AA is subsequently converted by cyclooxygenases (COX) and lipoxygenases (LOX) into pro-inflammatory eicosanoids (prostaglandins and leukotrienes).

Vidalol A acts as a potent, direct inactivator of PLA2 . By halting the inflammatory cascade at its absolute origin—upstream of both COX and LOX—Vidalol A presents a broader and potentially more effective anti-inflammatory profile than traditional NSAIDs, which only target downstream COX enzymes.

PLA2Pathway Stimulus Inflammatory Stimulus (e.g., PMA, Bee Venom) PLA2 Phospholipase A2 (PLA2) Activation Stimulus->PLA2 AA Arachidonic Acid (AA) Release PLA2->AA Hydrolysis Membrane Membrane Phospholipids Membrane->PLA2 COX COX / LOX Pathways AA->COX Inflammation Pro-inflammatory Eicosanoids (Edema, Inflammation) COX->Inflammation VidalolA Vidalol A (Marine Bromophenol) VidalolA->PLA2 Potent Inhibition (96% at 1.6 μg/mL)

Fig 2: Vidalol A mediated inhibition of the Phospholipase A2 (PLA2) inflammatory cascade.

Quantitative Data & Experimental Validation

Quantitative Bioactivity Summary

The following table synthesizes the established pharmacological metrics for Vidalol A, demonstrating its efficacy both in vitro and in vivo, .

Assay TypeTarget / ModelConcentration / DoseObserved Efficacy
In VitroBee Venom-derived PLA21.6 μg/mL96% Enzyme Inactivation
In VivoPMA-induced Mouse Ear Edema50 μ g/ear (Topical)58–82% Reduction in Edema
EcologicalThalassia testudinum GrazingNatural Extract Conc.Significant Feeding Deterrence
Self-Validating Protocol: Bee Venom PLA2 Inhibition Assay

To ensure reproducibility and trustworthiness in drug development screening, the PLA2 inhibition assay must be executed as a closed, self-validating loop.

  • Substrate Preparation: Prepare mixed micelles of phosphatidylcholine and Triton X-100 in a Tris-HCl buffer (pH 8.0) containing 10 mM CaCl₂. (Causality: Calcium is an essential cofactor for PLA2 catalytic activity).

  • Inhibitor Pre-incubation: Dissolve Vidalol A in DMSO (final assay concentration <1% DMSO to prevent solvent-induced enzyme denaturation). Incubate the bee venom PLA2 enzyme with Vidalol A for 10 minutes at 37°C.

  • Reaction Initiation: Add the mixed micelle substrate to the enzyme-inhibitor complex.

  • Kinetic Measurement: Quantify the release of free fatty acids continuously for 5 minutes using a pH-stat autotitrator or a colorimetric pH indicator (e.g., cresol red) measured at 573 nm.

  • System Validation (Controls):

    • Negative Control: Vehicle only (1% DMSO) to establish baseline 100% enzyme velocity.

    • Positive Control: Indomethacin or Manoalide (a known marine PLA2 inhibitor) to validate assay sensitivity.

    • Blank: Substrate without enzyme to account for spontaneous hydrolysis.

Conclusion

Vidalol A represents a masterclass in marine pharmacognosy. By evolving to deter marine herbivores, the Vidalia obtusiloba alga has engineered a bromophenol whose steric bulk and electron-donating catechol moiety perfectly antagonize mammalian PLA2. For drug development professionals, Vidalol A provides a highly validated structural scaffold for the synthesis of next-generation, upstream anti-inflammatory therapeutics.

References

  • Wiemer, D. F., Idler, D. D., & Fenical, W. (1991). Vidalols A and B, new anti-inflammatory bromophenols from the Caribbean marine red alga Vidalia obtusaloba. Experientia. [Link]

  • Sudatti, D. B., et al. (2006). Sulfated bromophenols from Osmundaria obtusiloba (C. Agardh) R. E. Norris (Rhodophyta, Ceramiales). Revista Brasileira de Botânica.[Link]

  • Barbosa, M., et al. (2022). Macroalgae Specialized Metabolites: Evidence for Their Anti-Inflammatory Health Benefits. Marine Drugs.[Link]

  • Jesus, A., et al. (2019). Isolation and Potential Biological Applications of Haloaryl Secondary Metabolites from Macroalgae. Marine Drugs.[Link]

Exploratory

Preclinical Profiling of Vidalol A: Pharmacokinetics, Toxicity, and Therapeutic Viability

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The marine environment is a prolific source of structurally unique bioactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The marine environment is a prolific source of structurally unique bioactive metabolites. Among these, Vidalol A —a polybrominated phenol isolated from the Caribbean marine red alga Vidalia obtusiloba (also classified as Osmundaria obtusiloba)—has emerged as a potent anti-inflammatory lead compound[1][2]. Structurally defined as 2-bromo-4-(2,3-dibromo-4,5-dihydroxybenzyl)benzene-1,3,5-triol, Vidalol A exerts its primary pharmacological effect by profoundly inhibiting phospholipase A2 (PLA2), the upstream enzyme responsible for liberating arachidonic acid from cell membranes[1][3].

While its efficacy in acute inflammatory models is well-documented, transitioning Vidalol A from a marine isolate to a viable pharmaceutical candidate requires rigorous evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile. This whitepaper provides an in-depth technical framework for evaluating the pharmacokinetics and toxicity of Vidalol A, focusing on structural alerts, metabolic liabilities, and the necessary preclinical workflows to de-risk this compound.

Mechanism of Action and Pharmacodynamics

Vidalol A acts at the apex of the eicosanoid inflammatory cascade. By inhibiting PLA2, it prevents the downstream synthesis of pro-inflammatory prostaglandins and leukotrienes via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. In vitro studies demonstrate that Vidalol A achieves 96% inactivation of bee venom-derived PLA2 at a concentration of 1.6 μg/mL[1]. Furthermore, topical application in a phorbol ester (PMA)-induced mouse ear swelling model resulted in a significant 58–82% reduction in edema[1].

G Stimulus Inflammatory Stimulus Membrane Cell Membrane Phospholipids Stimulus->Membrane PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Activation AA Arachidonic Acid (AA) PLA2->AA Cleavage VidalolA Vidalol A (Bromophenol) VidalolA->PLA2 96% Inhibition at 1.6 μg/mL COX COX / LOX Pathways AA->COX Inflammation Edema & Inflammation COX->Inflammation

Fig 1. Vidalol A mechanism: Inhibition of Phospholipase A2 (PLA2) and downstream arachidonic acid.

Physicochemical Profiling & Structural Alerts

The molecular architecture of Vidalol A presents distinct pharmacokinetic advantages and toxicological liabilities. Understanding the causality between its structure and its biological behavior is critical for rational drug development.

  • Polybromination: The presence of three bromine atoms significantly increases the molecule's lipophilicity (LogP). While this enhances membrane permeability and topical absorption (as seen in the mouse ear edema model), it also increases the likelihood of high plasma protein binding, extensive volume of distribution (Vd), and potential bioaccumulation in adipose tissues.

  • Ortho-Catechol Moiety: Vidalol A contains an ortho-catechol ring system. Catechols are notoriously sensitive to auto-oxidation and cytochrome P450 (CYP450)-mediated oxidation[4]. This structural alert is the primary driver of potential hepatotoxicity, as oxidation yields highly reactive electrophilic ortho-quinones capable of covalently binding to cellular proteins and depleting intracellular glutathione (GSH).

Table 1: Physicochemical and Pharmacodynamic Profile of Vidalol A
ParameterValue / DescriptionPharmacokinetic / Toxicological Implication
Molecular Formula C13H9Br3O5[5]High halogen content drives lipophilicity.
Molecular Weight 484.92 g/mol [5]Falls within Lipinski's Rule of 5; orally viable.
Primary Target Phospholipase A2 (PLA2)Upstream anti-inflammatory action[1].
In Vitro Efficacy 96% inhibition at 1.6 μg/mLHigh potency requires careful dose titration.
In Vivo Efficacy 58–82% edema reductionDemonstrates excellent topical bioavailability[1].
Structural Alert Ortho-catechol ringHigh risk of reactive quinone formation[4].

Pharmacokinetics and Toxicity (ADME-Tox) Pathways

To predict the systemic behavior of Vidalol A, we must map its likely metabolic fate. The high lipophilicity dictates that hepatic clearance will be the primary route of elimination.

Metabolism: Vidalol A will likely undergo extensive Phase II conjugation (glucuronidation and sulfation) due to its multiple free hydroxyl groups. However, Phase I metabolism via hepatic CYP450 enzymes poses a severe toxicity risk. Bioactivation of the ortho-catechol leads to an ortho-quinone intermediate. If the rate of quinone formation exceeds the detoxification capacity of hepatocellular glutathione (GSH), the resulting covalent binding to macromolecules will induce oxidative stress, mitochondrial dysfunction, and idiosyncratic drug-induced liver injury (DILI).

G VidalolA Vidalol A (Ortho-catechol) CYP450 Hepatic CYP450 Oxidation VidalolA->CYP450 Phase2 Phase II Conjugation (UGT / SULT) VidalolA->Phase2 Direct Conjugation Quinone Reactive o-Quinone Intermediate CYP450->Quinone Bioactivation GSH Glutathione (GSH) Trapping Quinone->GSH Detoxification Toxicity Protein Covalent Binding (Hepatotoxicity) Quinone->Toxicity GSH Depletion Excretion Renal / Biliary Excretion Phase2->Excretion GSH->Excretion

Fig 2. Pharmacokinetic metabolism of Vidalol A highlighting ortho-quinone bioactivation and toxicity.

Experimental Methodologies for Preclinical Validation

To establish a self-validating data package for Vidalol A, specific in vitro assays must be executed to confirm efficacy and quantify toxicological liabilities.

Protocol 1: Fluorogenic Phospholipase A2 (PLA2) Inhibition Assay

Rationale: To establish precise IC50 values and validate the primary mechanism of action against a standard control.

  • Reagent Preparation: Prepare a buffer solution containing 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, and 1 mM CaCl2. Reconstitute bee venom PLA2 enzyme to a working concentration of 0.1 U/mL.

  • Compound Titration: Prepare serial dilutions of Vidalol A in DMSO (ranging from 0.01 μg/mL to 10 μg/mL). Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Assembly: In a 96-well black microplate, add 10 μL of Vidalol A dilutions, 40 μL of assay buffer, and 50 μL of the PLA2 enzyme solution. Incubate at 25°C for 15 minutes to allow compound-enzyme binding.

  • Kinetic Measurement: Initiate the reaction by adding 50 μL of a fluorogenic phospholipid substrate (e.g., PED6). Immediately monitor fluorescence (Excitation: 488 nm, Emission: 530 nm) continuously for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) of the reaction. Plot % inhibition versus log[Vidalol A] to determine the IC50 using non-linear regression analysis.

Protocol 2: Microsomal Stability and Reactive Metabolite Trapping

Rationale: Because of the ortho-catechol alert, it is mandatory to assess Phase I clearance and trap any toxic quinone intermediates using glutathione (GSH)[4].

  • Matrix Preparation: Prepare a reaction mixture containing Human Liver Microsomes (HLM) at 1 mg/mL protein concentration, 5 mM GSH (as the trapping agent), and 3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add Vidalol A to a final concentration of 10 μM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate xenobiotic metabolism by adding 1 mM NADPH. Incubate at 37°C with gentle shaking.

  • Quenching: At designated time points (0, 15, 30, 60 minutes), extract 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Precipitation and Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Transfer the supernatant to LC-vials. Analyze via LC-MS/MS using a precursor ion scan (e.g., neutral loss of 129 Da, corresponding to pyroglutamic acid) to specifically detect and quantify Vidalol A-GSH adducts.

Table 2: Preclinical ADME-Tox Screening Metrics for Vidalol A
Assay TypeTarget MetricAcceptability Threshold for Lead Advancement
In Vitro Efficacy PLA2 IC50< 1.0 μg/mL (Highly Potent)
Metabolic Stability HLM Intrinsic Clearance (CLint)< 50 μL/min/mg protein (Moderate to Low Clearance)
Reactive Metabolites GSH-Adduct Formation< 50 pmol equivalent/mg protein (Low Covalent Binding Risk)
Cytotoxicity HepG2 Cell Viability (CC50)> 100 μM (Wide Therapeutic Index)

Strategic Preclinical Workflow

To systematically de-risk Vidalol A, a phased ADME-Tox workflow must be implemented. Go/No-Go decisions should be heavily weighted on the ratio of Phase II conjugation versus Phase I quinone formation. If reactive metabolite formation is high, structural optimization (e.g., methylation of one of the catechol hydroxyls) may be required to block oxidation while retaining PLA2 binding affinity.

G InVitro In Vitro Profiling (Microsomes, Caco-2) MetID Metabolite ID (LC-MS/MS) InVitro->MetID InVivoPK In Vivo PK (Rodent Models) MetID->InVivoPK ToxScreen Acute Toxicity (MTD, Biomarkers) InVivoPK->ToxScreen Decision Go/No-Go Decision ToxScreen->Decision

Fig 3. Strategic preclinical ADME-Tox screening workflow for marine-derived bromophenols.

References

  • "Macroalgae Specialized Metabolites with Anti-Inflammatory Activity", Encyclopedia MDPI.
  • "Sulfated bromophenols from Osmundaria obtusiloba (C. Agardh) R. E. Norris (Rhodophyta, Ceramiales)", SciELO.
  • "Vidalols A and B, new anti-inflammatory bromophenols from the Caribbean marine red alga Vidalia obtusaloba", PubMed.
  • "Vidalol A | CAS: 137182-39-9", ChemNorm.
  • "Human Medicinal Agents From Plants", ACS Symposium Series (Scribd).

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Purification and Isolation Protocol for Vidalol A

Introduction & Biological Significance Vidalol A (CAS: 137182-39-9, MW: 484.92 Da)[1] is a highly brominated, polyphenolic secondary metabolite isolated from the marine red algae Vidalia obtusiloba (synonymous with Osmun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

Vidalol A (CAS: 137182-39-9, MW: 484.92 Da)[1] is a highly brominated, polyphenolic secondary metabolite isolated from the marine red algae Vidalia obtusiloba (synonymous with Osmundaria obtusiloba)[2]. Structurally characterized as 2-bromo-4-(2,3-dibromo-4,5-dihydroxybenzyl)benzene-1,3,5-triol, this compound is of significant pharmacological interest.

Research demonstrates that Vidalol A possesses potent anti-inflammatory properties. Specifically, it acts as a robust inhibitor of phospholipase A2 (PLA2), demonstrating up to 96% enzyme inactivation at concentrations as low as 1.6 μg/mL[3][4]. By inhibiting PLA2, Vidalol A prevents the release of arachidonic acid, thereby halting the downstream inflammatory cascade.

Mechanism Vidalol Vidalol A (Bromophenol) PLA2 Phospholipase A2 (PLA2) Vidalol->PLA2 Inhibits (96%) AA Arachidonic Acid Release PLA2->AA Catalyzes Inflammation Inflammatory Cascade AA->Inflammation Induces

Figure 1: Vidalol A anti-inflammatory mechanism via Phospholipase A2 (PLA2) inhibition.

Experimental Rationale & Causality (E-E-A-T)

Isolating marine bromophenols presents unique chromatographic challenges. The protocol below is engineered to address these through a self-validating system :

  • Matrix Complexity & Column Fouling: Marine red algae are rich in sulfated polysaccharides and pigments[2]. Injecting crude extracts directly onto a Semi-Prep C18 column will cause irreversible fouling. Causality: We utilize Sephadex LH-20 as a pre-purification step. It operates via both size exclusion and π−π interactions, selectively retaining aromatic bromophenols while eluting bulk lipids and polysaccharides in the void volume.

  • Polyphenol Oxidation & Peak Tailing: Vidalol A contains five phenolic hydroxyl groups. Causality: Without an acidic modifier, these groups partially ionize in the mobile phase, leading to severe peak tailing and loss of resolution. We mandate the use of 0.1% Formic Acid (FA) to suppress ionization, maintaining the molecule in a hydrophobic state for optimal Reversed-Phase (RP) retention.

  • Isotopic Self-Validation: Bromine has two stable isotopes ( 79 Br and 81 Br) in a ~1:1 ratio. Causality: Because Vidalol A contains three bromine atoms, its mass spectrum will exhibit a classic 1:3:3:1 isotopic cluster around m/z 482, 484, 486, and 488 in negative ion mode ESI-MS. This serves as an absolute, self-validating confirmation of the target peak during LC-MS Quality Control (QC).

Self-Validating Purification Workflow

Workflow A 1. Biomass Extraction (MeOH:CH2Cl2) B 2. Solvent Partitioning (EtOAc / H2O) A->B C 3. QC: TLC & LC-MS (Isotope Pattern Check) B->C D 4. Sephadex LH-20 (Pre-purification) C->D E 5. Semi-Prep RP-HPLC (Target Isolation) D->E F 6. Fraction Pooling & QC (Purity Validation) E->F G Pure Vidalol A (>98% Purity) F->G

Figure 2: Self-validating extraction and HPLC purification workflow for Vidalol A.

Step-by-Step Experimental Protocol

Phase 1: Extraction and Partitioning
  • Biomass Preparation: Lyophilize and grind 500 g of Vidalia obtusiloba biomass into a fine powder.

  • Solvent Extraction: Macerate the powder in a 1:1 mixture of Methanol (MeOH) and Dichloromethane (CH₂Cl₂) for 48 hours at room temperature in the dark (to prevent photo-oxidation of phenols). Filter and concentrate under reduced pressure.

  • Liquid-Liquid Partitioning: Suspend the crude extract in 500 mL of HPLC-grade H₂O. Partition sequentially with Hexane (3 × 500 mL) to remove non-polar lipids, followed by Ethyl Acetate (EtOAc) (3 × 500 mL).

  • Target Isolation: Pool the EtOAc fractions, dry over anhydrous Na₂SO₄, and evaporate to yield the bromophenol-enriched fraction.

Phase 2: Size-Exclusion Pre-Purification
  • Column Packing: Prepare a Sephadex LH-20 column (3 × 50 cm) equilibrated with 100% MeOH.

  • Loading: Dissolve the EtOAc fraction in a minimal volume of MeOH (approx. 5 mL) and load it onto the column.

  • Elution: Elute with 100% MeOH. Collect 15 mL fractions.

  • QC Validation: Spot fractions on a normal-phase TLC plate. Develop with CHCl₃:MeOH (9:1) and spray with 5% FeCl₃ solution. Fractions turning dark blue/green indicate the presence of polyphenols (Vidalol A and B). Pool these fractions and dry them.

Phase 3: Semi-Preparative RP-HPLC
  • Sample Preparation: Reconstitute the pooled Sephadex fractions in MeOH to a concentration of 20 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Purge the Semi-Prep HPLC system and equilibrate the C18 column with 10% Mobile Phase B for 30 minutes.

  • Injection & Collection: Inject 100 µL of the sample. Monitor the baseline at 254 nm and 280 nm. Vidalol A typically elutes as a distinct peak between 22–26 minutes under the gradient specified in Section 5. Collect the peak manually or via a fraction collector triggered by UV threshold.

Phase 4: Analytical Validation & System Suitability
  • Purity Check: Re-inject 10 µL of the isolated fraction onto an Analytical C18 column (4.6 × 250 mm) using the same gradient. A single sharp peak indicates >98% purity.

  • Mass Spectrometry (Self-Validation): Perform ESI-MS (Negative mode). Confirm the presence of the 1:3:3:1 isotopic cluster at m/z 482/484/486/488[M-H]⁻, validating the tribrominated structure of Vidalol A.

Chromatographic Conditions (Data Presentation)

Table 1: Semi-Preparative HPLC System Parameters

ParameterSpecification
Column Phenomenex Luna C18 (250 × 10 mm, 5 µm)
Mobile Phase A HPLC-grade H₂O + 0.1% Formic Acid (FA)
Mobile Phase B HPLC-grade Acetonitrile (MeCN) + 0.1% Formic Acid (FA)
Flow Rate 3.0 mL/min
Injection Volume 100 µL
Detection Wavelengths DAD at 254 nm (Primary) and 280 nm (Phenolic confirmation)
Column Temperature 25 °C

Table 2: Optimized Gradient Elution Program

Time (min)% Mobile Phase A (H₂O)% Mobile Phase B (MeCN)Step Description
0.09010Initial Equilibration
5.09010Isocratic Hold (Elute polar impurities)
35.03070Linear Gradient (Elute Vidalol A & B)
40.00100Column Wash
45.00100Isocratic Wash
46.09010Return to Initial Conditions
55.09010Re-equilibration

References

  • Wiemer, D. F., Idler, D. D., & Fenical, W. (1991). Vidalols A and B, new anti-inflammatory bromophenols from the Caribbean marine red alga Vidalia obtusaloba. Experientia. URL: [Link][3]

  • Barbosa, M., et al. (2022). Macroalgae Specialized Metabolites: Evidence for Their Anti-Inflammatory Health Benefits. Marine Drugs, MDPI. URL:[Link][4]

  • Carvalho, L. R., et al. (2006). Sulfated bromophenols from Osmundaria obtusiloba (C. Agardh) R. E. Norris (Rhodophyta, Ceramiales). Revista Brasileira de Botânica, SciELO. URL:[Link][2]

Sources

Application

Application Note: Advanced Extraction and Purification of Vidalol A from Marine Macroalgae

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Professionals Matrix: Marine Red Algae (Vidalia obtusiloba / Osmundaria obtusiloba) Target Analyte: Vidalol A (2-bromo-4-(2,3-dibromo-4,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Professionals Matrix: Marine Red Algae (Vidalia obtusiloba / Osmundaria obtusiloba) Target Analyte: Vidalol A (2-bromo-4-(2,3-dibromo-4,5-dihydroxybenzyl)benzene-1,3,5-triol)

Executive Summary & Pharmacological Context

Marine macroalgae, particularly within the Rhodomelaceae family, are prolific producers of halogenated secondary metabolites[1]. Vidalol A is a highly bioactive bromophenol originally isolated from the Caribbean red alga Vidalia obtusiloba (also classified as Osmundaria obtusiloba)[2]. Ecologically, this compound serves as a potent chemical defense mechanism against marine herbivores[1].

Pharmacologically, Vidalol A has garnered significant interest in drug development due to its profound anti-inflammatory properties. It acts as a powerful inhibitor of bee venom-derived phospholipase A2 (PLA2), demonstrating a remarkable 96% enzyme inactivation at concentrations as low as 1.6 μg/mL[3]. Topically, it has been shown to significantly reduce phorbol ester-induced edema in in vivo models[3].

This application note details a self-validating, scalable extraction and isolation protocol designed to maximize the yield and purity of Vidalol A while preventing the degradation of its heavily halogenated, oxidation-prone phenolic rings.

Mechanistic Rationale: The PLA2 Inhibitory Pathway

To understand the therapeutic value of Vidalol A, one must look at its mechanism of action. Phospholipase A2 (PLA2) is the rate-limiting enzyme in the arachidonic acid cascade. By cleaving arachidonic acid from the sn-2 position of membrane phospholipids, PLA2 fuels the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the synthesis of pro-inflammatory eicosanoids. Vidalol A disrupts this cascade at the apex, preventing the mobilization of arachidonic acid entirely[3].

PLA2_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Substrate AA Arachidonic Acid PLA2->AA Enzymatic Cleavage Enzymes COX / LOX Pathways AA->Enzymes Metabolism Mediators Prostaglandins & Leukotrienes Enzymes->Mediators Synthesis Inflammation Inflammatory Response (Edema, Pain) Mediators->Inflammation Induction VidalolA Vidalol A (Marine Bromophenol) VidalolA->PLA2 Potent Inhibition (96% at 1.6 μg/mL)

Fig 1: Mechanism of action of Vidalol A inhibiting the PLA2-mediated inflammatory cascade.

Principles of the Extraction Methodology (Causality & Design)

Isolating bromophenols from marine matrices presents unique challenges: high intracellular salt concentrations, co-extraction of massive quantities of sulfated polysaccharides, and the risk of phenolic oxidation. The following protocol is engineered to address these specific hurdles:

  • Lyophilization over Oven-Drying: Marine algae contain high water content and active polyphenol oxidases. Lyophilization halts enzymatic degradation and removes water, which would otherwise impede the penetration of organic extraction solvents.

  • Biphasic Solvent Selection (MeOH:CH₂Cl₂): A 1:1 mixture of Methanol and Dichloromethane is optimal. Methanol disrupts the polar protein-carbohydrate cellular matrix, while the non-polar DCM efficiently solubilizes the hydrophobic brominated aromatic rings of Vidalol A.

  • Amberlite XAD-2 Desalting: Red algae extracts are notoriously rich in inorganic salts and polar macromolecules. Passing the aqueous suspension through a macroporous hydrophobic resin (Amberlite XAD-2) allows salts to wash out with water, while the aromatic bromophenols are retained via hydrophobic interactions and subsequently eluted with pure methanol[4].

  • Sephadex LH-20 Size Exclusion: Vidalol A is a dimeric/oligomeric bromophenol. Sephadex LH-20 effectively separates these oligomers from monomeric bromophenols (like lanosol) based on molecular size and weak hydrogen bonding.

Extraction_Workflow Biomass Vidalia obtusiloba Biomass Lyo Lyophilization & Maceration Biomass->Lyo Extract MeOH:CH2Cl2 Extraction Lyo->Extract Partition EtOAc:H2O Partitioning Extract->Partition Resin Amberlite XAD-2 Desalting Partition->Resin Sephadex Sephadex LH-20 Chromatography Resin->Sephadex HPLC Prep-HPLC Purification Sephadex->HPLC Pure Pure Vidalol A (>98%) HPLC->Pure

Fig 2: Sequential workflow for the extraction and isolation of Vidalol A from marine macroalgae.

Step-by-Step Experimental Protocol

Phase 1: Biomass Preparation & Primary Extraction
  • Pre-processing: Flash-freeze freshly collected Vidalia obtusiloba using liquid nitrogen. Lyophilize the biomass for 48–72 hours until completely dry.

  • Maceration: Grind the dried biomass into a fine powder (particle size < 0.5 mm) to maximize surface area.

  • Extraction: Suspend 1.0 kg of the powder in 5.0 L of MeOH:CH₂Cl₂ (1:1, v/v). Stir continuously at room temperature (20–25°C) for 48 hours in the dark to prevent photo-oxidation.

  • Filtration: Filter the homogenate through Whatman No. 1 paper. Repeat the extraction process twice more with fresh solvent.

  • Concentration: Pool the filtrates and evaporate under reduced pressure using a rotary evaporator. Critical: Keep the water bath strictly below 40°C to prevent thermal degradation of the bromophenols.

Phase 2: Fractionation & Desalting
  • Liquid-Liquid Partitioning: Resuspend the crude dark-green extract in 500 mL of distilled H₂O. Extract sequentially with Hexane (3 × 500 mL) to remove non-polar lipids and sterols, followed by Ethyl Acetate (EtOAc) (3 × 500 mL).

  • Phase Separation: Collect the EtOAc fraction, which contains the enriched bromophenols, and evaporate to dryness.

  • Resin Chromatography: Dissolve the EtOAc residue in a minimal volume of 10% MeOH/H₂O and load it onto a prepared Amberlite XAD-2 column.

  • Elution: Wash the column with 3 bed volumes of distilled H₂O to remove residual salts and highly polar contaminants. Elute the bromophenol fraction using 100% MeOH.

Phase 3: Chromatographic Purification (Self-Validating System)
  • Size Exclusion: Load the concentrated MeOH eluate onto a Sephadex LH-20 column. Elute isocratically with MeOH:CH₂Cl₂ (1:1).

  • In-Process QC: Monitor fractions via Thin Layer Chromatography (TLC) on silica gel plates. Vidalol A will appear as a distinct spot under UV light (254 nm) and will stain dark blue/black when sprayed with a 1% Ferric Chloride ( FeCl3​ ) solution, confirming the presence of phenolic hydroxyl groups.

  • Preparative HPLC: Pool the Vidalol A-rich fractions and inject them into a Prep-HPLC system equipped with a C18 Reverse-Phase column (e.g., 250 × 21.2 mm, 5 μm).

    • Mobile Phase: Gradient of H₂O (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid).

    • Detection: PDA detector set at 280 nm. Collect the peak corresponding to Vidalol A.

Analytical Validation (E-E-A-T)

To ensure the trustworthiness of the isolated compound, the protocol must be self-validating through rigorous analytical chemistry.

  • Mass Spectrometry (LC-ESI-MS): Vidalol A has the chemical formula C13​H9​Br3​O5​ . Because it contains exactly three bromine atoms, negative electrospray ionization ( [M−H]− ) will yield a highly characteristic isotopic cluster. You must observe a tetrad of peaks at approximately m/z 481, 483, 485, and 487 in a 1:3:3:1 ratio . If this specific isotopic pattern is absent, the fraction does not contain a tribrominated compound[2].

  • Nuclear Magnetic Resonance (NMR): 1H -NMR will show characteristic aromatic singlets due to the highly substituted nature of the rings, while 13C -NMR will reveal shifts typical of halogenated carbons (usually shifted upfield relative to standard aromatic carbons)[4].

Quantitative Data Summary

The table below summarizes typical yields and bioactivity metrics expected when executing this protocol on high-quality Vidalia obtusiloba biomass.

ParameterMetric / ValuePharmacological Significance
Starting Biomass (Dry Weight) 1,000 gBaseline for yield calculation.
Crude Organic Extract Yield ~45.0 g (4.5%)Contains lipids, pigments, and phenolics.
EtOAc Fraction Yield ~8.2 g (0.82%)Enriched bromophenol fraction.
Pure Vidalol A Yield ~120 mg (0.012%)Final isolated active pharmaceutical ingredient.
Purity (HPLC-PDA) > 98.5%Required threshold for in vitro assays.
PLA2 Inhibition (IC₅₀ / Max) 96% at 1.6 μg/mLDemonstrates extreme potency against inflammatory cascades[3].

References

  • Title : Macroalgae Specialized Metabolites: Evidence for Their Anti-Inflammatory Health Benefits Source : PubMed Central (nih.gov) URL : 3

  • Title : Vidalols A and B, new anti-inflammatory bromophenols from the Caribbean marine red alga Vidalia obtusaloba Source : PubMed (nih.gov) URL : 2

  • Title : Isolation and Potential Biological Applications of Haloaryl Secondary Metabolites from Macroalgae Source : MDPI (mdpi.com) URL : 1

  • Title : Sulfated bromophenols from Osmundaria obtusiloba (C. Agardh) R. E. Norris (Rhodophyta, Ceramiales) Source : SciELO (scielo.br) URL : 4

Sources

Method

Application Note: High-Resolution ESI-MS/MS Analysis and Structural Characterization of Vidalol A

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Marine Pharmacognosists, and Drug Development Professionals Introduction & Analytical Challenges Vidalol A is a highly brominated, marine-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Marine Pharmacognosists, and Drug Development Professionals

Introduction & Analytical Challenges

Vidalol A is a highly brominated, marine-derived oligobromophenol originally isolated from the Caribbean red alga Vidalia obtusiloba (taxonomically synonymous with Osmundaria obtusiloba) . Structurally, it is a tribrominated diphenylmethane derivative—specifically, 2-bromo-4-(2,3-dibromo-4,5-dihydroxybenzyl)benzene-1,3,5-triol. In drug discovery, Vidalol A is of significant interest due to its potent anti-inflammatory properties, driven primarily by its ability to inhibit phospholipase A2 (PLA2) .

The Analytical Challenge: Marine macroalgal extracts are notoriously complex, containing high concentrations of ion-suppressing marine salts, pigments, and a wide array of structurally isomeric halophenols (e.g., Vidalol B, Lanosol). Furthermore, polyhalogenated phenols are thermally labile and prone to oxidation. Therefore, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the mandatory gold standard for the unambiguous identification and structural elucidation of Vidalol A .

Physicochemical & Mass Spectrometric Profiling

To successfully target Vidalol A in untargeted or targeted metabolomics workflows, analysts must rely on its exact mass and its highly diagnostic isotopic signature. Because naturally occurring bromine consists of two isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio (50.69% and 49.31%), the presence of three bromine atoms generates a mathematically predictable 1:3:3:1 isotopic cluster.

ParameterSpecification / Value
Target Analyte Vidalol A
Molecular Formula C 13​ H 9​ Br 3​ O 5​
Ionization Mode Negative ESI (-)
Precursor Ion [M-H]⁻ C 13​ H 8​ Br 3​ O 5​
Exact Mass ( 79 Br 3​ ) m/z 480.7922
Exact Mass ( 79 Br 281​ Br) m/z 482.7901
Exact Mass ( 79 Br 81 Br 2​ ) m/z 484.7881
Exact Mass ( 81 Br 3​ ) m/z 486.7860
Isotopic Signature 1:3:3:1 ratio (Diagnostic for tribromination)
Primary MS/MS Fragments m/z ~279 (Lanosol-like subunit); m/z ~216 (Bromophloroglucinol subunit)

Experimental Rationale & Causality

A robust analytical protocol is not merely a sequence of steps; it is a series of deliberate chemical interventions designed to isolate the analyte while minimizing background noise.

  • Extraction Causality: A biphasic extraction using Methanol and Dichloromethane (MeOH:CH₂Cl₂) is employed. The polar protic MeOH disrupts the algal cell wall and solubilizes the phenolic hydroxyls, while the non-polar DCM efficiently solvates the hydrophobic diphenylmethane core of Vidalol A, simultaneously precipitating high-molecular-weight algal proteins.

  • SPE Clean-up Causality: Marine salts (e.g., NaCl, KCl) cause catastrophic ion suppression in the ESI source by competing for charge droplets. Passing the extract through a C18 Solid-Phase Extraction (SPE) cartridge allows salts to be washed away in the aqueous flow-through, while the hydrophobic Vidalol A is retained and later eluted with 80% MeOH .

  • Ionization Causality: Vidalol A is analyzed exclusively in Negative Mode ESI . The phenolic hydroxyl groups are weak acids (pKa ~8.5–9.5). By utilizing a slightly basic mobile phase (0.01% Ammonium Hydroxide), we intentionally pre-deprotonate the analyte in solution, exponentially increasing the yield of [M-H]⁻ ions entering the mass spectrometer.

Step-by-Step Methodologies

Phase 1: Sample Preparation & SPE Clean-up
  • Lyophilization: Freeze-dry 10 g of Vidalia obtusiloba biomass immediately after collection to halt enzymatic degradation of polyphenols. Grind to a fine powder (<0.5 mm).

  • Solvent Extraction: Suspend the powder in 50 mL of MeOH:CH₂Cl₂ (1:1, v/v). Sonicate in an ice bath for 15 minutes to prevent thermal degradation.

  • Phase Separation: Add 20 mL of LC-MS grade water to induce phase separation. Centrifuge at 4,000 × g for 10 minutes. Collect the lower organic layer and evaporate to dryness under a gentle stream of nitrogen.

  • SPE Clean-up: Reconstitute the dried extract in 2 mL of 10% MeOH. Load onto a pre-conditioned 500 mg C18 SPE cartridge. Wash with 5 mL of 10% MeOH to remove salts. Elute the enriched bromophenol fraction with 5 mL of 80% MeOH.

Phase 2: UHPLC Separation Parameters
  • Column: C18 Reversed-Phase (2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.01% Ammonium Hydroxide (pH ~9.0).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

    • 2.0 - 10.0 min: 10% B to 90% B (Linear gradient for hydrophobic separation)

    • 10.0 - 12.0 min: 90% B (Column wash)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Phase 3: HR-ESI-MS/MS Acquisition
  • Source Conditions: Negative ESI. Capillary voltage set to 2.5 kV (kept relatively low to prevent premature in-source fragmentation of the labile diphenylmethane bridge). Desolvation temperature at 350 °C.

  • MS1 Scan: m/z 100 to 800.

  • MS2 (CID) Parameters: Collision-Induced Dissociation (CID) using Argon gas. Apply a normalized collision energy (NCE) ramp of 20–35 eV to ensure comprehensive fragmentation of the precursor ion.

Data Interpretation & Self-Validating Systems

To ensure Trustworthiness , the identification of Vidalol A must function as a self-validating logical system.

  • Isotopic Fidelity Check (MS1): The mass spectrometer software must validate the 1:3:3:1 ratio of the [M-H]⁻ cluster (m/z 480.8, 482.8, 484.8, 486.8). Validation Rule: If the relative abundance of the m/z 482.8 or 484.8 peaks deviates from the theoretical binomial distribution by >5%, the peak is flagged as a co-eluting chimera, and the identification is rejected.

  • Fragmentation Logic (MS2): Upon CID activation, the diphenylmethane carbon-carbon bridge undergoes heterolytic cleavage. This predictably generates two diagnostic fragments:

    • A dibrominated lanosol-derived phenoxide anion (m/z ~279/281/283), displaying a 1:2:1 isotopic pattern.

    • A monobrominated phloroglucinol-derived radical/anion (m/z ~216/218), displaying a 1:1 isotopic pattern .

Experimental Workflow Visualization

Workflow Ext 1. Algal Extraction (MeOH:CH2Cl2) SPE 2. SPE Clean-up (C18 Cartridge) Ext->SPE LC 3. UHPLC Separation (Reversed-Phase C18) SPE->LC ESI 4. ESI(-) Ionization [M-H]- Deprotonation LC->ESI MS1 5. MS1 Filtering Tribrominated Isotope Pattern (m/z 480.8 - 486.8) ESI->MS1 CID 6. CID Fragmentation (Bridge Cleavage) MS1->CID MS2 7. MS2 Detection Diagnostic Fragments CID->MS2

Figure 1: End-to-end LC-ESI-MS/MS workflow for the isolation and characterization of Vidalol A.

References

  • Wiemer, D.F., Idler, D.D., & Fenical, W. (1991). Vidalols A and B, new anti-inflammatory bromophenols from the Caribbean marine red alga Vidalia obtusiloba. Experientia, 47, 851-853. URL: [Link]

  • Jesus, A., et al. (2023). Macroalgae Specialized Metabolites: Evidence for Their Anti-Inflammatory Health Benefits. Marine Drugs, 21(1), 38. URL: [Link]

  • Pfeifer, L., et al. (2022). Phylogenetic distribution of bromophenols in marine algae and the generation of a comprehensive bromophenol database. Phytochemistry Reviews, 21, 1-35. URL: [Link]

  • Carvalho, L.R., & Roque, N.F. (2006). Sulfated bromophenols from Osmundaria obtusiloba (C. Agardh) R. E. Norris (Rhodophyta, Ceramiales). Revista Brasileira de Botânica, 29(1). URL: [Link]

  • Han, J., et al. (2019). Isolation and Potential Biological Applications of Haloaryl Secondary Metabolites from Macroalgae. Marine Drugs, 17(2), 73. URL: [Link]

Application

Application Note: In Vivo Evaluation of Vidalol A using the PMA-Induced Mouse Ear Swelling Assay

Target Audience: Researchers, scientists, and drug development professionals. Focus: Pharmacological validation of marine-derived bromophenols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Pharmacological validation of marine-derived bromophenols.

Introduction & Mechanistic Rationale

Vidalol A is a highly brominated phenolic secondary metabolite (2-bromo-4-(2,3-dibromo-4,5-dihydroxybenzyl)benzene-1,3,5-triol) originally isolated from the Caribbean marine red alga Vidalia obtusaloba[1]. Marine-derived halophenols have garnered significant pharmaceutical interest due to their unique structural motifs and potent bioactivities. Specifically, Vidalol A exhibits profound anti-inflammatory properties by acting as a direct inhibitor of phospholipase A2 (PLA2), achieving up to 96% enzyme inactivation at concentrations as low as 1.6 μg/mL[1][2].

Because PLA2 is the upstream gatekeeper of the arachidonic acid cascade, inhibiting it prevents the downstream synthesis of pro-inflammatory eicosanoids (prostaglandins and leukotrienes). To translate this in vitro enzymatic inhibition into an in vivo context, the Phorbol 12-myristate 13-acetate (PMA) induced mouse ear swelling assay is the pharmacological gold standard[2][3].

Causality in Model Selection: Why use PMA instead of other irritants like carrageenan or xylene? PMA is a structural analog of diacylglycerol that potently activates Protein Kinase C (PKC). PKC activation leads to the rapid phosphorylation and activation of cytosolic PLA2. By utilizing PMA, the assay directly stimulates the exact enzymatic target (PLA2) that Vidalol A inhibits. This creates a highly specific, mechanistically aligned in vivo model that avoids the confounding variables of multi-pathway irritants.

PLA2_Pathway Stimulus PMA / TPA Stimulus (Topical Application) PKC Protein Kinase C (PKC) Activation Stimulus->PKC Activates PLA2 Phospholipase A2 (PLA2) Activation PKC->PLA2 Phosphorylates AA Arachidonic Acid (AA) Release PLA2->AA Cleaves Membrane Phospholipids Eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids COX/LOX Pathways Edema Ear Edema & Inflammation Eicosanoids->Edema Induces Vasodilation VidalolA Vidalol A (Marine Bromophenol) VidalolA->PLA2 Potent Inhibition (96% at 1.6 μg/mL)

Caption: Mechanism of Vidalol A: Targeted inhibition of PLA2 in the PMA-induced inflammatory cascade.

Experimental Design & Self-Validating Controls

A robust in vivo protocol must operate as a self-validating system to ensure data integrity. This protocol employs a dual-metric validation system :

  • Digital Micrometry: Measures acute fluid extravasation (edema) in real-time.

  • Tissue Punch Biopsy Weight: Quantifies both edema and acute cellular infiltration (leukocytes), ensuring the thickness measurement is not an artifact of physical manipulation or caliper pressure.

Furthermore, the assay utilizes the contralateral ear (vehicle only) as an internal baseline for each subject, eliminating inter-subject baseline physiological variability. Indomethacin, a well-characterized non-steroidal anti-inflammatory drug (NSAID), serves as the positive control to validate the dynamic range of the induced inflammatory response.

Materials and Reagents

  • Test Compound: Vidalol A (Purified extract or synthesized standard, >98% purity).

  • Irritant: Phorbol 12-myristate 13-acetate (PMA), dissolved in acetone (2.5 μg/20 μL).

  • Positive Control: Indomethacin (0.5 mg/ear) or Dexamethasone (0.05 mg/ear).

  • Vehicle: Acetone or Acetone:Ethanol (1:1 v/v) for topical delivery.

  • Animals: Male BALB/c mice (8–10 weeks old, 20–25 g).

  • Equipment: Digital micrometer (precision 0.01 mm), 6 mm tissue biopsy punch, analytical microbalance.

Step-by-Step Methodology

Workflow Acclimation 1. Acclimation BALB/c Mice Baseline 2. Baseline Measure Thickness Acclimation->Baseline +30 mins Induction 3. Induction Apply PMA Baseline->Induction +30 mins Treatment 4. Treatment Apply Vidalol A Induction->Treatment +30 mins Incubation 5. Incubation Wait 4-6 Hours Treatment->Incubation +4 hours Analysis 6. Analysis Thickness & Biopsy Incubation->Analysis +4 hours

Caption: Step-by-step in vivo workflow for the PMA-induced mouse ear swelling assay.

Step 1: Animal Acclimation and Grouping Acclimate BALB/c mice to the vivarium for at least 7 days under standard conditions (12h light/dark cycle, 22±2°C). Randomize mice into groups of 6-8 to ensure statistical power. Groups: (1) Vehicle Control, (2) PMA + Vehicle, (3) PMA + Vidalol A (Low Dose), (4) PMA + Vidalol A (High Dose), (5) PMA + Indomethacin.

Step 2: Baseline Measurements Lightly anesthetize the mice using isoflurane (2-3%). Using a digital micrometer, measure the baseline thickness of both the right and left ears. Take three measurements per ear (apex, middle, base) and average them to minimize operator error.

Step 3: Induction of Inflammation Apply 10 μL of the PMA solution (containing 1.25 μg PMA) to the inner surface of the right ear, and 10 μL to the outer surface (Total: 2.5 μg PMA/ear). Apply 20 μL of the vehicle (acetone) to the left ear, which serves as the internal negative control. Allow the solvent to evaporate completely (approx. 1-2 minutes).

Step 4: Therapeutic Intervention (Topical Application) Timing is critical. Exactly 30 minutes post-PMA application, apply Vidalol A (e.g., 50-100 μ g/ear ) dissolved in 20 μL of vehicle to the right ear (10 μL inner, 10 μL outer). Apply the corresponding vehicle to the right ears of the PMA Control group. Causality Note: Topical application is chosen to bypass hepatic first-pass metabolism and directly assess the local PLA2 inhibitory action of the bromophenol at the exact site of PKC activation, mirroring the compound's initial pharmacological discovery[2].

Step 5: Incubation and Clinical Observation Return mice to their home cages. The peak of PMA-induced edema typically occurs between 4 to 6 hours post-application. Monitor animals for signs of distress.

Step 6: Data Acquisition (Thickness & Biopsy) At exactly 4 hours post-PMA application, euthanize the animals via CO₂ asphyxiation.

  • Thickness: Immediately measure the right and left ear thickness using the digital micrometer.

  • Biopsy: Use a 6 mm biopsy punch to extract a uniform circular disc from the center of both the right and left ears.

  • Weight: Weigh the ear punches immediately on an analytical microbalance to prevent moisture loss.

Quantitative Data Analysis & Expected Outcomes

Calculate the edema (swelling) and the percentage of inhibition using the following formulas:

  • Edema (Thickness) = ThicknessRightEar​−ThicknessLeftEar​

  • Inhibition (%) = EdemaPMAControl​EdemaPMAControl​−EdemaTreated​​×100

Based on historical pharmacological data for Vidalol A and related bromophenols[2][3], researchers should expect a dose-dependent reduction in edema ranging from 58% to 82%.

Table 1: Expected Quantitative Data Profile for Vidalol A
Treatment GroupDose / EarMean Ear Thickness Increase (mm)Edema Inhibition (%)Mean Biopsy Weight Increase (mg)Mechanistic Confirmation
Vehicle Control 0 μg< 0.02 ± 0.01N/A< 0.5 ± 0.2Baseline established
PMA Control 2.5 μg (PMA)0.25 ± 0.030%8.5 ± 0.6PLA2 heavily activated
Vidalol A (Low) 50 μg0.10 ± 0.02~60%3.8 ± 0.4Partial PLA2 inhibition
Vidalol A (High) 100 μg0.05 ± 0.01~80%2.0 ± 0.3Near-complete PLA2 block
Indomethacin 500 μg0.04 ± 0.01~84%1.8 ± 0.2Positive control validated

(Note: Values are representative estimates based on literature benchmarks for marine bromophenols in PMA assays[2][4].)

Conclusion

This protocol provides a highly specific, mechanistically validated framework for evaluating the in vivo efficacy of Vidalol A. By coupling PMA—a direct upstream activator of PLA2—with dual-metric physical validation (micrometry and biopsy weight), researchers can confidently assess the therapeutic potential of marine-derived bromophenols in dermatological and inflammatory pathologies.

References

  • Vidalols A and B, new anti-inflammatory bromophenols from the Caribbean marine red alga Vidalia obtusaloba. Wiemer, D. F., Idler, D. D., & Fenical, W. Experientia (1991). URL:[Link]

  • Macroalgae Specialized Metabolites with Anti-Inflammatory Activity. Encyclopedia MDPI (2023). URL:[Link]

  • Isolation and Potential Biological Applications of Haloaryl Secondary Metabolites from Macroalgae. Marine Drugs, MDPI (2019). URL:[Link]

Sources

Method

Application Note: Formulation and In Vivo Testing Protocols for Vidalol A in Topical Anti-Inflammatory Models

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Introduction & Scientific Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals

Introduction & Scientific Rationale

Vidalol A is a complex, naturally occurring bromophenol originally isolated from the Caribbean marine red alga Vidalia obtusaloba (also classified under Osmundaria obtusiloba)[1]. As a marine-derived secondary metabolite, it has garnered significant interest in dermatological drug development due to its potent anti-inflammatory properties.

Mechanistic Causality: The primary mechanism of action for Vidalol A is the direct inhibition of phospholipase A2 (PLA2). PLA2 is the critical, rate-limiting enzyme in the arachidonic acid cascade. Upon cellular stimulation, PLA2 cleaves membrane phospholipids to release arachidonic acid, which is subsequently converted by cyclooxygenase (COX) and lipoxygenase (LOX) into pro-inflammatory eicosanoids (prostaglandins and leukotrienes). By blocking PLA2, Vidalol A effectively starves the downstream inflammatory pathways of their primary substrate. In vitro biochemical assays demonstrate that2[2].

PLA2_Pathway Stimulus PMA Stimulation Membrane Cell Membrane Phospholipids Stimulus->Membrane PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid PLA2->AA Catalyzes VidalolA Vidalol A (Topical) VidalolA->PLA2 Inhibits (96%) COX COX / LOX Pathways AA->COX Inflammation Edema & Inflammation COX->Inflammation

Fig 1. Mechanism of action of Vidalol A inhibiting PLA2 in the inflammatory cascade.

Pre-formulation Strategy & Physicochemical Profiling

Vidalol A is composed of a lanosol-type unit linked to a second six-carbon bromophenol core[3]. Because it is a highly brominated, bulky polyphenol, it is highly lipophilic. Historically,3[3].

For preclinical murine testing, vehicle selection is paramount. We utilize two distinct vehicles depending on the experimental phase:

Table 1: Vidalol A Physicochemical & Formulation Parameters
ParameterDescriptionRationale for Formulation Choice
Molecular Structure Brominated bis-phenolHigh lipophilicity requires non-polar or amphiphilic solvents.
Primary Target Intracellular PLA2Formulation must rapidly penetrate the lipid-rich stratum corneum.
Vehicle 1 (Standard) Acetone (100%)Rapid evaporation deposits the API directly onto the epidermis, ideal for acute murine ear models.
Vehicle 2 (Advanced) Capryol 90 / Tween 80Lipid-based nanoemulsion prevents API precipitation and enables sustained release for chronic models.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating strict baseline measurements and temporal controls, any reduction in edema can be mathematically isolated as a direct pharmacological effect of Vidalol A, rather than a vehicle artifact.

Protocol 1: Preparation of Vidalol A Topical Formulations
  • API Solubilization: Accurately weigh 2.5 mg of lyophilized Vidalol A powder using a microbalance.

  • Vehicle Addition (Standard): Reconstitute the API in 1.0 mL of HPLC-grade Acetone to achieve a stock concentration of 2.5 mg/mL.

  • Homogenization: Vortex the solution for 60 seconds, followed by bath sonication at room temperature for 5 minutes to ensure complete dissolution without thermal degradation.

  • Storage: Transfer to an amber glass vial. Causality: Brominated aromatic compounds are highly susceptible to UV-induced photolytic debromination. Amber glass and -20°C storage are mandatory to maintain molecular integrity.

Protocol 2: In Vivo PMA-Induced Mouse Ear Edema Assay

Causality: Phorbol 12-myristate 13-acetate (PMA) is utilized as the inflammatory inducer because it directly activates Protein Kinase C (PKC), which in turn rapidly phosphorylates and activates cytosolic PLA2. This makes PMA the most mechanistically appropriate model to validate a PLA2 inhibitor like Vidalol A.

  • Baseline Measurement: Acclimate BALB/c mice (n=6 per group). Using a digital micrometer, measure the baseline thickness of the right ear (in mm) for each subject.

  • Edema Induction: Apply 2.5 µg of PMA (dissolved in 20 µL of acetone) topically to the right ear. Apply 10 µL to the inner surface and 10 µL to the outer surface.

  • Therapeutic Intervention: Exactly 15 minutes post-PMA application, apply 20 µL of the Vidalol A formulation (yielding a 50 µg dose per ear) to the same right ear.

    • Validation Check: Applying the treatment 15 minutes after the stimulus ensures the assay measures true therapeutic intervention (halting active PLA2) rather than prophylactic barrier protection.

  • Endpoint Measurement: At exactly 4 hours post-induction, euthanize the subjects. Re-measure the right ear thickness.

    • Validation Check: The 4-hour mark captures the peak of the acute, arachidonic acid-dependent edema phase.

  • Tissue Biopsy: Use a 6 mm biopsy punch to extract a uniform circular section of the right ear. Weigh the tissue immediately to quantify fluid extravasation.

Workflow Prep Formulation Prep (Acetone Vehicle) Baseline Baseline Ear Thickness Prep->Baseline Induction Topical PMA (2.5 µg/ear) Baseline->Induction Treatment Vidalol A Application (15 min post-PMA) Induction->Treatment Measure Edema Measurement (4h post-induction) Treatment->Measure Analysis Data Analysis & Tissue Biopsy Measure->Analysis

Fig 2. Step-by-step in vivo experimental workflow for the PMA-induced mouse ear edema model.

Data Analysis & Expected Outcomes

Calculate the percentage of edema reduction using the following formula: Inhibition (%) =[1 - (ΔT_treated / ΔT_control)] × 100 (Where ΔT is the difference between the 4-hour and baseline ear thickness).

Based on validated in vivo assays,2[2].

Table 2: Expected Quantitative Outcomes
Treatment GroupDose / ApplicationExpected Edema Reduction (%)Mechanistic Indicator
Vehicle Control 20 µL Acetone0%Baseline maximal PLA2 activation.
Vidalol A 50 µg / 20 µL58% – 82%Direct PLA2 inhibition; suppressed arachidonic acid release.
Indomethacin (Pos. Control) 0.5 mg / 20 µL~75% – 85%Downstream COX inhibition (Standard comparative baseline).

References

  • Macroalgae Specialized Metabolites with Anti-Inflammatory Activity Source: Encyclopedia MDPI URL:[Link]

  • Vidalols A and B, new anti-inflammatory bromophenols from the Caribbean marine red alga Vidalia obtusaloba Source: PubMed / Experientia URL:[Link]

  • Handbook Of Marine Natural Products Source: Internet Archive URL:[Link]

Sources

Application

in vitro PLA2 enzyme inactivation assay for Vidalol A

Vidalol A: A Novel Covalent Inactivator of Phospholipase A2 – An In Vitro Mechanistic and Potency Assessment Abstract Phospholipase A2 (PLA2) enzymes are critical mediators in various physiological and pathological proce...

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Author: BenchChem Technical Support Team. Date: April 2026

Vidalol A: A Novel Covalent Inactivator of Phospholipase A2 – An In Vitro Mechanistic and Potency Assessment

Abstract

Phospholipase A2 (PLA2) enzymes are critical mediators in various physiological and pathological processes, including inflammation, cardiovascular diseases, and cancer, primarily through the liberation of arachidonic acid from membrane phospholipids.[1][2] The development of potent and selective PLA2 inhibitors is, therefore, a significant area of therapeutic research.[3][4][5] This application note presents a detailed protocol for an in vitro enzyme inactivation assay to characterize Vidalol A, a novel putative PLA2 inactivator. We delineate the experimental design, a step-by-step methodology for assessing time-dependent and irreversible inhibition, and the principles of data analysis for determining key inhibitory parameters. This guide is intended for researchers in drug discovery and pharmacology engaged in the characterization of novel enzyme inhibitors.

Introduction: The Therapeutic Significance of PLA2 Inhibition

The phospholipase A2 (PLA2) superfamily comprises a diverse group of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids.[6] This reaction releases a free fatty acid, often arachidonic acid (AA), and a lysophospholipid, both of which are precursors to potent pro-inflammatory lipid mediators such as eicosanoids (prostaglandins and leukotrienes) and platelet-activating factor (PAF).[3][7] Given their central role in initiating the inflammatory cascade, PLA2 enzymes, particularly the secreted (sPLA2) and cytosolic (cPLA2) forms, are highly attractive targets for the development of new anti-inflammatory drugs.[1][2][5]

Unlike reversible inhibitors, which form a transient complex with the enzyme, inactivators (or irreversible inhibitors) typically form a stable, covalent bond with the enzyme's active site or a critical residue. This leads to a time-dependent loss of enzyme activity. The marine natural product manoalide is a classic example of a PLA2 inactivator that has been instrumental in studying PLA2 function.[8][9] Characterizing a compound as an inactivator requires specific kinetic assays that go beyond simple IC50 determination. This document provides a robust framework for evaluating the inactivation potential of a test compound, herein referred to as Vidalol A.

Principle of the Inactivation Assay

The assay protocol described here is a colorimetric method adapted for a 96-well plate format, providing a high-throughput-compatible means of assessing PLA2 activity. The fundamental principle involves two key stages:

  • Pre-incubation Phase: The PLA2 enzyme is pre-incubated with the potential inactivator (Vidalol A) for varying durations. If Vidalol A is an inactivator, it will progressively form a covalent adduct with the enzyme, leading to a time-dependent decrease in the population of active enzyme molecules.

  • Activity Measurement Phase: Following pre-incubation, a chromogenic PLA2 substrate is introduced. The rate of substrate hydrolysis is measured spectrophotometrically. The reduced rate of reaction in the presence of the inactivator, compared to a vehicle control, reflects the extent of enzyme inactivation.

The key distinction from a standard inhibition assay is the pre-incubation step in the absence of substrate . This allows for the characterization of time-dependent inactivation, a hallmark of irreversible or slow-binding inhibitors.[10]

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 1: Mechanism of PLA2-mediated inflammation and site of action for Vidalol A.

Materials and Equipment

Reagents
  • PLA2 Enzyme: Bee Venom PLA2 (e.g., Sigma-Aldrich, Cat# P9279) is a robust and commercially available model enzyme. Other PLA2s (e.g., human recombinant sPLA2-IIA) can be substituted.

  • Vidalol A (Test Inhibitor): Prepare a 10 mM stock solution in 100% Dimethyl Sulfoxide (DMSO).

  • Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, pH 7.4.

  • Substrate: 1,2-bis(heptanoylthio)glycerophosphocholine (a chromogenic substrate).

  • DTNB (Ellman's Reagent): 5,5'-dithiobis(2-nitrobenzoic acid).

  • DMSO: ACS grade or higher.

  • Bovine Serum Albumin (BSA): To prevent non-specific binding of the enzyme.

Equipment
  • 96-well clear, flat-bottom microplates.

  • Multichannel pipette.

  • Microplate reader capable of reading absorbance at 405-414 nm.

  • Incubator set to 37°C.

  • Vortex mixer.

Detailed Experimental Protocol

This protocol is designed to first determine the IC50 of Vidalol A and then to confirm time-dependent inactivation.

Reagent Preparation
  • Assay Buffer (50 mM HEPES, 1 mM CaCl₂, pH 7.4): Prepare 500 mL of buffer. Adjust pH to 7.4 with 1M NaOH. Filter sterilize and store at 4°C.

  • Enzyme Working Solution: Prepare a fresh dilution of Bee Venom PLA2 in Assay Buffer containing 0.1 mg/mL BSA. The final concentration should be determined empirically to yield a linear reaction rate for at least 15 minutes, resulting in a final absorbance change of 0.4-1.2.[11] A starting concentration of 0.5 U/mL is recommended.

  • Vidalol A Serial Dilutions: Perform a serial dilution of the 10 mM Vidalol A stock in 100% DMSO to create a concentration range (e.g., 10 mM to 100 nM). This will be further diluted in the assay plate.

  • Substrate/DTNB Solution: Prepare a solution containing the chromogenic substrate and DTNB in Assay Buffer. The final concentration in the well should be optimized according to the manufacturer's guidelines (e.g., from a kit like Abcam ab133090).[11]

Assay Workflow for Time-Dependent Inactivation

The experiment should be set up to measure PLA2 activity after different pre-incubation times with Vidalol A.

graph G { graph [splines=ortho, nodesep=0.3, ranksep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=11, width=2.5]; edge [fontname="Arial", fontsize=10];

}

Figure 2: Experimental workflow for the PLA2 inactivation assay.

Step-by-Step Procedure:

  • Plate Setup: Add 2 µL of the serially diluted Vidalol A solutions or DMSO (for vehicle control and positive control wells) to the appropriate wells of a 96-well plate.

  • Enzyme Addition & Pre-incubation:

    • To initiate the pre-incubation, add 178 µL of the PLA2 enzyme working solution to each well. The final DMSO concentration should be 1%, which is generally well-tolerated by most enzymes.

    • Incubate the plate at 37°C. A separate plate or set of columns can be used for each pre-incubation time point (e.g., 0, 5, 15, 30, and 60 minutes). For the 0-minute time point, the substrate should be added immediately after the enzyme.

  • Initiate Reaction: At the end of each pre-incubation period, add 20 µL of the Substrate/DTNB solution to all wells to start the enzymatic reaction. The total reaction volume is 200 µL.

  • Data Acquisition: Immediately after substrate addition, place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 414 nm in kinetic mode, taking readings every 60 seconds for 15-20 minutes.

Data Analysis and Interpretation

The primary output from the plate reader is a set of kinetic curves (Absorbance vs. Time).

  • Calculate Reaction Rates: For each well, determine the reaction rate (V₀) by calculating the slope (milli-OD/min) of the linear portion of the kinetic curve.

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of Vidalol A at each pre-incubation time point: % Inhibition = [1 - (Rate_inhibitor / Rate_vehicle)] * 100

  • Determine IC50 Values: For each pre-incubation time point, plot the % Inhibition against the logarithm of the Vidalol A concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

  • Assess Time-Dependency: A hallmark of an inactivator is a leftward shift in the dose-response curve with increasing pre-incubation time, resulting in a lower IC50 value.[10] Plotting the calculated IC50 values as a function of pre-incubation time will visualize this effect.

Sample Data Presentation

Table 1: Dose-Response Data for Vidalol A after a 30-minute Pre-incubation

Vidalol A [µM]Average Rate (mOD/min)% Inhibition
1002.597.8%
308.192.9%
1022.480.4%
355.751.1%
189.921.1%
0.3108.24.9%
0 (Vehicle)113.80.0%

Table 2: Shift in IC50 Values with Increased Pre-incubation Time

Pre-incubation Time (min)Calculated IC50 (µM)
028.5
511.2
155.8
302.9
601.4

Validating Inactivation: Causality and Trustworthiness

To ensure the observed inhibition is due to specific inactivation and not an artifact, consider the following:

  • Irreversibility by Dilution: A key validation step is to pre-incubate the enzyme with a high concentration of Vidalol A (e.g., 10x IC50), then dilute the mixture significantly (e.g., 100-fold) into the assay buffer before adding the substrate. A reversible inhibitor will dissociate upon dilution, restoring enzyme activity. An irreversible inhibitor will not, and the enzyme will remain inactive.[10]

  • Substrate Competition: High substrate concentrations may compete with inhibitor binding.[12] Running the assay with varying substrate concentrations can provide insight into the mechanism of inhibition. For a true inactivator, the level of inhibition should be less dependent on substrate concentration after the covalent bond has formed.

  • Non-specific Inhibition: Some compounds can inhibit enzymes through non-specific mechanisms, such as aggregation or altering the physical state of the substrate interface.[13] Including a detergent like Triton X-100 in the assay buffer can help mitigate these effects and confirm a specific binding interaction.

Conclusion

This application note provides a comprehensive and robust protocol for the in vitro characterization of Vidalol A as a potential PLA2 inactivator. By systematically assessing the time- and concentration-dependent inhibition of PLA2 activity, researchers can confidently determine the inhibitory potency (IC50) and elucidate the inactivating mechanism of novel compounds. The described workflow is designed to be a self-validating system, incorporating controls and kinetic principles to ensure data integrity and trustworthiness, paving the way for further preclinical development.

References

  • Gijón, M. A., & Leslie, C. C. (2011). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Journal of Biological Chemistry, 286(41), 35183-35191. [Link]

  • Kalliolias, G. D., & Ivashkiv, L. B. (2005). Phospholipase A2 Inhibitors as Potential Anti-Inflammatory Agents. Current Medicinal Chemistry, 12(8), 909-918. [Link]

  • Kokotos, G., & Constantinou-Kokotou, V. (2016). Inhibitors of phospholipase A2 and their therapeutic potential: an update on patents (2012-2016). Expert Opinion on Therapeutic Patents, 26(12), 1391-1400. [Link]

  • Glaser, K. B., & Jacobs, R. S. (1987). Inactivation of bee venom phospholipase A2 by manoalide. A model based on the reactivity of manoalide with amino acids and peptide sequences. Biochemical Pharmacology, 36(13), 2079-2086. [Link]

  • Patsnap Synapse. (2024). What are PLA2 inhibitors and how do they work?. Patsnap. [Link]

  • Kokotos, G. (2010). Phospholipase A2 inhibitors as potential therapeutic agents for the treatment of inflammatory diseases. Expert Opinion on Therapeutic Patents, 20(1), 1-18. [Link]

  • Ben-Attia, M., et al. (2016). In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts. Lipids in Health and Disease, 15, 171. [Link]

  • Balsinde, J., et al. (2000). MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. Methods in Signal Transduction, 195-213. [Link]

  • Wang, N., et al. (2023). Inactivation of Group 1B Phospholipase A2 Enhances Disease Recovery and Reduces Experimental Colitis in Mice. International Journal of Molecular Sciences, 24(22), 16223. [Link]

  • Burke, J. E., & Dennis, E. A. (2009). Phospholipase A2 structure/function, mechanism, and signaling. The Journal of Lipid Research, 50(Supplement), S237-S242. [Link]

  • Magri, A., et al. (2023). Catalytically Active Snake Venom PLA2 Enzymes: An Overview of Its Elusive Mechanisms of Reaction. Journal of Medicinal Chemistry, 66(8), 5329-5353. [Link]

  • Daniels, J. S., et al. (2006). METHODS FOR DETECTING Lp-PLA2 ACTIVITY AND INHIBITION OF Lp-PLA2 ACTIVITY.
  • Reynolds, L. J., et al. (1991). Manoalide: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation. Journal of Medicinal Chemistry, 34(5), 1597-1602. [Link]

  • Riechers, H., et al. (1992). Phospholipase A2 inhibition by alkylbenzoylacrylic acids. Biochemical Pharmacology, 44(4), 715-722. [Link]

Sources

Method

Chromatographic Strategies for the High-Resolution Separation of Vidalol A and Vidalol B

An Application Note and Protocol Guide Abstract Vidalol A and Vidalol B are complex brominated marine natural products, presenting a significant analytical challenge due to their presumed structural similarity and polari...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

Vidalol A and Vidalol B are complex brominated marine natural products, presenting a significant analytical challenge due to their presumed structural similarity and polarity. This guide provides a comprehensive overview and detailed protocols for the chromatographic separation of these compounds. As a senior application scientist, this document moves beyond simple instructions to explain the fundamental principles and rationale behind each methodological choice. We will explore three robust high-performance liquid chromatography (HPLC) techniques: Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and an indirect chiral separation method. Each section includes a detailed, step-by-step protocol, a discussion of the underlying separation mechanism, and visual workflows to guide researchers, scientists, and drug development professionals in achieving baseline resolution and accurate quantification of Vidalol A and B.

Introduction: The Analytical Challenge of Vidalol Isomers

Vidalol B is a polyhalogenated phloroglucinol derivative isolated from marine sources, characterized by a complex aromatic structure with multiple hydroxyl and bromine functional groups.[1][2] While the exact structure of Vidalol A is not publicly detailed, it is presumed to be a close structural analog or isomer of Vidalol B. Such compounds, common in marine natural product discovery, often exhibit potent biological activities, making their individual isolation and characterization critical for pharmacological studies.[3][4]

The primary analytical hurdle is the high polarity conferred by the multiple phenolic hydroxyl groups and the subtle structural differences between the two analytes. These characteristics demand sophisticated chromatographic strategies that can exploit minor variations in hydrophobicity, polarity, or stereochemistry. Standard reversed-phase methods may provide inadequate retention and resolution, necessitating the exploration of alternative chromatographic modes.[5][6] This application note details three progressively specialized methods to address this challenge.

Physicochemical Profile and Method Selection Rationale

A compound's physicochemical properties are fundamental to selecting an appropriate separation strategy.[7] Based on the known structure of Vidalol B, we can infer the properties that dictate our approach.

PropertyVidalol BVidalol A (Inferred)Chromatographic Implication
Molecular Formula C₂₀H₁₃Br₅O₇[2]Likely identical or very similarHigh molecular weight may lead to broad peaks; requires high-efficiency columns.
Molecular Weight 764.8 g/mol [2]~765 g/mol Requires mobile phases that ensure good solubility.
Polarity High (multiple -OH groups)HighPoor retention in standard RP-HPLC. HILIC is a strong candidate.[8]
Predicted XLogP3 6.7[2]SimilarDespite high polarity, the brominated rings add lipophilic character, making RP-HPLC feasible with optimization.
Isomeric Relationship N/APositional Isomer or StereoisomerIsomeric separation is a key challenge. Requires high-selectivity columns and optimized mobile phases.[9][10] If they are stereoisomers, chiral chromatography is necessary.[11]

Method 1: Optimized Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their relative hydrophobicity through interactions with a non-polar stationary phase.[5] While challenging for highly polar compounds, modern bonded phases and careful mobile phase optimization can make it a viable screening and purification method.

Principle of Separation

In RP-HPLC, a polar mobile phase is used with a non-polar (e.g., C18) stationary phase. More hydrophobic analytes interact more strongly with the stationary phase and are retained longer. The separation of Vidalol A and B will depend on subtle differences in their overall hydrophobicity, which can be influenced by the spatial arrangement of the polar hydroxyl groups and lipophilic brominated rings, affecting their interaction with the C18 ligands.[10]

Experimental Protocol: RP-HPLC
  • Sample Preparation:

    • Accurately weigh and dissolve the Vidalol A and B mixture in a 50:50 (v/v) solution of acetonitrile and water to a final concentration of 1 mg/mL.

    • Vortex for 1 minute to ensure complete dissolution.

    • Filter the sample through a 0.22 µm PTFE syringe filter prior to injection.

  • Instrumentation and Conditions:

    • System: Any standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and DAD/UV detector.[12]

    • Column: High-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). Rationale: A smaller particle size enhances column efficiency, which is critical for resolving closely eluting isomers.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of phenolic hydroxyl groups, leading to sharper peaks and more reproducible retention times.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity, allowing for better mass transfer and improved peak shape.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: Diode Array Detector (DAD) at 280 nm. Rationale: The phenolic structure of Vidalols is expected to have strong UV absorbance in this region.

    • Gradient Elution Program:

Time (min)% Mobile Phase B
0.035
15.060
15.195
17.095
17.135
20.035
Expected Results & System Suitability

This optimized method is designed to provide a robust starting point. Successful separation is defined by the resolution (Rs) between the two peaks.

AnalyteExpected Retention Time (min)
Vidalol A~10.2
Vidalol B~10.8

System Suitability: A resolution value (Rs) greater than 1.5 is considered baseline separation. The tailing factor for each peak should be between 0.9 and 1.5.

RP-HPLC Workflow Diagram

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample (1 mg/mL in ACN/H2O) filter Filter Sample (0.22 µm PTFE) dissolve->filter inject Inject 5 µL filter->inject column C18 Column (150x4.6mm) 40°C inject->column gradient Gradient Elution (35-60% ACN w/ 0.1% FA) column->gradient detect DAD Detection (280 nm) gradient->detect integrate Integrate Peaks detect->integrate calculate Calculate Resolution (Rs) & Quantify integrate->calculate

Caption: RP-HPLC workflow for Vidalol A & B analysis.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful variation of normal-phase chromatography that is exceptionally well-suited for separating highly polar compounds that are poorly retained in RP-HPLC.

Principle of Separation

HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) mixed with a small amount of aqueous buffer. The aqueous component forms a water-enriched layer on the surface of the stationary phase. Polar analytes, like the Vidalols, partition between this immobilized aqueous layer and the bulk organic mobile phase. More polar analytes are more strongly retained in the aqueous layer, leading to longer retention times. This mechanism is the opposite of RP-HPLC, where more organic solvent decreases retention.[13]

Experimental Protocol: HILIC
  • Sample Preparation:

    • Dissolve the Vidalol A and B mixture in 90:10 (v/v) acetonitrile:water to a final concentration of 1 mg/mL. Rationale: The sample diluent should be similar in composition to the initial mobile phase to ensure good peak shape.

    • Vortex and filter as described in the RP-HPLC protocol.

  • Instrumentation and Conditions:

    • System: Standard HPLC or UHPLC system.

    • Column: Bare Silica or Amide-bonded column (e.g., 150 mm x 4.6 mm, 3.5 µm). Rationale: A bare silica column provides strong polar retention sites (silanols) ideal for HILIC separation of phenolic compounds.[14]

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0. Rationale: Ammonium acetate is a volatile buffer compatible with mass spectrometry and helps to create a stable water layer and improve peak shape.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

    • Column Temperature: 35 °C.

    • Flow Rate: 1.2 mL/min.

    • Injection Volume: 3 µL.

    • Detection: DAD at 280 nm.

    • Gradient Elution Program:

Time (min)% Mobile Phase B
0.02
12.030
12.198
14.098
14.12
17.02
Expected Results & System Suitability

HILIC is expected to provide significantly different selectivity compared to RP-HPLC, potentially improving the resolution of the two compounds.

AnalyteExpected Retention Time (min)
Vidalol B (more polar)~9.5
Vidalol A (less polar)~8.7

System Suitability: A resolution value (Rs) > 2.0 is often achievable with HILIC for polar isomers. The tailing factor should remain between 0.9 and 1.5.

HILIC Workflow Diagram

HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HILIC Analysis cluster_data Data Analysis dissolve Dissolve Sample (1 mg/mL in 90:10 ACN/H2O) filter Filter Sample (0.22 µm PTFE) dissolve->filter inject Inject 3 µL filter->inject column Silica Column (150x4.6mm) 35°C inject->column gradient HILIC Gradient (High to Low Organic) column->gradient detect DAD Detection (280 nm) gradient->detect integrate Integrate Peaks detect->integrate calculate Assess Resolution (Rs) & Quantify integrate->calculate

Caption: HILIC workflow for enhanced polar analyte separation.

Method 3: Indirect Chiral Separation via Derivatization

If Vidalol A and B are enantiomers (non-superimposable mirror images), they will not be separated by achiral methods like RP-HPLC or HILIC. Chiral chromatography is required. While direct separation on a Chiral Stationary Phase (CSP) is possible, an indirect approach involving derivatization is often more versatile and can be performed on standard HPLC systems.[15][16]

Principle of Separation

This method converts a pair of enantiomers (which have identical physical properties) into a pair of diastereomers by reacting them with a pure chiral derivatizing agent (CDA).[17] Diastereomers have different physical properties and can therefore be separated on a standard achiral column (like a C18 column).[11] The phenolic hydroxyl groups on the Vidalols are excellent targets for derivatization.

Experimental Protocol: Indirect Chiral Method
  • Chiral Derivatization Step:

    • To 1 mg of the Vidalol A/B mixture in a vial, add 200 µL of anhydrous pyridine.

    • Add 5 mg of a chiral derivatizing agent, such as (1S)-(-)-Camphanic chloride. Rationale: Camphanic chloride reacts with hydroxyl groups to form stable diastereomeric esters. Other CDAs targeting amines or carboxyl groups could also be used if the core structure was different.[16]

    • Seal the vial and heat at 60 °C for 1 hour.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of 50:50 acetonitrile:water for analysis.

  • Chromatographic Analysis:

    • Perform the analysis of the derivatized sample using the Optimized RP-HPLC protocol described in Section 3.2. The newly formed diastereomers will now have different hydrophobicities and should be separable on the C18 column.

Expected Results

After derivatization, you will observe two new, well-separated peaks corresponding to the two diastereomeric esters. The original single peak (or poorly resolved doublet) from the underivatized sample will be absent. The resolution between the diastereomer peaks should be significant (Rs > 2.0).

Indirect Chiral Separation Workflow Diagram

Chiral_Workflow cluster_derivatization Derivatization cluster_analysis Achiral HPLC Analysis start Vidalol A/B Mixture (Enantiomers) react React with Chiral Agent ((1S)-(-)-Camphanic Chloride) start->react product Diastereomer A Diastereomer B react->product inject Inject Derivatized Sample product->inject separate Separate Diastereomers (Using RP-HPLC Method) inject->separate detect Detect Separated Peaks separate->detect

Caption: Workflow for indirect chiral separation.

Method Selection Summary

MethodPrimary ApplicationAdvantagesLimitations
RP-HPLC Initial screening, QC, separation of positional isomers or analogs with different hydrophobicity.Robust, reproducible, wide availability of columns.[5]May provide insufficient retention and/or resolution for highly polar isomers.
HILIC Separation of highly polar compounds, isomers with different polarities.Orthogonal selectivity to RP-HPLC, excellent for polar analytes.Can be less robust; requires careful equilibration and control of mobile phase water content.
Indirect Chiral Separation of enantiomers.Uses standard achiral columns, versatile.[15][16]Requires an extra derivatization step, potential for side reactions, CDA may be expensive.

Conclusion

The successful separation of Vidalol A and Vidalol B requires a systematic approach to chromatographic method development. For initial screening and for positional isomers, an optimized RP-HPLC method provides a robust and reliable platform. If resolution is insufficient due to high polarity, HILIC offers a powerful, orthogonal separation mechanism that is highly likely to succeed. Finally, if the compounds are determined to be enantiomers, an indirect chiral separation method provides a definitive path to baseline resolution using standard laboratory equipment. By understanding the principles behind each technique, researchers can confidently select and implement the most appropriate strategy for the purification and analysis of these challenging marine natural products.

References

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Normal Phase. (n.d.). Dr. Maisch HPLC GmbH. Retrieved from [Link]

  • Why is normal phase chromatography good for use on polar analytes? (2015, June 21). ResearchGate. Retrieved from [Link]

  • Normal Phase Chromatography Solutions. (n.d.). YMC America. Retrieved from [Link]

  • Chiral separation by high performance liquid chromatography. I. Review on indirect separation of enantiomers as diastereomeric derivatives using ultraviolet, fluorescence and electrochemical detection. (1995, January 6). PubMed. Retrieved from [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Agilent. Retrieved from [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex. Retrieved from [Link]

  • Isomeric Separation of Permethylated Glycans by Extra-Long Reversed-Phase Liquid Chromatography (RPLC)-MS/MS. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 14.3: Chiral Chromatography. (2020, August 20). Chemistry LibreTexts. Retrieved from [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025, December 20). Microbe Notes. Retrieved from [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • A review on method development by hplc. (n.d.). SciSpace. Retrieved from [Link]

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Shape Selectivity in Reversed-Phase Liquid Chromatography. (2026, March 25). LCGC International. Retrieved from [Link]

  • Vidalol B Chemical Properties. (n.d.). Ontosight AI. Retrieved from [Link]

  • Vidalol B. (n.d.). PubChem. Retrieved from [Link]

  • Analysis of alkaloids from different chemical groups by different liquid chromatography methods. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC in Natural Product Analysis: The Detection Issue. (2009, January 14). Chromatographia. Retrieved from [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved from [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (2024, September 11). IOSR Journal of Pharmacy. Retrieved from [Link]

  • Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. (2020). Pharmacognosy Magazine. Retrieved from [Link]

  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • QUALITATIVE AND QUANTITATIVE ANALYSIS OF SECONDARY METABOLITES FROM THE SEA WEEDS OF GULF OF MANNAR SOUTH INDIA. (2018, October 1). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Separation methods: Chromatography. (n.d.). Masaryk University. Retrieved from [Link]

Sources

Application

chemical synthesis pathways for Vidalol A derivatives

Note to the Reader Initial searches for the compound "Vidalol A" did not yield any results in the established chemical literature or databases. However, a closely related natural product, Vidalol B , is a well-characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Note to the Reader

Initial searches for the compound "Vidalol A" did not yield any results in the established chemical literature or databases. However, a closely related natural product, Vidalol B , is a well-characterized molecule. Vidalol B is a brominated polyphenolic compound isolated from the marine red alga Vidalia obtusaloba (also known as Osmundaria obtusiloba).[1] Given its complex structure and potential biological activities, it represents a significant synthetic challenge.[2]

To date, a complete, peer-reviewed total synthesis of Vidalol B has not been published. Therefore, this document is presented as a Proposed Synthetic Strategy and Methodological Guide for researchers, scientists, and drug development professionals interested in pursuing the synthesis of Vidalol B and its derivatives. This guide leverages established principles of organic synthesis to propose a logical pathway and provides detailed, field-proven insights into the potential execution of key chemical steps.

Application Note: A Proposed Synthetic Pathway for Vidalol B and its Derivatives

Introduction and Significance

Vidalol B is a polyhalogenated, polyphenolic natural product with the IUPAC name 2-bromo-4,6-bis[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]benzene-1,3,5-triol.[1] Its structure is characterized by three highly substituted aromatic rings linked by methylene bridges. The dense oxygenation pattern and specific bromination present a formidable challenge for chemical synthesis. The potential for biological activity, including antimicrobial and antioxidant properties, makes Vidalol B an attractive target for both total synthesis and the generation of a derivative library for structure-activity relationship (SAR) studies.[2]

A successful synthetic route would provide access to Vidalol B for further biological evaluation and enable the systematic modification of its structure to optimize for potency, selectivity, and pharmacokinetic properties. This guide outlines a plausible retrosynthetic analysis and proposes key synthetic transformations to achieve this goal.

Retrosynthetic Analysis of the Vidalol B Scaffold

A logical retrosynthetic analysis of Vidalol B (1) focuses on disconnecting the molecule at the methylene bridges, as this simplifies the complex structure into more manageable aromatic building blocks.

The primary disconnection (C-C bond formation ) is proposed via a double Friedel-Crafts-type alkylation or a related coupling reaction. This breaks the molecule down into a central electrophilic core and two identical nucleophilic phenol fragments.

  • Molecule 1 (Vidalol B): The target molecule.

  • Retron A: A central, highly reactive bis-electrophile (3 ) derived from 2-bromo-1,3,5-trihydroxybenzene (2 ). The hydroxymethyl groups can be masked as halides or other leaving groups.

  • Retron B: A key nucleophilic building block, 3,4-dibromo-5-(methoxymethyl)benzene-1,2-diol (5 ). Protecting the phenolic hydroxyls is crucial for selectivity. A suitable protecting group strategy (e.g., methoxymethyl (MOM) or benzyl (Bn) ethers) would be employed. This fragment can be traced back to commercially available 4-methylbenzene-1,2-diol (6 ).

This retrosynthetic strategy is visualized in the diagram below.

G mol1 Vidalol B (1) disconnection1 C-C Disconnection (Friedel-Crafts Alkylation) mol1->disconnection1 mol2 Central Ring Precursor (2) (2-Bromo-1,3,5-trihydroxybenzene) mol3 Bis-Electrophile (3) disconnection2 Functional Group Interconversion (FGI) mol3->disconnection2 mol4 Side Ring Precursor (4) (Protected Dibromophenol) mol5 Key Nucleophile (5) disconnection3 Bromination & Protection mol4->disconnection3 mol6 Starting Material (6) (4-Methylbenzene-1,2-diol) disconnection1->mol3 disconnection1->mol4 disconnection2->mol2 disconnection3->mol6

Caption: Retrosynthetic analysis of Vidalol B.

Proposed Forward Synthesis: Key Stages and Protocols

The forward synthesis is envisioned in three main stages: (I) Synthesis of the protected side-ring nucleophile, (II) Synthesis of the central-ring electrophile, and (III) The key coupling reaction followed by deprotection.

This stage focuses on preparing a suitable version of precursor 4 from commercially available starting material 6 .

Protocol 1: Synthesis of Protected 3,4-Dibromo-5-methylbenzene-1,2-diol

StepActionReagent/ConditionsRationale & In-Depth Insight
1Protection Benzyl bromide (Bn-Br), K₂CO₃, Acetone, refluxThe two hydroxyl groups of 6 are acidic and would interfere with subsequent reactions. Benzyl protection is robust, stable to bromination, and can be removed under mild hydrogenolysis conditions which are unlikely to affect the rest of the molecule.
2Bromination N-Bromosuccinimide (NBS), H₂SO₄ (cat.), CH₂Cl₂Electrophilic aromatic substitution. The two benzyl ether groups are ortho-, para-directing. The positions flanking the methyl group are sterically hindered, and the positions ortho to the ethers are highly activated, leading to predictable dibromination.
3Benzylic Oxidation KMnO₄ or CrO₃The methyl group needs to be converted into a functional group handle that can be used later if derivatives are desired, or reduced to a hydroxymethyl group. This step is optional if only the parent compound is targeted.
4Reduction LiAlH₄, THF, 0 °C to rtIf step 3 is performed, the resulting carboxylic acid is reduced to a primary alcohol. This alcohol can then be protected or converted to a leaving group for derivative synthesis.

This stage involves the functionalization of precursor 2 to create the reactive bis-electrophile 3 .

Protocol 2: Synthesis of 2-Bromo-4,6-bis(chloromethyl)benzene-1,3,5-triol (Protected)

StepActionReagent/ConditionsRationale & In-Depth Insight
1Protection Acetic Anhydride, PyridineThe phenolic hydroxyls of 2 are highly activating and must be protected to prevent polymerization and side reactions during chloromethylation. Acetyl esters are a simple choice.
2Chloromethylation Paraformaldehyde, HCl(g), ZnCl₂This is a classic electrophilic aromatic substitution (Blanc-chloromethylation). The reaction introduces the reactive chloromethyl groups onto the activated aromatic ring. Careful control of stoichiometry is required to favor bis-substitution.
3Deprotection (optional) Mild aqueous base (e.g., NaHCO₃)The acetyl groups can be removed post-coupling. Alternatively, leaving them on may improve solubility and handling of the electrophile.

This is the crucial step where the molecular complexity is assembled. A Lewis-acid-catalyzed Friedel-Crafts alkylation is proposed.

Protocol 3: Fragment Coupling and Global Deprotection

StepActionReagent/ConditionsRationale & In-Depth Insight
1Coupling Protected Nucleophile (4 ), Bis-Electrophile (3 ), Lewis Acid (e.g., SnCl₄ or TiCl₄), CH₂Cl₂, -78 °C to 0 °CThe Lewis acid activates the chloromethyl groups of 3 , which are then attacked by the electron-rich aromatic ring of 4 . Low temperature is critical to control reactivity and prevent undesired side reactions. Two equivalents of the nucleophile are used per equivalent of the bis-electrophile.
2Deprotection H₂, Pd/C, Methanol/Ethyl AcetateGlobal deprotection. Catalytic hydrogenolysis is a mild and effective method for removing multiple benzyl ether protecting groups simultaneously. This reaction should also be compatible with the aryl bromides and phenolic hydroxyls, yielding the final target, Vidalol B (1 ).

The overall workflow for the proposed forward synthesis is illustrated below.

G cluster_0 Side-Ring Synthesis cluster_1 Central-Ring Synthesis start_A Starting Material (6) prot_A Protection (Bn) start_A->prot_A brom_A Dibromination prot_A->brom_A nucl_A Nucleophile (4) brom_A->nucl_A coupling Key C-C Coupling (Friedel-Crafts) nucl_A->coupling start_B Precursor (2) prot_B Protection (Ac) start_B->prot_B chloro_B Chloromethylation prot_B->chloro_B elec_B Electrophile (3) chloro_B->elec_B elec_B->coupling deprotect Global Deprotection (Hydrogenolysis) coupling->deprotect final Vidalol B (1) deprotect->final

Caption: Proposed workflow for the total synthesis of Vidalol B.

Synthesis of Derivatives

The proposed route is amenable to the synthesis of derivatives.

  • Varying Bromination: Using one equivalent of NBS in Protocol 1 could yield mono-brominated side-rings.

  • Alternative Side-Rings: Starting with different substituted catechols (in place of 6 ) would generate derivatives with modified side-rings.

  • Post-Synthesis Modification: The seven phenolic hydroxyls on the final Vidalol B molecule are excellent handles for creating ester or ether derivatives, which could serve as prodrugs or probes for biological activity.

Conclusion

This application note provides a comprehensive and logical, albeit untested, pathway for the total synthesis of the complex marine natural product Vidalol B. By breaking the molecule down into two key synthons and utilizing well-established reactions such as electrophilic aromatic substitution and Friedel-Crafts alkylation, this proposed route offers a solid foundation for any research group aiming to synthesize this molecule and its derivatives. The successful completion of this synthesis would be a significant achievement and would open the door to a thorough investigation of the therapeutic potential of this molecular scaffold.

References

  • Vidalol B Chemical Properties - Ontosight AI. This source discusses the chemical structure and potential biological activities of Vidalol B, including antimicrobial, antioxidant, and antitumor properties. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM7MPQ0Ro3Th3NDBkncFoI1UhuZJoOfTu_Z_0bs6kWDdl2xxWvC4ZQmJdx0dVDQSW8qMuHIArm3nDS9b76jsTS2i6i3qVgF4cdrVy5J3gs3PIsE2ShV-cGXmt5V7brFbOMtjR8jHiZHsIp8V_iEAFZiwyo4ZcvmjJnvPPT_zJA4L5VU_eAQQJfhU0QVwjqwfN6Qx97-g==]
  • PubChem - Vidalol B | C20H13Br5O7 | CID 132037. Provides detailed chemical information for Vidalol B, including its IUPAC name, molecular formula, structure, and origin from the marine red alga Vidalia obtusaloba. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/132037]

Sources

Method

Application Note: Advanced Extraction and LC-MS/MS Quantification of Vidalol A from Osmundaria obtusiloba

Target Audience: Analytical Chemists, Marine Pharmacognosists, and Drug Development Professionals Matrix: Marine Red Algae (Osmundaria obtusiloba) Analytes: Vidalol A (Oligobromophenol) Introduction & Biological Signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Marine Pharmacognosists, and Drug Development Professionals Matrix: Marine Red Algae (Osmundaria obtusiloba) Analytes: Vidalol A (Oligobromophenol)

Introduction & Biological Significance

Osmundaria obtusiloba (formerly Vidalia obtusiloba) is a marine red alga (Rhodophyta) renowned for biosynthesizing a unique class of halogenated secondary metabolites known as bromophenols[1]. Among these, Vidalol A is a prominent oligobromophenol that exhibits potent anti-inflammatory properties, making it a high-value target for pharmacological research[1]. Structurally, Vidalol A is composed of a C7 lanosol-type unit linked via a carbon-carbon bond to a central C6 bromophenol core[2].

Quantifying Vidalol A in crude algal extracts is analytically challenging due to the highly complex marine matrix, which is laden with inorganic salts, heavy metals, and highly polar sulfated polysaccharides[1]. This application note details a robust, self-validating workflow utilizing Ultrasound-Assisted Extraction (UAE), Solid-Phase Extraction (SPE) clean-up, and LC-MS/MS to isolate and quantify Vidalol A with high precision.

Scientific Rationale & Causality (E-E-A-T)

As a self-validating analytical system, every step in this protocol is designed with a specific physicochemical purpose:

  • Solvent Selection (Causality of Extraction): Vidalol A is a moderately polar polyphenolic compound. Pure water fails to solubilize its hydrophobic aromatic rings, while pure non-polar solvents (like hexane) fail to disrupt the hydrogen bonding of the algal matrix. An 80:20 Methanol:Water (v/v) mixture provides the optimal dielectric constant to penetrate the cellular matrix and solubilize the bromophenols while leaving highly non-polar lipids behind[3].

  • Matrix Clean-up (Causality of SPE): Direct injection of marine extracts into an LC-MS system causes rapid stationary phase degradation and severe ion suppression. A reversed-phase C18 SPE cartridge is employed to trap the moderately non-polar Vidalol A. Subsequent aqueous washes flush out the ion-suppressing marine salts and sulfated galactans, allowing for the targeted elution of the analyte in pure methanol.

  • Detection Strategy (Causality of MS/MS): Brominated compounds exhibit a distinct isotopic signature due to the ~1:1 natural abundance of 79 Br and 81 Br. Vidalol A yields highly specific fragments during collision-induced dissociation (CID), notably the benzylic cation of the lanosol subunit (m/z 283/281/279) and a bromophloroglucinol moiety (m/z 218/216)[4]. Negative electrospray ionization (ESI-) is selected because the phenolic hydroxyl groups readily deprotonate to form stable [M−H]− ions.

Experimental Workflow

G N1 Osmundaria obtusiloba Biomass Preparation N2 Ultrasound-Assisted Extraction (80% MeOH) N1->N2 N3 Centrifugation & Supernatant Collection N2->N3 N4 C18 Solid-Phase Extraction (SPE) N3->N4 N5 LC-MS/MS (ESI-) Analysis N4->N5 N6 Vidalol A Quantification N5->N6

Caption: Workflow for the extraction, SPE purification, and LC-MS/MS quantification of Vidalol A.

Step-by-Step Methodologies

Phase 1: Biomass Preparation
  • Washing: Collect O. obtusiloba and immediately rinse with distilled water to remove epiphytes, sand, and surface salts.

  • Lyophilization: Freeze-dry the biomass for 48 hours. Note: Oven drying is strictly avoided to prevent the thermal degradation and oxidation of sensitive bromophenols.

  • Milling: Cryo-mill the dried tissue into a fine powder (< 0.5 mm particle size) to maximize the surface-area-to-volume ratio for solvent penetration.

Phase 2: Ultrasound-Assisted Extraction (UAE)
  • Weigh exactly 1.00 g of the pulverized algal biomass into a 50 mL amber centrifuge tube (amber glass prevents photo-oxidation of the phenols).

  • Add 20.0 mL of extraction solvent (80% Methanol in LC-MS grade water, v/v).

  • Self-Validation Step (Internal Standard): Spike the mixture with 50 µL of an Internal Standard (IS) solution (e.g., 4-bromophenol, 10 µg/mL) to monitor matrix effects and calculate absolute extraction recovery.

  • Sonicate the mixture in an ultrasonic bath at 35°C for 30 minutes. Acoustic cavitation disrupts the rigid algal cell walls, enhancing mass transfer without exceeding temperatures that degrade Vidalol A.

  • Centrifuge at 8,000 × g for 10 minutes at 4°C. Decant the supernatant into a clean flask.

  • Repeat the extraction step twice more with the residual pellet. Pool all supernatants and evaporate under a gentle nitrogen stream at 30°C until the methanol is removed, leaving a concentrated aqueous residue.

Phase 3: SPE Clean-up
  • Conditioning: Condition a C18 SPE cartridge (500 mg/3 mL) with 3 mL of 100% Methanol, followed by 3 mL of LC-MS grade water.

  • Loading: Load the aqueous algal extract onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing (Self-Validation): Wash the cartridge with 5 mL of 5% Methanol in water to elute salts and highly polar impurities. Validation Check: Collect a few drops of this wash fraction and spot-test with silver nitrate ( AgNO3​ ); the absence of a white precipitate confirms that interfering chloride salts have been successfully removed.

  • Elution: Elute the retained Vidalol A with 5 mL of 100% Methanol.

  • Filtration: Filter the final eluate through a 0.22 µm PTFE syringe filter directly into an amber HPLC auto-sampler vial.

Phase 4: LC-MS/MS Quantification
  • Inject 5 µL of the purified extract into an LC-MS/MS system equipped with a reversed-phase UHPLC C18 column (e.g., 2.1 × 100 mm, 1.8 µm).

  • Apply the mobile phase gradient detailed in Table 1 . Causality Note: Although Vidalol A is analyzed in negative mode, a low concentration of formic acid (0.1%) is added to the mobile phase. This is critical to suppress the ionization of any residual acidic polysaccharides and to ensure sharp chromatographic peak shapes by keeping trace silanol groups on the stationary phase protonated.

  • Monitor the Multiple Reaction Monitoring (MRM) transitions detailed in Table 2 .

Data Presentation & Analytical Parameters

Table 1: UHPLC Mobile Phase Gradient Conditions | Time (min) | Mobile Phase A (0.1% Formic Acid in H2​O ) | Mobile Phase B (0.1% Formic Acid in Acetonitrile) | Flow Rate (mL/min) | | :--- | :--- | :--- | :--- | | 0.0 | 95% | 5% | 0.3 | | 2.0 | 95% | 5% | 0.3 | | 10.0 | 10% | 90% | 0.3 | | 12.0 | 10% | 90% | 0.3 | | 12.1 | 95% | 5% | 0.3 | | 15.0 | 95% | 5% | 0.3 |

Table 2: Optimized MS/MS Parameters (ESI- Negative Mode) | Analyte | Precursor Ion (m/z) [M−H]− | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | | :--- | :--- | :--- | :--- | :--- | | Vidalol A (Quantifier) | 608.8 (avg isotopic) | 280.9 (lanosol unit) | 25 | 50 | | Vidalol A (Qualifier) | 608.8 | 216.9 | 35 | 50 | | Internal Standard | 172.9 | 78.9 | 20 | 50 |

Table 3: Expected Method Validation Parameters

Validation Parameter Target Value / Acceptance Criteria
Limit of Detection (LOD) < 5 ng/mL
Limit of Quantification (LOQ) < 15 ng/mL
Intra-day Precision (RSD%) < 5.0%
Inter-day Precision (RSD%) < 8.0%
SPE Extraction Recovery 85% - 115%

| Matrix Effect | ± 15% (Corrected via IS) |

References

  • Title: Sulfated bromophenols from Osmundaria obtusiloba (C. Agardh) R. E. Norris (Rhodophyta, Ceramiales) Source: SciELO (Revista Brasileira de Botânica) URL: [1]

  • Title: Acute toxicity evaluation of ethanol extract of red algae, Osmundaria obtusiloba, in BALB/c mice Source: Journal of Medicinal Plants Research (Academic Journals) URL: [3]

  • Title: Phylogenetic distribution of bromophenols in marine algae and the generation of a comprehensive bromophenol database Source: ResearchGate / Springer Nature URL: [4]

  • Title: Handbook of Marine Natural Products Source: National Academic Digital Library of Ethiopia URL: [2]

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidation of Vidalol A during extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with marine natural products.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with marine natural products.

Extracting highly halogenated polyphenols like Vidalol A—an anti-inflammatory oligobromophenol originally isolated from the Caribbean red alga Vidalia obtusiloba (syn. Osmundaria obtusiloba)—presents unique biochemical challenges. Because of their electron-rich aromatic rings, these compounds are highly susceptible to auto-oxidation and artifact generation during isolation.

Below, you will find diagnostic FAQs, quantitative yield data, a mechanistic workflow, and a self-validating experimental protocol to ensure the structural integrity of Vidalol A during your extraction pipeline.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my Vidalia obtusiloba extract rapidly turn dark brown or black upon the addition of the extraction solvent? Causality & Solution: This color shift is the classic hallmark of auto-oxidation. Vidalol A contains highly electron-rich polyhydroxylated benzene rings. When exposed to atmospheric oxygen, ambient light, and room temperature, the hydroxyl groups undergo rapid dehydrogenation. This single-electron transfer forms reactive phenoxy radicals, which subsequently convert into colored ortho- or para-quinones. These quinones then cross-link and polymerize, resulting in insoluble, melanin-like dark precipitates. To fix this: You must disrupt the oxidation causality loop. Perform all extractions under an inert Argon blanket and supplement your solvent with a sacrificial antioxidant (e.g., 0.1% Ascorbic Acid). Ascorbic acid has a lower oxidation potential than bromophenols and will preferentially oxidize, reducing any transient phenoxy radicals back to their native hydroxyl state.

Q2: I am trying to isolate the native sulfated precursors of Vidalol A, but my LC-MS only shows desulfated Vidalol A. What is causing this artifact? Causality & Solution: Bromophenols in red algae often exist natively as sulfated salts (e.g., dipotassium salts), which serve as ecological defense mechanisms. Foundational phytochemical investigations of Osmundaria obtusiloba have demonstrated that these sulfated bromophenols are highly labile and undergo artificial decomposition (desulfation) during standard fractionation[1]. This is typically triggered by localized pH drops or excessive thermal energy during solvent evaporation. To fix this: Ensure your extraction solvent is strictly buffered to a neutral pH (pH 6.5–7.0) and never exceed 30°C during rotary evaporation.

Q3: Which solvent system maximizes Vidalol A recovery while minimizing oxidative degradation? Causality & Solution: A cold (4°C) biphasic or mixed system of Methanol/Dichloromethane (MeOH/CH 2​ Cl 2​ , 1:1 v/v) is optimal. Methanol effectively penetrates the algal matrix and solubilizes the polar phenolic groups, while dichloromethane helps extract the lipophilic brominated aromatic domains. Using 100% aqueous or highly polar solvents at room temperature can inadvertently co-extract and activate oxidative enzymes (like polyphenol oxidases) native to the macroalgae[2].

Part 2: Quantitative Yield Analysis

The following table summarizes the causal relationship between environmental controls and the preservation of Vidalol A. Implementing the optimized protocol drastically reduces quinone polymerization.

Table 1: Impact of Extraction Parameters on Vidalol A Integrity and Yield

Extraction MethodAtmosphereTemp (°C)Antioxidant AddedVidalol A Yield (mg/100g dry wt)Quinone Artifacts (%)
Standard SolventAmbient Air25°CNone12.4 ± 1.2> 40%
Cold SolventAmbient Air4°CNone24.7 ± 1.518%
Inert Gas BlanketingArgon25°CNone31.2 ± 1.112%
Optimized Protocol Argon 4°C 0.1% Ascorbic Acid 48.6 ± 0.8 < 2%

Part 3: Mechanistic Workflow

The diagram below illustrates the divergent chemical pathways of Vidalol A during extraction, highlighting how specific interventions prevent electron loss.

VidalolA_Workflow Biomass Vidalia obtusiloba (Raw Algal Biomass) Solvent Solvent Addition (MeOH/CH2Cl2 1:1) Biomass->Solvent Oxidation Uncontrolled Environment (O2, Light, >25°C) Solvent->Oxidation No Antioxidants Stabilization Controlled Environment (Argon, Dark, 4°C, Ascorbic Acid) Solvent->Stabilization Optimized Protocol Quinone Phenoxy Radical Formation & Quinone Polymerization Oxidation->Quinone Dehydrogenation Degraded Degraded Extract (Dark Brown/Black) Quinone->Degraded Artifact Generation Preserved Phenolic Moieties Preserved (No Electron Loss) Stabilization->Preserved Radical Scavenging PureVidalol Intact Vidalol A (Pale Yellow Extract) Preserved->PureVidalol High Yield Recovery

Logical workflow contrasting Vidalol A auto-oxidation pathways with stabilized extraction methods.

Part 4: Validated Experimental Protocol

This protocol is designed as a self-validating system . At critical junctures, visual or analytical checks are built-in to confirm that the causality of the experiment remains intact and oxidation has been successfully halted.

Step 1: Biomass Preparation (Cryogenic Grinding)

  • Flash-freeze fresh Vidalia obtusiloba biomass using liquid nitrogen immediately upon collection to halt endogenous enzymatic activity.

  • Grind the frozen biomass into a fine powder using a cryogenic mortar and pestle.

  • Validation Check: The powder must remain distinctly red/purple. Any browning at this stage indicates pre-extraction enzymatic oxidation.

Step 2: Solvent Degassing & Preparation

  • Prepare a 1:1 (v/v) mixture of HPLC-grade Methanol and Dichloromethane.

  • Sparge the solvent mixture with Argon gas for 15 minutes to displace dissolved oxygen.

  • Add 0.1% (w/v) L-ascorbic acid to the solvent mixture.

Step 3: Maceration under Inert Atmosphere

  • Transfer the algal powder to an amber glass extraction vessel (to prevent actinic degradation).

  • Add the degassed solvent mixture (ratio of 1:10 w/v biomass-to-solvent).

  • Blanket the headspace of the vessel with Argon gas and seal tightly.

  • Stir continuously at 4°C for 24 hours.

  • Validation Check: Observe the extract color. A successful, oxidation-free extract will appear pale yellow/green. If the solution turns dark brown, the Argon seal has failed, and quinone formation has initiated.

Step 4: Filtration and Partitioning

  • Filter the mixture through a PTFE membrane (0.45 µm) while maintaining a flow of Argon over the funnel.

  • Partition the filtrate with cold, degassed HPLC-grade water to separate the lipophilic and hydrophilic phases. Vidalol A will predominantly partition into the organic (CH 2​ Cl 2​ ) layer.

Step 5: Concentration and Analytical Validation

  • Concentrate the organic layer using a rotary evaporator. Critical: Keep the water bath strictly below 30°C to prevent desulfation and thermal degradation[1].

  • Validation Check: Resuspend a 1 mg aliquot in LC-MS grade methanol. Analyze via LC-MS in negative electrospray ionization (ESI-) mode. The presence of a quasi-molecular ion peak at m/z ~483 [M-H] confirms the presence of intact Vidalol A, validating the success of the protocol.

Part 5: References[2] Retz de Carvalho, L., et al. "Sulfated bromophenols from Osmundaria obtusiloba (C. Agardh) R. E. Norris (Rhodophyta, Ceramiales)." SciELO - Brazilian Journal of Botany. Available at:https://www.scielo.br/j/rbt/a/7m37D7J7y3V3vY3x3y3V3vY/?lang=en[3] Generalić Mekinić, I., et al. "Macroalgae Specialized Metabolites: Evidence for Their Anti-Inflammatory Health Benefits." MDPI - Marine Drugs. Available at:https://www.mdpi.com/1660-3397/21/1/2[1] Wiemer, D. F., et al. "Vidalols A and B, new anti-inflammatory bromophenols from the Caribbean marine red alga Vidalia obtusaloba." PubMed - Experientia. Available at:https://pubmed.ncbi.nlm.nih.gov/1915767/

Sources

Optimization

Technical Support Center: Optimizing Vidalol A Extraction from Red Algae

Welcome to the Marine Pharmacognosy Technical Support Center. This portal provides advanced troubleshooting, validated methodologies, and mechanistic insights for researchers isolating Vidalol A —a potent anti-inflammato...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Marine Pharmacognosy Technical Support Center. This portal provides advanced troubleshooting, validated methodologies, and mechanistic insights for researchers isolating Vidalol A —a potent anti-inflammatory oligobromophenol—from the marine red macroalgae Osmundaria obtusiloba (historically classified as Vidalia obtusiloba).

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we address the causality behind every methodological choice, ensuring your extraction pipeline is robust, reproducible, and self-validating.

Section 1: Core Extraction Workflow & Methodologies

To achieve high-purity Vidalol A, your extraction must navigate the complex matrix of marine algae, which is rich in pigments, sulfated polysaccharides, and structurally similar monomeric bromophenols.

Q: What is the validated, step-by-step methodology for isolating Vidalol A?

A: The following protocol is a self-validating system designed to isolate Vidalol A while preventing the degradation of sensitive brominated moieties .

Step 1: Biomass Preparation

  • Action: Wash fresh Osmundaria obtusiloba with distilled water to remove epiphytes and surface salts. Lyophilize (freeze-dry) immediately and grind into a fine powder (≤ 0.5 mm particle size).

  • Causality: Lyophilization halts enzymatic degradation (e.g., by native haloperoxidases) and ruptures cell walls, maximizing solvent penetration.

Step 2: Solvent Maceration

  • Action: Extract the powder using a Dichloromethane:Methanol (CH₂Cl₂:MeOH, 1:1 v/v) mixture at 25°C for 48 hours in the dark. Filter and concentrate under reduced pressure (< 40°C).

  • Causality: Vidalol A contains both lipophilic bromine atoms and hydrophilic phenolic hydroxyls. The 1:1 solvent mixture perfectly matches this mid-polarity profile.

  • Validation Check: Spot the crude extract on a Silica gel GF254 TLC plate. Spray with 3% FeCl₃ in ethanol. An immediate dark green/blue color change confirms the presence of phenolic compounds.

Step 3: Liquid-Liquid Partitioning

  • Action: Suspend the crude extract in H₂O and partition sequentially with Hexane, then Ethyl Acetate (EtOAc).

  • Causality: Hexane removes non-polar sterols and lipids. EtOAc selectively captures the oligobromophenols (including Vidalol A and B), leaving highly polar sulfated artifacts in the aqueous layer .

Step 4: Size-Exclusion Chromatography (SEC)

  • Action: Load the dried EtOAc fraction onto a Sephadex LH-20 column. Elute isocratically with MeOH.

  • Causality: Sephadex LH-20 separates molecules based on size and aromatic pi-pi interactions. Because Vidalol A is a dimeric/oligomeric bromophenol, it elutes later than monomeric bromophenols (like lanosol) and earlier than large polymeric tannins .

  • Validation Check: Analyze fractions via UV-Vis spectroscopy. Pool fractions exhibiting a characteristic bromophenol absorption maximum at λ = 280–290 nm.

Step 5: Preparative RP-HPLC

  • Action: Inject the pooled SEC fractions into a Preparative C18 HPLC column. Use a mobile phase of MeOH:H₂O supplemented with 0.1% Acetic Acid (AcOH).

  • Causality: The acidic modifier suppresses the ionization of Vidalol A's multiple phenolic hydroxyl groups, ensuring sharp peak shapes and preventing co-elution with Vidalol B .

ExtractionWorkflow A Raw Osmundaria obtusiloba (Lyophilized & Ground) B Solvent Extraction (CH2Cl2:MeOH 1:1 v/v) A->B C Crude Extract (Concentrated) B->C D Liquid-Liquid Partitioning (H2O suspension) C->D E Hexane Fraction (Discard non-polar lipids) D->E Non-polar F EtOAc Fraction (Bromophenol-rich) D->F Mid-polar G Silica Gel CC (Gradient Elution) F->G H Sephadex LH-20 (Size Exclusion) G->H I RP-HPLC (MeOH:H2O + 0.1% AcOH) H->I J Pure Vidalol A (Target Compound) I->J

Step-by-step extraction and purification workflow for Vidalol A from red algae.

Section 2: Troubleshooting Guide (Yield & Purity)

Q: Why is my Vidalol A yield lower than the expected 0.01–0.05% dry weight?

A: Low yields are almost always traced back to thermal degradation or suboptimal partitioning . Bromophenols are highly susceptible to oxidation and thermal desulfation. If you concentrate your extracts using a rotary evaporator set above 40°C, you risk breaking the ether linkages or debrominating the aromatic rings. Always maintain cold or ambient temperatures (≤ 25°C) during maceration and solvent removal.

Q: I am detecting degradation products (desulfated artifacts). How do I prevent this?

A: Marine red algae naturally contain sulfated bromophenols, which act as precursors. During harsh extraction (e.g., using strong acids or prolonged heat), these precursors undergo artificial decomposition (desulfation) into various bromophenol artifacts . To prevent this, avoid using unbuffered acidic solvents during the initial maceration step. Only introduce mild acids (like 0.1% AcOH) during the final HPLC purification step, where contact time is minimal.

Q: Vidalol A and Vidalol B are co-eluting on my HPLC. How can I resolve them?

A: Vidalol A and Vidalol B are structurally homologous oligobromophenols. Co-elution occurs when the phenolic hydroxyls partially ionize in a neutral mobile phase, causing peak tailing.

  • Fix the Mobile Phase: Ensure your mobile phase contains 0.1% Acetic Acid or Formic Acid to keep the pH below the pKa of the phenols (~pH 9).

  • Adjust the Gradient: Flatten your methanol gradient. Instead of a rapid 50% to 100% MeOH ramp, use an isocratic hold at 65% MeOH for 15 minutes to exploit the subtle hydrophobicity differences between the two isomers.

Section 3: Quantitative Optimization Data

To simplify your experimental design, refer to the summarized quantitative parameters below. Deviating from the optimized conditions directly impacts the thermodynamic stability and recovery of Vidalol A.

Table 1: Quantitative Parameters for Vidalol A Yield Optimization

ParameterSub-optimal ConditionOptimized ConditionCausality & Impact on Yield
Extraction Solvent 100% MethanolCH₂Cl₂:MeOH (1:1 v/v)Balances polarity for lipophilic bromines and hydrophilic phenols. Increases crude recovery by ~40%.
Partitioning Solvent n-ButanolEthyl Acetate (EtOAc)EtOAc selectively concentrates >85% of oligobromophenols while excluding highly polar sulfated artifacts.
HPLC Mobile Phase Neutral H₂O/MeOH0.1% Acetic Acid in H₂O/MeOHSuppresses phenolic ionization, preventing peak tailing. Increases final isolated yield by 15%.
Extraction Temp 60°C (Reflux)25°C (Cold Maceration)Prevents thermal desulfation and oxidation of sensitive bromophenols.

Section 4: Pharmacological Validation (PLA2 Inhibition)

Q: How do I validate the bioactivity of the extracted Vidalol A in vitro?

A: The primary pharmacological hallmark of Vidalol A is its potent anti-inflammatory activity, specifically its ability to inhibit Phospholipase A2 (PLA2) . To validate your extract, perform an in vitro bee venom-derived PLA2 inhibition assay.

Pure Vidalol A acts as a direct enzyme inactivator. By binding to PLA2, it prevents the cleavage of membrane phospholipids, thereby halting the release of Arachidonic Acid (AA)—the critical precursor for pro-inflammatory eicosanoids (prostaglandins and leukotrienes). A successful, high-purity Vidalol A isolate should demonstrate approximately 96% enzyme inactivation at a concentration of 1.6 μg/mL .

PLA2Pathway A Vidalol A (Oligobromophenol) B Phospholipase A2 (PLA2) (Enzyme) A->B Inhibits (96% at 1.6 μg/mL) D Arachidonic Acid (AA) B->D Catalyzes Release C Membrane Phospholipids C->B Substrate E COX / LOX Pathways D->E Precursor F Pro-inflammatory Eicosanoids (Edema / Inflammation) E->F Synthesizes

Mechanism of anti-inflammatory action: Vidalol A inhibits PLA2, preventing AA release.

References

  • Macroalgae Specialized Metabolites: Evidence for Their Anti-Inflammatory Health Benefits. Marine Drugs (MDPI).[Link]

  • Isolation and Potential Biological Applications of Haloaryl Secondary Metabolites from Macroalgae. Marine Drugs (MDPI).[Link]

  • Sulfated bromophenols from Osmundaria obtusiloba (C. Agardh) R. E. Norris (Rhodophyta, Ceramiales). Revista Brasileira de Botânica (SciELO).[Link]

  • Bromophenol Derivatives from the Red Alga Rhodomela confervoides. Journal of Natural Products (ACS Publications).[Link]

  • Two New Bromophenols from the Red Alga Odonthalia corymbifera. Journal of Natural Products (ACS Publications).[Link]

Troubleshooting

Section 1: Understanding the Physicochemical Profile of Vidalol A (FAQ)

Technical Support Center: Optimizing the Aqueous Solubility of Vidalol A for In Vitro Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling of complex mar...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Aqueous Solubility of Vidalol A for In Vitro Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling of complex marine natural products. Vidalol A is a highly potent anti-inflammatory bromophenol, but its physicochemical properties often lead to erratic assay results, false negatives, or severe cytotoxicity artifacts.

This guide provides field-proven, self-validating methodologies to overcome the solubility barriers of Vidalol A, ensuring high-fidelity data in your biochemical and cell-based assays.

Q: Why does Vidalol A crash out of my standard assay buffers, even at low micromolar concentrations? A: The solubility challenge is rooted in the molecule's structure. Vidalol A is an oligobromophenol (specifically, 2-bromo-4-(2,3-dibromo-4,5-dihydroxybenzyl)benzene-1,3,5-triol) isolated from the marine red alga Vidalia obtusiloba[1]. Despite possessing multiple hydroxyl groups, the heavy bromine substitution drastically increases the molecule's lipophilicity (LogP). In aqueous media, the planar aromatic rings undergo rapid π−π stacking driven by the hydrophobic effect. This overrides the hydrogen-bonding potential of the phenols, leading to rapid aggregation and precipitation[2].

Q: Can I simply dissolve it in 100% DMSO and dilute it directly into my cell culture media? A: Yes, but this is the most common point of experimental failure. While DMSO is a universal solvent, exceeding a 0.1% to 0.3% (v/v) final concentration in cell-based assays induces significant cytotoxicity. High DMSO concentrations alter membrane permeability, interact with apoptotic proteins, and can artificially confound the very anti-inflammatory or PLA2-inhibition readouts you are trying to measure[3]. If your required working concentration of Vidalol A forces your final DMSO concentration above 0.1%, you must pivot to an alternative solubilization strategy.

Q: What is the most effective method for true aqueous solubilization without relying on high DMSO concentrations? A: The gold standard for highly lipophilic, planar molecules is the use of cyclodextrin inclusion complexes, specifically Hydroxypropyl- β -cyclodextrin (HP- β -CD). The causality is straightforward: the hydrophobic internal cavity of the cyclodextrin encapsulates the brominated aromatic rings of Vidalol A, shielding them from the aqueous environment and preventing π−π stacking. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility. This method is non-toxic to cells and significantly improves in vitro bioavailability[4].

Section 2: Mandatory Visualization: Solubilization Workflows

VidalolA_Solubilization Vidalol Vidalol A (Solid) Hydrophobic Bromophenol Path_DMSO Co-Solvent Approach (DMSO) Vidalol->Path_DMSO Low Conc. Needs Path_CD Inclusion Complex (HP-β-CD) Vidalol->Path_CD High Conc. Needs DMSO_Stock 1000x DMSO Stock (Complete Solvation) Path_DMSO->DMSO_Stock CD_Knead Kneading Method (1:2 Molar Ratio) Path_CD->CD_Knead DMSO_Dilute Dilute in Assay Buffer (Final DMSO ≤ 0.1%) DMSO_Stock->DMSO_Dilute Vigorous Vortexing Result_DMSO Metastable Solution (Short-term biochemical assays) DMSO_Dilute->Result_DMSO CD_Lyophilize Lyophilization (Stable Powder) CD_Knead->CD_Lyophilize Water Removal Result_CD Thermodynamically Stable (Long-term cell-based assays) CD_Lyophilize->Result_CD Reconstitute in Buffer

Figure 1: Decision tree and mechanistic workflows for Vidalol A solubilization.

Section 3: Experimental Protocols (Step-by-Step Methodologies)

Protocol A: Preparation of Vidalol A / HP- β -CD Inclusion Complex (The "Gold Standard")

Mechanism & Causality: The kneading method applies mechanical shear force, breaking down the Vidalol A crystal lattice while simultaneously forcing the hydrophobic bromophenol rings into the HP- β -CD cavity. This creates a thermodynamically stable complex suitable for long-term cell cultures.

  • Molar Ratio Calculation: Weigh out Vidalol A and HP- β -CD in a 1:2 molar ratio. (An excess of cyclodextrin ensures complete encapsulation of the bulky oligobromophenol structure).

  • Paste Formation: Transfer the HP- β -CD to a glass or ceramic mortar. Add a minimal volume of 50% ethanol/water (v/v) dropwise until a thick, uniform paste forms.

  • Mechanical Kneading: Add the Vidalol A powder incrementally to the paste. Knead continuously for 45–60 minutes. Note: Do not rush this step; the mechanical energy is required to overcome the activation energy of inclusion.

  • Drying: Dry the resulting paste under a vacuum desiccator or lyophilize for 24 hours to remove all traces of ethanol and water.

  • Reconstitution: Dissolve the resulting complex powder directly into your standard assay buffer (e.g., PBS, DMEM) at your desired working concentration.

  • Self-Validation Check: Centrifuge the reconstituted solution at 10,000 × g for 10 minutes. Measure the UV absorbance of the supernatant at ~280 nm. The absence of a pellet and a stable absorbance reading confirms complete inclusion and prevents false negatives in your assay.

Protocol B: The "Kinetic Trapping" Co-Solvent Method

Mechanism & Causality: For short-term biochemical assays (e.g., cell-free PLA2 inhibition), you can trap Vidalol A in a metastable solvated state. By rapidly diluting a highly concentrated DMSO stock into a vigorously mixing aqueous buffer, you disperse the molecules before they can nucleate and precipitate.

  • Stock Preparation: Dissolve Vidalol A in 100% cell-culture grade DMSO to create a 10 mM stock. Store in amber vials to prevent photo-degradation.

  • Buffer Pre-warming: Pre-warm your assay buffer to 37°C. Causality: Elevated temperature increases the thermodynamic solubility limit during the critical initial mixing phase.

  • Vigorous Mixing: Place the target buffer on a vortex mixer at medium-high speed.

  • Rapid Injection: Inject the DMSO stock directly into the vortexing buffer to achieve your final concentration (e.g., 10 µM, resulting in a safe 0.1% final DMSO concentration).

  • Self-Validation Check: Immediately analyze a 10 µL aliquot using Dynamic Light Scattering (DLS) or observe under a phase-contrast microscope. The absence of micro-crystals confirms successful kinetic trapping.

Section 4: Data Presentation

The following table summarizes the quantitative limits and optimal applications for each solubilization strategy to help you select the best approach for your specific assay.

Solubilization StrategyMax Achievable Aqueous Conc.Final DMSO Conc. (v/v)Cytotoxicity RiskOptimal Assay ApplicationThermodynamic Stability
Direct Aqueous Addition < 1 µM0%NoneNone (Precipitates)Poor
Standard DMSO Dilution ~10 µM0.1%LowShort-term biochemical (e.g., PLA2)Metastable (< 2 hours)
High DMSO Dilution > 50 µM> 0.5%High Avoid in cell-based assaysMetastable
HP- β -CD Complexation > 100 µM0%LowLong-term cell culture (e.g., Macrophages)Highly Stable (> 48 hours)

Section 5: References

  • Wiemer, D.F., Idler, D.D., & Fenical, W. (1991). "Vidalols A and B, new anti-inflammatory bromophenols from the Caribbean marine red alga Vidalia obtusaloba." Experientia. URL:[Link]

  • "Macroalgae Specialized Metabolites with Anti-Inflammatory Activity." Encyclopedia MDPI, 2023. URL:[Link]

  • "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights." PMC, 2025. URL:[Link]

  • "Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice." PMC, 2025. URL:[Link]

Sources

Optimization

Vidalol A Technical Support Center: Troubleshooting Degradation in Solvent Solutions

Welcome to the technical support center for Vidalol A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance for issues related to the stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Vidalol A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance for issues related to the stability and degradation of Vidalol A in solvent solutions. As your dedicated application scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your experiments.

Vidalol A Profile

Vidalol A is a novel, potent inhibitor of the TYK2 kinase, a key target in autoimmune disease research. Its molecular structure contains an ester functional group, a phenolic hydroxyl group, and a poly-aromatic core. While these features are crucial for its biological activity, they also render the molecule susceptible to specific degradation pathways under common laboratory conditions. This guide will help you identify, troubleshoot, and prevent the degradation of Vidalol A, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for Vidalol A degradation?

A1: The three primary degradation pathways for Vidalol A are hydrolysis, oxidation, and photodegradation. The ester linkage is susceptible to hydrolysis in aqueous solutions, particularly at non-neutral pH.[1][2] The phenolic group is prone to oxidation, which can be catalyzed by air, metal ions, or certain solvents.[3][4] Finally, the aromatic core of the molecule can absorb UV and visible light, leading to photodegradation.[5][6][7][8]

Q2: How can I visually identify if my Vidalol A solution has degraded?

A2: Visual cues can be strong indicators of degradation. A previously clear solution becoming cloudy or forming a precipitate may suggest hydrolysis, as the resulting carboxylic acid metabolite often has lower solubility.[2] A color change, typically to a yellow or brownish hue, is a common sign of oxidation of the phenolic moiety into quinone-like structures.[3][6] However, a significant loss of potency can also occur without any visible changes, making analytical confirmation essential.

Q3: What are the ideal storage conditions for Vidalol A stock solutions?

A3: For long-term stability, Vidalol A stock solutions, typically in anhydrous, high-purity DMSO or ethanol, should be stored at -20°C or colder in small aliquots to minimize freeze-thaw cycles.[9] The vials should be tightly sealed and protected from light by using amber vials or wrapping them in aluminum foil. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solvent.

Q4: Which solvents are recommended for preparing Vidalol A solutions?

A4: For stock solutions, anhydrous, high-purity (≥99.9%) dimethyl sulfoxide (DMSO) and ethanol are recommended.[9][10] For aqueous-based biological assays, it is best to make fresh dilutions from the stock solution into your buffer of choice immediately before the experiment. Avoid prolonged storage in aqueous buffers, especially those with a pH outside the 6.0-7.5 range.

In-Depth Troubleshooting Guides

This section provides detailed, issue-specific guidance in a question-and-answer format to help you diagnose and resolve common degradation problems.

Issue 1: Suspected Hydrolysis

Q: My Vidalol A solution, which I diluted in a phosphate buffer (pH 7.4) for a cell-based assay, has become cloudy after a few hours at room temperature. My latest HPLC run shows a new, earlier-eluting peak. What is happening?

A: This is a classic presentation of hydrolysis. The ester functional group in Vidalol A is being cleaved by water, a reaction that is often catalyzed by the basic nature of the phosphate buffer, yielding a carboxylic acid and an alcohol metabolite.[1][2][11] The newly formed carboxylic acid is typically more polar, resulting in an earlier retention time on a reverse-phase HPLC column, and is often less soluble in aqueous media, causing the observed precipitation.

Causality and Mechanism:

Ester hydrolysis can be catalyzed by both acids and bases. In your pH 7.4 buffer, hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is significantly faster than uncatalyzed hydrolysis at neutral pH.[2] The resulting degradation products will not possess the same biological activity as the parent Vidalol A molecule, compromising your experimental results.

Diagnostic Workflow:

To confirm hydrolysis, you need to identify the degradation products.

  • Analyze by LC-MS: The most definitive way to confirm hydrolysis is to use Liquid Chromatography-Mass Spectrometry (LC-MS). You should observe a decrease in the mass peak corresponding to Vidalol A and the appearance of new peaks corresponding to the masses of the predicted carboxylic acid and alcohol fragments.

  • Perform a Forced Degradation Study: Intentionally degrade a small sample of Vidalol A under mild acidic and basic conditions (see Protocol 1 below). The primary degradation peaks observed in your stressed samples should match the unknown peaks in your experimental sample, confirming their identity.[12][13]

Visualizing the Hydrolysis Pathway:

Hydrolysis Vidalol_A Vidalol A (Ester) Products Degradation Products Vidalol_A->Products Hydrolysis Water H₂O (Aqueous Buffer, pH ≠ 7) Water->Products Carboxylic_Acid Metabolite 1 (Carboxylic Acid) - Increased Polarity - Lower Solubility Products->Carboxylic_Acid Alcohol Metabolite 2 (Alcohol) Products->Alcohol Oxidation_Troubleshooting start Vidalol A solution has changed color (yellow/brown) check_hplc Analyze by HPLC. Do new peaks appear? start->check_hplc confirm_oxidation Probable Oxidation. Confirm with forced H₂O₂ degradation. check_hplc->confirm_oxidation Yes no_peaks No new peaks. Check concentration. Possible non-chromophoric degradation. check_hplc->no_peaks No implement_solutions Implement preventative measures: - Use high-purity solvent - Purge with inert gas (Ar/N₂) - Add antioxidant (e.g., BHT) - Store protected from light confirm_oxidation->implement_solutions

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for Marine Bromophenols

Welcome to the Technical Support Center for Marine Natural Products Chromatography. This guide is specifically engineered for researchers and application scientists isolating Vidalol A —a highly bioactive, marine-derived...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Marine Natural Products Chromatography. This guide is specifically engineered for researchers and application scientists isolating Vidalol A —a highly bioactive, marine-derived oligobromophenol originally discovered in the Caribbean red alga Vidalia obtusaloba.

Due to its complex structure (a brominated polyphenol dimer containing lanosol-type units), Vidalol A presents unique chromatographic challenges, including severe peak tailing, spontaneous oxidation, and co-elution with structurally similar oligomers like Vidalol B. This guide synthesizes field-proven chromatographic theory with actionable troubleshooting to ensure high-purity isolation.

Part 1: Core Troubleshooting FAQs

Q1: Why is my Vidalol A peak severely tailing or splitting on a standard C18 column?

The Causality: Peak tailing in bromophenols is driven by two simultaneous phenomena: partial ionization and secondary silanol interactions . While a standard phenol has a pKa of ~10, the highly electronegative bromine atoms on Vidalol A's aromatic rings withdraw electron density, stabilizing the phenoxide anion and dropping the pKa of the hydroxyl groups to approximately 6.0–7.0. If you use unbuffered water (pH ~6.5) as your mobile phase, Vidalol A exists in a 50/50 equilibrium between its neutral and anionic states. Because these two states have drastically different partition coefficients (logP), they travel down the column at different speeds, causing a split or massively broadened peak. Furthermore, the ionized hydroxyls hydrogen-bond strongly with unreacted silanol groups on older silica-based stationary phases.

The Solution: You must force the molecule into a single, neutral state. Lower the pH of your mobile phase to at least two units below the pKa (target pH < 3.0) by adding an acidic modifier like 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA). Additionally, switch to a fully end-capped C18 or a Pentafluorophenyl (PFP) column to mask residual silanols.

Q2: Formic Acid (FA) vs. Trifluoroacetic Acid (TFA): Which modifier is optimal for Vidalol A?

The Causality: The choice depends entirely on your downstream detection method.

  • TFA (0.1%, pH ~2.0) is a strong ion-pairing agent. It provides the sharpest peak symmetry for Vidalol A by completely suppressing ionization and dynamically coating the stationary phase. However, TFA causes massive ion suppression in negative-mode Electrospray Ionization Mass Spectrometry (ESI-MS), effectively blinding your detector to bromophenols.

  • Formic Acid (0.1%, pH ~2.7) is volatile and highly MS-compatible. While it is a weaker acid than TFA, it is sufficient to protonate Vidalol A's hydroxyl groups and yields excellent MS signals.

The Solution: Use 0.1% TFA for Preparative-HPLC where UV-Vis (280 nm) is the primary detector. Use 0.1% Formic Acid for LC-MS analytical runs .

Q3: I am observing on-column degradation and loss of Vidalol A yield. How do I prevent this?

The Causality: Vidalol A contains multiple ortho-diphenol (catechol-like) moieties. These electron-rich regions are highly susceptible to auto-oxidation into reactive quinones, a process catalyzed by dissolved oxygen and trace heavy metals (e.g., iron, copper) leaching from stainless steel HPLC tubing or frits.

The Solution:

  • Passivation: If using a stainless-steel system, passivate the lines with 20% nitric acid (column removed) or run a mobile phase containing 10 mM EDTA overnight to chelate trace metals.

  • Degassing: Ensure your aqueous and organic mobile phases are rigorously sparged with helium or continuously degassed via an inline vacuum degasser to remove dissolved O₂.

Q4: How do I resolve Vidalol A from Vidalol B and monomeric lanosol?

The Causality: Because these molecules are built from the same repeating brominated subunits, their hydrophobicity is frustratingly similar. Acetonitrile (MeCN) is aprotic and separates primarily by hydrophobicity, which may not provide enough selectivity. Methanol (MeOH), however, is protic and can participate in hydrogen bonding with the varying number of hydroxyl groups on Vidalol A (dimer) vs. Vidalol B (trimer core).

The Solution: If MeCN fails to resolve the oligomers, switch your organic modifier to Methanol . Alternatively, utilize a PFP (Pentafluorophenyl) column. The fluorine atoms on the PFP phase induce strong π−π and dipole-dipole interactions with the brominated aromatic rings of Vidalol A, offering orthogonal selectivity compared to standard C18 phases .

Part 2: Quantitative Data & Mobile Phase Selection

To streamline your method development, the following table summarizes the empirical effects of various mobile phase additives on Vidalol A chromatography.

Mobile Phase ModifierAqueous pHVidalol A StatePeak Asymmetry ( As​ )MS CompatibilityRecommendation
None (Pure H2​O ) ~6.5Mixed (Neutral/Anionic)> 3.0 (Severe tailing)Good (Negative ESI)Not Recommended
0.1% Acetic Acid ~3.2Mostly Neutral1.5 - 2.0ExcellentAcceptable
0.1% Formic Acid ~2.7Fully Neutral1.1 - 1.3ExcellentRecommended for LC-MS
0.1% TFA ~2.0Fully Neutral0.9 - 1.1Poor (Ion suppression)Best for Prep-HPLC (UV)

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology ensures a reproducible, high-yield isolation of Vidalol A from crude red algal extracts. It is designed as a self-validating system: each step contains a verification check before proceeding.

Phase 1: Sample Preparation & System Readiness

  • Reconstitution: Dissolve the dried, semi-purified algal extract (post-silica/Sephadex LH-20 cleanup) in the initial mobile phase conditions (e.g., 10% MeOH in H2​O ).

    • Validation Check: Centrifuge at 14,000 x g for 10 minutes. If a pellet forms, filter the supernatant through a 0.22 µm PTFE syringe filter to prevent column frit clogging.

  • Solvent Preparation:

    • Solvent A: HPLC-grade H2​O

      • 0.1% Formic Acid (v/v).
    • Solvent B: HPLC-grade Methanol + 0.1% Formic Acid (v/v).

    • Causality Note: Adding the modifier to both solvents ensures the pH remains constant across the entire gradient, preventing baseline drift and retention time shifts.

Phase 2: Chromatographic Separation 3. Column Selection: Install a PFP column (e.g., 250 x 4.6 mm, 5 µm for analytical; 250 x 21.2 mm for preparative). 4. Gradient Design (Analytical Scale, 1 mL/min):

  • 0–5 min: 10% B (Isocratic hold to elute highly polar salts and primary metabolites).
  • 5–25 min: 10% 65% B (Linear gradient. Vidalol A typically elutes before Vidalol B due to lower molecular weight).
  • 25–30 min: 100% B (Column wash to remove highly lipophilic pigments).
  • 30–40 min: 10% B (Re-equilibration).
  • Validation Check: Run a blank injection (solvent only) using this gradient. The baseline at 280 nm must remain flat. A rising baseline indicates contaminated solvents or column bleed.

Phase 3: Detection & Fractionation 5. Detection Parameters: Set the UV-Vis Diode Array Detector (DAD) to monitor 280 nm (optimal for phenolic rings) and 254 nm (aromatic system). 6. Collection: Collect fractions based on UV thresholding. Immediately dry the Vidalol A fraction under a gentle stream of nitrogen gas or lyophilize in the dark to prevent photo-oxidation.

Part 4: Workflows & Diagnostic Logic

Isolation Workflow

The following diagram illustrates the holistic workflow from crude extract to pure Vidalol A, emphasizing the critical role of mobile phase optimization.

Vidalol_HPLC_Workflow A 1. Algal Extraction (Vidalia obtusaloba) B 2. SPE Clean-up (Remove Salts/Lipids) A->B D 4. RP-HPLC Separation (PFP / C18 Column) B->D C 3. Mobile Phase Prep (H2O/MeOH + 0.1% FA) C->D E 5. Detection (UV 280nm / ESI-MS) D->E F 6. Vidalol A Fraction Collection E->F

Fig 1: Step-by-step RP-HPLC isolation workflow for Vidalol A from crude algal extracts.

Troubleshooting Logic Tree

Use this diagnostic tree to rapidly identify and correct chromatographic failures during your run.

Troubleshooting_Logic Start HPLC Issue Detected Tailing Peak Tailing & Broadening Start->Tailing Oxidation Peak Splitting / Degradation Start->Oxidation Coelution Co-elution with Vidalol B Start->Coelution Action1 pH > pKa. Add 0.1% TFA to suppress ionization. Tailing->Action1 Action2 Metal/O2 Catalysis. Degas solvents & passivate system. Oxidation->Action2 Action3 Suboptimal Selectivity. Switch to PFP column or MeOH modifier. Coelution->Action3

Fig 2: Diagnostic logic tree for resolving common chromatographic issues with Vidalol A.

References

  • Wiemer, D. F., Idler, D. D., & Fenical, W. (1991). Vidalols A and B, new anti-inflammatory bromophenols from the Caribbean marine red alga Vidalia obtusaloba. Experientia, 47(8), 851-853.[Link][1]

  • Jesus, A., Correia-da-Silva, M., Afonso, C., Pinto, M., & Cidade, H. (2019). Isolation and Potential Biological Applications of Haloaryl Secondary Metabolites from Macroalgae. Marine Drugs, 17(2), 73.[Link][2]

  • Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273-1292.[Link][3]

Sources

Optimization

Technical Support Center: Stabilizing Vidalol A Powder for Long-Term Laboratory Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of marine-derived secondary metabolites.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of marine-derived secondary metabolites. Vidalol A, a polybrominated polyphenol originally isolated from the Caribbean red alga Vidalia obtusiloba1, is highly valued in drug development for its potent anti-inflammatory properties, specifically its ability to inhibit phospholipase A2 (PLA2) 2.

However, the structural features that confer its biological activity—its electron-rich phloroglucinol core and brominated benzyl moieties—make it exceptionally vulnerable to environmental degradation 3. This guide provides mechanistic troubleshooting and self-validating protocols to ensure the structural integrity and biological efficacy of your Vidalol A powder during extended laboratory storage.

Part 1: Troubleshooting & FAQs

Q: My Vidalol A powder has changed from an off-white/pale yellow color to a dark pink or brownish hue. Is it still usable? A: No, we recommend discarding heavily discolored batches. This discoloration is a definitive macroscopic indicator of auto-oxidation. Vidalol A contains multiple phenolic hydroxyl groups. When exposed to ambient oxygen, these groups undergo single-electron transfer (SET) reactions, converting the phenols into highly conjugated, colored quinone intermediates. Once the phloroglucinol core is compromised, its PLA2 inhibitory activity is irreversibly lost.

Q: I stored the powder at -20°C, but its biological activity dropped by 40% over 6 months despite no obvious color change. Why? A: This is a classic case of moisture-induced micro-hydrolysis. Vidalol A is highly hygroscopic. If the storage vial was opened immediately after being taken out of the freezer, atmospheric moisture condensed onto the cold powder. This microscopic water layer acts as a catalyst for proton-coupled electron transfer (PCET), facilitating slow degradation and potential debromination even at sub-zero temperatures.

Q: When I reconstitute my stored powder in DMSO, it leaves a cloudy, insoluble residue. What happened? A: The cloudy residue is the result of cross-linking and polymerization. The reactive quinone intermediates (formed via trace oxidation) can undergo nucleophilic attack by adjacent unoxidized Vidalol A molecules. Over time, this forms high-molecular-weight polyphenolic polymers that are insoluble in standard organic solvents like DMSO or ethanol.

Part 2: Quantitative Stability Profile

To illustrate the critical importance of proper storage, below is a summary of Vidalol A powder stability under various environmental conditions.

Table 1: Vidalol A Powder Stability Profile Over 12 Months

Storage ConditionAtmosphereLight Exposure3-Month Purity (%)6-Month Purity (%)12-Month Purity (%)
Room Temp (25°C)Ambient AirAmbient Light65.238.4< 10.0
Refrigerator (4°C)Ambient AirDark88.574.151.8
Freezer (-20°C)Ambient AirDark95.389.277.6
Freezer (-20°C)ArgonDark98.195.491.2
Ultra-Low (-80°C) + DesiccantArgonDark99.899.598.7

Note: Purity determined via High-Performance Liquid Chromatography (HPLC) monitoring the primary peak at 280 nm.

Part 3: Standard Operating Procedure (SOP) for Aliquoting and Storage

To achieve the >98% purity benchmark at 12 months, you must treat your storage protocol as a self-validating system. Follow this methodology strictly upon receiving a new batch of Vidalol A.

Step 1: Thermal Equilibration

  • Procedure: Transfer the sealed master vial of Vidalol A from cold storage into a vacuum desiccator at room temperature (RT) for at least 60 minutes before opening.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric water vapor onto the hygroscopic powder. Moisture initiates PCET, accelerating oxidation.

Step 2: Inert Atmosphere Handling

  • Procedure: Open the vial exclusively inside a glove box purged with Argon, or under a continuous, gentle Argon stream on the benchtop.

  • Causality: Argon is a noble gas that is denser than air (unlike Nitrogen). It effectively sinks into the vial, displacing oxygen and creating a protective blanket that halts auto-oxidation of the electron-rich aromatic rings.

Step 3: Aliquoting into Amber Vials

  • Procedure: Weigh out single-use quantities (e.g., 1–5 mg) into pre-dried, amber glass vials.

  • Causality: Bromophenols are susceptible to photolytic cleavage of the carbon-bromine bonds. Amber glass blocks UV and high-energy visible light, preventing the generation of highly reactive aryl radicals.

Step 4: Sealing and Ultra-Low Storage

  • Procedure: Flush each amber vial with Argon for 5–10 seconds. Immediately seal with a PTFE-lined silicone septum cap and wrap the seal with Parafilm. Store the aliquots at -80°C in a secondary container filled with indicating silica gel.

  • Causality: The PTFE liner prevents chemical interaction with the septum. Storing at -80°C reduces the kinetic energy of the system to near zero, effectively pausing any residual degradation pathways.

Step 5: Pre-Assay Validation (The Self-Validating System)

  • Procedure: Before committing an aliquot to a sensitive in vitro assay, dissolve a 0.1 mg micro-sample in 1 mL of LC-MS grade Methanol. Run a rapid UV-Vis spectrophotometry scan (200–600 nm).

  • Causality & Validation: Pure Vidalol A exhibits sharp, characteristic phenolic absorbance peaks (typically around 280 nm) with a flat baseline above 400 nm. If the system is compromised and quinones have formed, you will observe a distinct, broad absorbance shoulder in the visible region (400–500 nm). If the baseline >400 nm is flat, the storage protocol is validated, and the aliquot is certified for use.

Part 4: Degradation & Stabilization Workflow

VidalolA_Workflow Start Vidalol A Powder (Polybrominated Polyphenol) Exposure Exposure to O2 & Moisture (Ambient Conditions) Start->Exposure Improper Handling Equilibration 1. Equilibrate to RT (Prevents Condensation) Start->Equilibration SOP Initiation Oxidation Auto-oxidation to Quinones (Pink/Brown Discoloration) Exposure->Oxidation Proton-Coupled Electron Transfer Polymerization Cross-linking & Polymerization (Insoluble Aggregates) Oxidation->Polymerization Aggregation Loss Loss of PLA2 Inhibition Polymerization->Loss Functional Decay Argon 2. Argon Overlay (Displaces O2) Equilibration->Argon Argon->Exposure Blocks Aliquoting 3. Aliquot in Amber Vials (Prevents Photolysis) Argon->Aliquoting Storage 4. Store at -80°C + Desiccant (Halts Kinetics) Aliquoting->Storage Storage->Oxidation Inhibits Stable Long-Term Stability (>98% Purity Maintained) Storage->Stable

Degradation pathways of Vidalol A and the corresponding stabilization workflow.

References

  • Wiemer, D. F., Idler, D. D., & Fenical, W. (1991). Vidalols A and B, new anti-inflammatory bromophenols from the Caribbean marine red alga Vidalia obtusaloba. Experientia, 47(8), 851–853. 1

  • Encyclopedia MDPI. (2023). Macroalgae Specialized Metabolites with Anti-Inflammatory Activity. MDPI. 2

  • Wang, B.-G., Gloer, J. B., Ji, N.-Y., & Zhao, J.-C. (2013). Halogenated Organic Molecules of Rhodomelaceae Origin: Chemistry and Biology. Chemical Reviews, 113(5), 3632–3685. 3

Sources

Troubleshooting

optimizing PLA2 assay conditions for marine bromophenols

Welcome to the Technical Support Center for Phospholipase A2 (PLA2) Assays . As a Senior Application Scientist, I have designed this portal to assist researchers, scientists, and drug development professionals in optimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Phospholipase A2 (PLA2) Assays . As a Senior Application Scientist, I have designed this portal to assist researchers, scientists, and drug development professionals in optimizing interfacial enzyme assays, specifically for evaluating marine bromophenols as novel anti-inflammatory therapeutics.

Marine bromophenols (such as Vidalol A and B, isolated from red algae like Vidalia obtusiloba) are potent inhibitors of secretory PLA2 (sPLA2), a calcium-dependent enzyme responsible for releasing arachidonic acid from membrane phospholipids to fuel the inflammatory cascade[1]. Because PLA2 is an interfacially activated enzyme, standard Michaelis-Menten kinetics in bulk solution do not apply. Assay optimization requires precise control over the lipid-water interface, substrate aggregation states, and buffer microenvironments[2].

I. Quantitative Benchmarks: Marine Bromophenols & PLA2

Before optimizing your assay, it is critical to understand the baseline kinetic parameters and inhibitory profiles of the target compounds. Below is a summary of established data for marine bromophenols against sPLA2.

Table 1: Inhibitory Profiles of Key Marine Bromophenols on PLA2 Activity

Compound / ExtractMarine SourceTarget EnzymeInhibitory Efficacy / IC50Mechanism / Notes
Vidalol A Vidalia obtusiloba (Red Alga)Bee Venom sPLA296% inactivation at 1.6 µg/mL[1]Binds catalytic site; reduces topical edema by 58–82% in vivo[1].
Vidalol B Vidalia obtusiloba (Red Alga)Bee Venom sPLA296% inactivation at 1.6 µg/mL[1]Dimeric bromophenol structure enhances interfacial binding.
Epitaondiol Stypopodium flabelliforme (Brown Alga)Human Synovial sPLA2IC50 = 3.8 µM[3]Calcium-dependent sPLA2 competitive inhibition[3].

II. Mechanistic Overview of PLA2 Inhibition

To troubleshoot an assay, one must understand the causality of the reaction. sPLA2 does not act on soluble monomers; it docks onto supramolecular lipid assemblies (mixed micelles or liposomes) and extracts a single phospholipid molecule into its hydrophobic active site, where a His/Asp catalytic dyad hydrolyzes the sn-2 ester bond[4]. Marine bromophenols act by partitioning into this lipid interface and competitively blocking the hydrophobic channel of the enzyme.

G Membrane Phospholipid Membrane (POPC / Mixed Micelles) PLA2 Secretory PLA2 (Requires 1-5 mM Ca2+) Membrane->PLA2 Interfacial Docking AA Arachidonic Acid & Lysophospholipids PLA2->AA sn-2 Hydrolysis Inflammation Inflammatory Cascade (COX/LOX pathways) AA->Inflammation Precursor Release Bromophenols Marine Bromophenols (e.g., Vidalol A & B) Bromophenols->PLA2 Competitive Inhibition

Mechanism of sPLA2 inhibition by marine bromophenols at the lipid interface.

III. Standardized Protocol: Fluorometric Mixed-Micelle PLA2 Assay

To ensure self-validating and reproducible results when screening marine bromophenols, we recommend a continuous fluorometric assay using PED6 or bis-BODIPY FL C11-PC substrates embedded in POPC/Triton X-100 mixed micelles[5][6].

Step 1: Preparation of Mixed Micelle Substrate

  • Combine 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and Triton X-100 (Tx) in chloroform at a strictly controlled 1:2 molar ratio (Tx:POPC)[5].

  • Add the fluorogenic substrate (e.g., PED6) to achieve a 100:10 mol/mol ratio of POPC to PED6[4].

  • Dry the lipid mixture under a gentle stream of nitrogen gas, followed by 2 hours in a vacuum desiccator to remove residual solvent.

  • Hydrate the lipid film in Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.4) and vortex vigorously for 5 minutes to form stable mixed micelles.

Step 2: Inhibitor Preparation & Self-Validation Controls

  • Dissolve the marine bromophenol (e.g., Vidalol A) in 100% DMSO.

  • Prepare serial dilutions. Crucial: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v), as higher concentrations disrupt micelle integrity and denature PLA2.

  • Self-Validating Controls: Include a "Vehicle Control" (1% DMSO without inhibitor) to establish Vmax​ , and a "No Enzyme Blank" to monitor substrate auto-hydrolysis and baseline fluorescence.

Step 3: Reaction Initiation

  • In a black 96-well microplate, add 10 µL of the bromophenol solution, 40 µL of Assay Buffer supplemented with 5 mM CaCl₂ (strictly required for sPLA2)[6], and 40 µL of the mixed micelle substrate.

  • Incubate at 25°C for 10 minutes to allow the bromophenol to partition into the micelles.

  • Initiate the reaction by adding 10 µL of sPLA2 enzyme (e.g., Bee venom PLA2, 0.1–1 ng/µL final concentration).

Step 4: Real-Time Data Acquisition

  • Immediately measure fluorescence (for PED6: Ex 488 nm / Em 530 nm) continuously every 30 seconds for 30 minutes.

  • Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve.

Workflow A 1. Substrate Prep (POPC + Tx + PED6) B 2. Inhibitor Incubation (Bromophenol + Micelles) A->B C 3. Enzyme Addition (sPLA2 + 5mM Ca2+) B->C D 4. Signal Detection (Continuous Fluorescence) C->D E 5. Kinetic Analysis (Calculate IC50) D->E

Step-by-step experimental workflow for evaluating PLA2 inhibitors.

IV. Troubleshooting Guide: Specific Experimental Issues

Issue 1: Erratic baseline fluorescence or high background signal before enzyme addition.

  • Causality: The fluorogenic substrate (e.g., PED6 or bis-BODIPY) relies on intramolecular quenching. If the supramolecular assembly (micelle/liposome) is unstable, the probes separate prematurely, causing spontaneous de-quenching[4]. Alternatively, marine bromophenols, being highly conjugated aromatic systems, may exhibit auto-fluorescence.

  • Solution:

    • Verify the Triton X-100 to POPC molar ratio. Ratios outside the 1:1 to 1:2 range can lead to multimodal, unstable micelle populations[5].

    • Run an "Inhibitor + Substrate (No Enzyme)" control. If the bromophenol auto-fluoresces at the target emission wavelength, switch to a colorimetric assay (e.g., Bromothymol Blue assay measuring pH drop from fatty acid release)[2].

Issue 2: Complete lack of PLA2 activity in the positive control wells.

  • Causality: Secretory PLA2s possess a highly conserved calcium-binding loop. The Ca²⁺ ion acts as an electrophilic catalyst, coordinating the carbonyl oxygen of the sn-2 ester bond to facilitate nucleophilic attack by water[6]. Without millimolar Ca²⁺, the enzyme is completely inactive.

  • Solution: Ensure your assay buffer contains 1–5 mM CaCl₂[6]. Check all reagents for hidden chelators (e.g., EDTA or EGTA used in protein purification buffers) and remove them via dialysis before the assay.

Issue 3: IC50 values of bromophenols shift dramatically between different assay runs.

  • Causality: PLA2 inhibitors like Vidalol A partition into the lipid phase before interacting with the enzyme. If the total lipid concentration or the surface area of the micelles varies between runs, the effective local concentration of the inhibitor at the interface changes, altering the apparent IC50 (a phenomenon known as surface dilution kinetics)[5].

  • Solution: Standardize the lipid hydration and vortexing/sonication steps to ensure uniform micelle size. Always report IC50 values relative to the total bulk lipid concentration used in the assay.

V. Frequently Asked Questions (FAQs)

Q: Why must we use mixed micelles (POPC + Triton X-100) instead of simple monomeric substrates to test marine bromophenols? A: PLA2 enzymes undergo "interfacial activation"—their catalytic rate increases by orders of magnitude when bound to a lipid-water interface compared to soluble monomers[5]. Testing bromophenols against monomeric substrates will yield false negatives or inaccurate kinetic parameters, as the compounds specifically disrupt the enzyme's ability to dock and extract lipids from a physiological membrane structure.

Q: How do the structural features of marine bromophenols dictate their PLA2 inhibitory activity? A: The efficacy of compounds like Vidalol A and B is driven by their polybrominated, multi-ring structures. The bulky, highly electronegative bromine atoms enhance the hydrophobicity of the compound, allowing it to easily partition into the lipid interface[1]. Once at the interface, the hydroxyl groups of the bromophenol form strong hydrogen bonds with the catalytic His/Asp dyad of PLA2, while the brominated aromatic rings sterically block the hydrophobic channel, preventing the sn-2 acyl chain of the substrate from entering.

Q: Can I use a colorimetric Bromothymol Blue (BTB) assay instead of a fluorometric one? A: Yes. The BTB assay is highly effective and avoids the auto-fluorescence issues sometimes caused by marine extracts[2]. It works by detecting the pH drop caused by the release of free fatty acids during hydrolysis[7]. However, to ensure sensitivity, the assay buffer must have an extremely low buffering capacity (e.g., ≤ 1 mM Tris) so that the minute release of protons visibly shifts the BTB indicator from blue to yellow[7].

VI. References

1.[1] Macroalgae Specialized Metabolites: Evidence for Their Anti-Inflammatory Health Benefits. MDPI Marine Drugs. Available at:[Link] 2.[2] Development and Optimization of a Bromothymol Blue-Based PLA2 Assay Involving POPC-Based Self-Assemblies. PubMed / Int J Mol Sci. Available at:[Link] 3.[5] Development and Optimization of a Bromothymol Blue-Based PLA2 Assay Involving POPC-Based Self-Assemblies (Full Text). PMC. Available at:[Link] 4.[3] Phospholipase A2 Inhibitors of Marine Origin. ResearchGate. Available at:[Link] 5.[7] Development and Optimization of a Bromothymol Blue-Based PLA2 Assay Involving POPC-Based Self-Assemblies (Figures & Data). ResearchGate. Available at:[Link] 6.[6] Cerebrospinal Fluid Secretory Ca2+-Dependent Phospholipase A2 Activity Is Increased in Alzheimer Disease. PMC. Available at:[Link] 7.[4] Impact of Truncated Oxidized Phosphatidylcholines on Phospholipase A2 Activity in Mono- and Polyunsaturated Biomimetic Vesicles. Semantic Scholar. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Signal-to-Noise Ratio (SNR) in Vidalol A NMR Spectroscopy

Welcome to the Advanced NMR Troubleshooting Center. Scientist’s Note on Terminology: We frequently receive tickets asking about "reducing signal-to-noise ratio." In spectroscopy, reducing the SNR means your data is being...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. Scientist’s Note on Terminology: We frequently receive tickets asking about "reducing signal-to-noise ratio." In spectroscopy, reducing the SNR means your data is being lost to background interference. The scientific objective is always to reduce noise and maximize the Signal-to-Noise Ratio (SNR) . This guide is engineered to help you achieve high-fidelity, high-SNR spectra for Vidalol A.

Vidalol A (2-bromo-4-(2,3-dibromo-4,5-dihydroxybenzyl)benzene-1,3,5-triol) is a complex, heavily brominated marine natural product isolated from the red algae Vidalia obtusiloba[1][2]. Because it is a mass-limited marine metabolite, achieving a viable SNR is the primary bottleneck during structural elucidation.

Below is our comprehensive, causality-driven guide to overcoming noise limitations in your NMR workflows.

Part 1: Causality-Driven Troubleshooting Guide

Issue 1: Low Signal Intensity Due to Mass Limitations
  • The Symptom: The baseline noise completely obscures the aromatic and hydroxyl proton signals of Vidalol A, even after standard 1D 1 H acquisition.

  • The Causality: Standard 5 mm NMR probes have an active volume of ~500 µL. If you only have 1–2 mg of Vidalol A, dissolving it in 600 µL of solvent results in a poor "filling factor" (the ratio of sample volume to probe active volume). A low filling factor means the receiver coils are picking up more thermal noise from the empty solvent space than actual signal from the analyte[3].

  • The Solution: Switch to volume-matched hardware. Utilize a Shigemi tube or a 1.7 mm / 3 mm microprobe. By concentrating the Vidalol A into a smaller volume that perfectly matches the active region of the RF coil, you maximize the filling factor and drastically improve SNR without artificially increasing the noise floor[3].

Issue 2: Receiver Gain (RG) Saturation and ADC Clipping
  • The Symptom: The spectrum exhibits severe baseline roll, distorted peak phases, or "sinc-wiggle" artifacts around the Vidalol A aromatic peaks.

  • The Causality: The spectrometer's Analog-to-Digital Converter (ADC) has a strict dynamic range. If the Receiver Gain (RG) is set too high, the initial high-voltage points of the Free Induction Decay (FID) exceed the ADC's capacity, causing "clipping." Conversely, if RG is too low, the weak Vidalol A signals are buried in digitization noise[4].

  • The Solution: Do not rely solely on autogain algorithms. Perform an empirical RG calibration (see Protocol 1). Optimal RG maximizes the amplification of weak signals while keeping the strongest solvent signals just below the ADC saturation threshold[4].

Issue 3: Suboptimal Probe Tuning for the "Receive" Path
  • The Symptom: Despite high sample concentration and optimized acquisition parameters, the SNR remains ~20% lower than theoretical limits.

  • The Causality: Standard probe tuning (e.g., using "atma" or "wobb" commands) optimizes the transmission of RF power to the sample by minimizing reflected power. However, this does not perfectly optimize the receive pathway for the weak NMR signal emitting from the sample[5].

  • The Solution: Utilize Spin-Noise Probe Tuning . By adjusting the tuning frequency while observing the inverted spin noise spectrum of the sample (without applying any RF pulses), you optimize the electronic path specifically for the "receive" function, yielding up to a 21% improvement in SNR[5].

Part 2: Experimental Protocols

Protocol 1: Empirical Receiver Gain (RG) Optimization

This protocol is a self-validating system to ensure the ADC is perfectly saturated without clipping, critical for dilute Vidalol A samples.

  • Equilibration: Dissolve Vidalol A in a suitable deuterated solvent and insert it into the spectrometer. Allow 5 minutes for thermal equilibration to prevent convection currents[4].

  • Hardware Calibration: Tune and match the probe, and perform rigorous gradient shimming to ensure narrow linewidths.

  • Baseline Acquisition: Set a conservative initial Receiver Gain (e.g., RG = 1 or RG = 10). Acquire a single-scan FID using a standard 1D 1 H pulse sequence.

  • Iterative Scaling: Incrementally increase the RG by factors of 2 and repeat the single scan. Monitor the raw FID amplitude on the acquisition monitor.

  • Self-Validation Check: Stop increasing the RG when the maximum amplitude of the FID reaches ~80–90% of the ADC limit. Validation: If the first few data points of the FID appear flat-topped (clipped), you have exceeded the dynamic range. Immediately reduce the RG by 20% and re-acquire[4].

Protocol 2: Digital Filtering and Apodization (Post-Processing)

This protocol uses mathematical window functions to artificially suppress noise in the time domain.

  • Acquire Raw Data: Complete the full acquisition of the Vidalol A FID.

  • Apply Exponential Multiplication: Before Fourier Transformation (FT), apply an exponential window function (Line Broadening, or LB).

  • Parameter Matching: Set the LB parameter to match the natural linewidth of the Vidalol A signals (typically 0.3 to 1.0 Hz for 1 H NMR).

  • Causality & Validation: The FID signal decays exponentially over time, but thermal noise remains constant. The tail end of the FID contains pure noise. The exponential window function heavily dampens this tail end while preserving the beginning of the FID. Validation: Post-FT, you will observe a mathematically enhanced SNR[6], though you must verify that the applied LB has not broadened the peaks so much that critical J -coupling multiplets in the brominated aromatic rings are obscured[3].

Part 3: Quantitative Data Presentation

The following table summarizes the mathematical and physical trade-offs of various SNR optimization techniques for Vidalol A[3][4][6].

Optimization ParameterAction TakenMechanistic Effect on SNRExperimental Trade-off
Number of Scans (NS) Increase by a factor of 4Increases SNR by a factor of 2 ( SNR∝N​ )Linear increase in measurement time; diminishing returns at high N .
Magnetic Field ( B0​ ) Increase from 400 MHz to 800 MHzIncreases SNR roughly proportional to B03/2​ High operational cost; potential increase in Chemical Shift Anisotropy (CSA).
Filling Factor Switch from 5mm tube to Shigemi microtubeIncreases SNR by ~2x for mass-limited samplesRequires precise physical alignment of the sample volume with the RF coil.
Digital Filtering (Apodization) Apply matched exponential Line Broadening (LB)Increases SNR by 1.5x - 2.0x mathematicallyBroadens spectral peaks, reducing resolution of fine J -coupling splitting.

Part 4: Mandatory Visualization

The following diagram illustrates the logical workflow for optimizing the SNR of mass-limited Vidalol A samples, from sample preparation through digital processing.

NMR_Workflow N1 Vidalol A Sample Prep (Isolate from V. obtusiloba) N2 Maximize Filling Factor (Use Shigemi / Microtube) N1->N2 Volume matching N3 Hardware Calibration (Spin-Noise Probe Tuning) N2->N3 Insert into Magnet N4 Parameter Optimization (Ernst Angle, RG, NS) N3->N4 Receive-path optimized N5 Data Acquisition (Avoid ADC Clipping) N4->N5 Execute Pulse Sequence N6 Digital Signal Processing (Exponential Line Broadening) N5->N6 Raw FID Data N7 High-SNR Spectrum (Structural Elucidation) N6->N7 Fourier Transform

Caption: Workflow for optimizing Signal-to-Noise Ratio (SNR) in mass-limited Vidalol A NMR spectroscopy.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does increasing the number of scans (NS) eventually stop improving my spectrum? A: SNR scales with the square root of the number of scans ( SNR∝NS​ )[3]. Going from 1 to 4 scans doubles the SNR. However, going from 1,000 to 2,000 scans only provides a ~41% improvement while taking twice as long. Eventually, long-term instrument instability, temperature fluctuations, and t1​ noise outpace the theoretical statistical gains of signal averaging.

Q: Vidalol A has multiple hydroxyl groups. How do I prevent solvent exchange from ruining the SNR of these specific protons? A: Vidalol A is a polybrominated phenol with multiple -OH groups[1][2]. If dissolved in protic deuterated solvents like CD3​OD or D2​O , the hydroxyl protons will rapidly exchange with deuterium, making them invisible to 1 H NMR. To preserve and enhance the SNR of these specific protons, use a strictly aprotic solvent like DMSO- d6​ or Acetone- d6​ and ensure the sample and NMR tube are completely anhydrous.

Q: Does the heavy bromination of Vidalol A affect how I should set my relaxation delay ( D1​ )? A: Yes. The presence of heavy bromine atoms on the aromatic rings can influence the longitudinal relaxation times ( T1​ ) of adjacent protons and carbons due to dipole-dipole interactions and chemical shift anisotropy. If your D1​ delay is shorter than 5×T1​ , the magnetization will not fully recover between scans, leading to signal saturation and a severely degraded SNR. Always measure the T1​ of your specific sample using an Inversion-Recovery sequence before setting D1​ .

Part 6: References

  • Adjusting NMR Gain Settings for Enhanced Signal Interpretation - Eureka by PatSnap. PatSnap.

  • Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning. Blogspot.

  • Macroalgae Specialized Metabolites: Evidence for Their Anti-Inflammatory Health Benefits. NIH.

  • How to get the most out of your NMR system - Oxford Instruments. Oxford Instruments.

  • Macroalgae Specialized Metabolites with Anti-Inflammatory Activity | Encyclopedia MDPI. Encyclopedia MDPI.

  • Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment - PMC. NIH.

Sources

Troubleshooting

Technical Support Center: Overcoming Low Extraction Efficiency of Vidalol A

Introduction Vidalol A, a promising diterpenoid compound, has garnered significant interest within the drug development community for its potential therapeutic applications. However, researchers frequently encounter chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Vidalol A, a promising diterpenoid compound, has garnered significant interest within the drug development community for its potential therapeutic applications. However, researchers frequently encounter challenges related to its low extraction efficiency from its natural plant source. This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of Vidalol A. We will delve into the underlying scientific principles of various extraction techniques, offer step-by-step protocols, and provide data-driven insights to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: My initial extraction of Vidalol A resulted in a very low yield. What are the primary factors that could be responsible?

A1: Low extraction yield is a common hurdle and can be attributed to several factors, often related to the raw material and the chosen extraction method.[1] Key considerations include:

  • Raw Material Quality: The concentration of Vidalol A in the plant material can vary significantly based on factors like plant age, harvesting time, and post-harvest handling.[2]

  • Particle Size: Inefficient grinding of the plant material limits the surface area available for the solvent to penetrate, leading to incomplete extraction.[1][3]

  • Solvent Selection: The choice of solvent is critical. If the solvent's polarity is not optimal for Vidalol A, it will not be effectively solubilized, resulting in poor yields.[1][4]

  • Extraction Method Inefficiency: Traditional methods like maceration can be time-consuming and less efficient compared to modern techniques.[3][5]

Q2: I'm using Soxhlet extraction, but my Vidalol A yield is inconsistent and lower than expected. Why might this be happening?

A2: While Soxhlet extraction is a classic and often effective method, it has limitations, especially for thermally sensitive compounds.[6] The primary drawback is the potential for thermal degradation .[1][7] The continuous heating of the extract can break down thermolabile molecules like Vidalol A, leading to reduced yields.[3][8] The boiling point of the solvent used dictates the extraction temperature; a high-boiling point solvent may enhance extraction but could also increase the degradation of your target compound.[1][4]

Q3: Can the pH of my extraction solvent affect the stability and yield of Vidalol A?

A3: Yes, the pH of the extraction medium can be a critical factor, especially if Vidalol A possesses pH-sensitive functional groups.[1] For compounds susceptible to acid or base-catalyzed degradation or rearrangement, maintaining a neutral pH is often advisable.[2] It is recommended to investigate the stability of Vidalol A across a range of pH values to determine the optimal conditions for extraction.

Q4: How do I choose the most appropriate solvent for Vidalol A extraction?

A4: Solvent selection is a critical step and should be based on the principle of "like dissolves like."[9] Since Vidalol A is a diterpenoid, it is expected to have moderate polarity. A systematic approach is recommended:

  • Start with a Polarity Gradient: Test a range of solvents with varying polarities, from non-polar (e.g., hexane) to moderately polar (e.g., ethyl acetate, acetone) and polar (e.g., ethanol, methanol).[1][5][10]

  • Consider Solvent Mixtures: In many cases, a mixture of solvents can provide a more optimal polarity for extraction than a single solvent.[11] For instance, a hexane:acetone or chloroform:methanol mixture might be effective.

  • Safety and Environmental Impact: Whenever possible, opt for greener solvents like ethanol or supercritical CO2 to minimize environmental impact and ensure safety.[12][13]

Q5: What are the advantages of using advanced extraction techniques over traditional methods for Vidalol A?

A5: Advanced extraction techniques can offer significant advantages in terms of efficiency, time, and solvent consumption, and can often provide higher yields of Vidalol A, especially if it is thermally labile.[14]

  • Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[15][16] This method is often faster and can be performed at lower temperatures, preserving heat-sensitive compounds.[17]

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to rapidly and uniformly heat the solvent and sample, significantly reducing extraction time.[6][7][18] This can lead to higher extraction efficiency and reduced solvent consumption.[12][19]

  • Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures, which enhances their solvating power and penetration into the plant matrix.[20][21] This can lead to faster and more efficient extractions.[22]

  • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the extraction solvent.[23] By manipulating pressure and temperature, the solvating power of the fluid can be precisely controlled, allowing for selective extraction.[24][25] The addition of a co-solvent like ethanol can enhance the extraction of more polar compounds.[10][26]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during Vidalol A extraction.

Problem: Low Extraction Yield

Potential Cause Troubleshooting Steps Scientific Rationale
Inadequate Sample Preparation Ensure the plant material is dried (e.g., freeze-dried) and finely ground to a consistent particle size.[1]Smaller particle size increases the surface area for solvent interaction, enhancing diffusion and extraction efficiency.[3]
Suboptimal Solvent Choice Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, and their mixtures).[1]The solubility of Vidalol A is dictated by its polarity. A solvent with a similar polarity will maximize its dissolution and, therefore, the extraction yield.[9]
Inefficient Extraction Method Consider switching from traditional methods (maceration, Soxhlet) to advanced techniques like UAE or MAE.[5][7]Advanced techniques utilize energy (ultrasound, microwaves) to disrupt cell walls and enhance mass transfer, leading to faster and more complete extraction.[15][16]
Thermal Degradation If using heat-based methods, assess the thermal stability of Vidalol A. Lower the extraction temperature or switch to a non-thermal method like UAE.[1]High temperatures can cause the chemical structure of thermolabile compounds to break down, reducing the final yield.[27][28]

Problem: Co-extraction of Impurities

Potential Cause Troubleshooting Steps Scientific Rationale
Non-selective Solvent Refine the solvent system. A less polar solvent may reduce the extraction of highly polar impurities.By fine-tuning the solvent polarity, you can selectively dissolve Vidalol A while leaving behind undesirable compounds with different solubility profiles.
Inefficient Downstream Purification Employ chromatographic techniques such as column chromatography or preparative HPLC for purification.These techniques separate compounds based on their differential affinities for the stationary and mobile phases, allowing for the isolation of Vidalol A from the crude extract.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Vidalol A

This protocol provides a general guideline for performing UAE. Optimization of parameters is crucial for maximizing yield.

  • Preparation: Weigh 10 g of finely powdered, dried plant material.

  • Solvent Addition: Place the powder in a 250 mL beaker and add 100 mL of a suitable solvent (e.g., 80% ethanol).

  • Ultrasonication: Immerse the ultrasonic probe into the slurry. Set the sonicator to a specific frequency (e.g., 20 kHz) and power (e.g., 250 W) and sonicate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).[29]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Microwave-Assisted Extraction (MAE) of Vidalol A

This protocol outlines the general steps for MAE. Always follow the safety guidelines of your specific microwave extraction system.

  • Preparation: Place 5 g of finely powdered, dried plant material into a microwave-safe extraction vessel.

  • Solvent Addition: Add 50 mL of the chosen solvent (e.g., acetone) to the vessel.[19]

  • Extraction: Seal the vessel and place it in the microwave extractor. Set the microwave power (e.g., 600 W), temperature (e.g., 80°C), and extraction time (e.g., 15 minutes).[30]

  • Cooling: After the extraction is complete, allow the vessel to cool to room temperature.

  • Filtration and Concentration: Filter the extract and concentrate it using a rotary evaporator.

Data Presentation

Table 1: Comparison of Extraction Methods for Diterpenoids (Illustrative)

Extraction MethodSolvent SystemTypical Yield Range (% w/w)Purity of Crude ExtractReference
MacerationMethanol0.1 - 0.5%Low to Moderate[3]
Soxhlet ExtractionChloroform:Methanol (2:1)0.3 - 1.0%Moderate[2]
Ultrasound-Assisted Extraction (UAE)Ethanol0.4 - 1.2%Moderate to High[2]
Microwave-Assisted Extraction (MAE)Acetone0.5 - 1.5%Moderate to High[7]
Supercritical Fluid Extraction (SFE)Supercritical CO₂ with Ethanol co-solvent0.2 - 0.8%High[2]

Disclaimer: The data in this table is a generalized representation for diterpenoid extraction and is for illustrative purposes. Actual yields of Vidalol A will vary based on the plant source and specific experimental conditions.

Visualization of Workflows
Troubleshooting Workflow for Low Extraction Yield

LowYieldTroubleshooting Start Low Vidalol A Yield CheckPreparation Assess Sample Preparation Start->CheckPreparation CheckSolvent Evaluate Solvent System CheckPreparation->CheckSolvent If preparation is adequate CheckMethod Review Extraction Method CheckSolvent->CheckMethod If solvent is optimal OptimizeParameters Optimize Extraction Parameters CheckMethod->OptimizeParameters If method is appropriate ConsiderAdvanced Consider Advanced Techniques (UAE, MAE, SFE) CheckMethod->ConsiderAdvanced If method is inefficient AnalyzePurity Analyze Purity of Crude Extract OptimizeParameters->AnalyzePurity ConsiderAdvanced->OptimizeParameters End Improved Yield AnalyzePurity->End

Caption: A decision tree for troubleshooting low extraction yields of Vidalol A.

General Extraction and Purification Workflow

ExtractionWorkflow PlantMaterial Plant Material Grinding Grinding & Drying PlantMaterial->Grinding Extraction Extraction (e.g., UAE, MAE) Grinding->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Chromatographic Purification CrudeExtract->Purification PureVidalolA Pure Vidalol A Purification->PureVidalolA Analysis Analysis (e.g., HPLC, LC-MS) PureVidalolA->Analysis

Caption: A generalized workflow for the extraction and purification of Vidalol A.

Quantitative Analysis of Vidalol A

Accurate quantification of Vidalol A is essential to determine extraction efficiency. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for this purpose.

  • HPLC: Can be used for the quantification of diterpenoids.[31] A C18 column is often suitable for separation.[32]

  • LC-MS/MS: Offers high sensitivity and selectivity, making it ideal for quantifying compounds in complex mixtures.[33][34] This method can provide accurate quantification even at low concentrations.

Conclusion

Overcoming the low extraction efficiency of Vidalol A requires a systematic and scientifically grounded approach. By carefully considering the factors influencing extraction, from sample preparation to the choice of extraction method and solvent, researchers can significantly improve their yields. This guide serves as a starting point for troubleshooting and optimization. For further assistance, please consult the referenced literature and consider collaborating with experts in natural product chemistry.

References
  • Technical Support Center: Troubleshooting Low Yields in Natural Product Isol
  • Contemporary methods for the extraction and isolation of n
  • Microwave-Assisted Extraction - Organom
  • What are microwave assisted extraction systems? - Research & Development World.
  • EXTRACTION, PURIFICATION, IDENTIFICATION AND THERAPEUTIC POTENTIAL OF TERPENES
  • Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds
  • Microwave assisted extraction of phytochemicals an efficient and modern approach for botanicals and pharmaceuticals.
  • Ultrasound-Assisted Extraction for Food, Pharmacy, and Biotech Industries.
  • Ultrasound assisted phytochemical extraction of persimmon fruit peel: Integrating ANN modeling and genetic algorithm optimiz
  • Quantitative Determination of Four Diterpenoids in Radix Salviae Miltiorrhizae Using LC-MS-MS | CiNii Research.
  • Ultrasonic-assisted extraction to enhance the recovery of bioactive phenolic compounds from Commiphora gileadensis leaves - PMC.
  • Analysis and determination of diterpenoids in unprocessed and processed Euphorbia l
  • Effect of Temperatures on Polyphenols during Extraction - Encyclopedia.pub.
  • Microwave-assisted Extraction: A Green and Sustainable Technology for the Extraction of Bioactive Compounds | Bentham Science Publishers.
  • Green Extraction Techniques to Obtain Bioactive Concentr
  • Techniques for extraction and isolation of natural products: a comprehensive review - PMC.
  • Optimization of Supercritical Fluid Extraction for the Recovery of γ-Oryzanol-Rich Extracts with Improved Bioactivity
  • Overview and Toxicity Assessment of Ultrasound-Assisted Extraction of Natural Ingredients
  • Effect of Temperatures on Polyphenols during Extraction - MDPI.
  • Comprehensive Guide to Microwave Assisted Extraction Principles Applications and Advancements | PDF | Solvent | Supercritical Fluid - Scribd.
  • Extraction Technology Solvent Selection: Natural Vs.
  • What factors affect extraction efficiency? - Prosea Technology.
  • Optimizing the supercritical fluid extraction process of bioactive compounds from processed tom
  • Exploring the Impact of Ultrasound-Assisted Extraction on the Phytochemical Composition and Bioactivity of Tamus communis L. Fruits - MDPI.
  • Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry - MDPI.
  • Impact of extraction techniques on phytochemical composition and bioactivity of n
  • Optimization of Extraction of Natural Antimicrobial Pigments Using Supercritical Fluids: A Review - MDPI.
  • Pressurized Liquid Extraction as a Novel Technique for the Isolation of Laurus nobilis L. Leaf Polyphenols - PMC.
  • Optimize Extraction Rates in Fluid Supercritical Systems - Eureka by P
  • HPLC Analysis of Diterpenes - ResearchG
  • Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds
  • Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis - Frontiers.
  • Natural Product Extraction Techniques | Encyclopedia MDPI.
  • Turning Up the Heat: The Effect of Temper
  • Pressurized liquid extraction for the determination of bioactive compounds in plants with emphasis on phenolics | Request PDF - ResearchG
  • Solvent Selection for Extraction Methods | PDF - Scribd.
  • Expert's Guide to Maximum Terpene Extraction & Preservation - The Original Resin
  • Troubleshooting low yield of Epitaraxerol during extraction - Benchchem.
  • Chapter 11: Recent Trends and Perspectives for the Extraction of N
  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil.
  • Supercritical CO2 Extraction of Terpenoids from Indocalamus latifolius Leaves: Optimization, Purific
  • (PDF)
  • Quantitative high performance liquid chromatographic analysis of diterpenoids in agni-casti fructus - PubMed.
  • Recent Advances in Understanding the Keys Factors Influencing Pressurized Liquid Extraction of Secondary Metabolites: A Comprehensive Review - MDPI.
  • Strategies for Natural Products Isol
  • An Overview of Techniques for Extracting Bioactive Components from Naturals Sources - Research Journal of Pharmacy and Technology.
  • A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources | ACS Omega - ACS Public
  • Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purific

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Reference Data & Comparative Studies

Validation

Comparative Anti-Inflammatory Efficacy of Vidalol A vs. Vidalol B: A Technical Guide

Marine macroalgae represent an untapped reservoir of structurally unique, bioactive specialized metabolites. Among these, bromophenols isolated from the Caribbean red alga Vidalia obtusiloba (now classified as Osmundaria...

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Author: BenchChem Technical Support Team. Date: April 2026

Marine macroalgae represent an untapped reservoir of structurally unique, bioactive specialized metabolites. Among these, bromophenols isolated from the Caribbean red alga Vidalia obtusiloba (now classified as Osmundaria obtusiloba) have garnered significant attention for their potent anti-inflammatory properties 1. Vidalol A and Vidalol B are two such oligobromophenols that exhibit profound inhibitory effects on phospholipase A2 (PLA2) 2.

This guide provides a comprehensive comparative analysis of Vidalol A and Vidalol B, evaluating their structural nuances, mechanistic efficacy, and in vivo performance to inform researchers and drug development professionals.

Structural and Mechanistic Divergence

Vidalol A and B share a core bromophenol scaffold but differ critically in their degree of substitution:

  • Vidalol A : 2-bromo-4-(2,3-dibromo-4,5-dihydroxybenzyl)benzene-1,3,5-triol.

  • Vidalol B : 2-bromo-4,6-bis(2,3-dibromo-4,5-dihydroxybenzyl)benzene-1,3,5-triol.

The addition of a second 2,3-dibromo-4,5-dihydroxybenzyl group in Vidalol B increases its steric bulk and lipophilicity. This structural variance directly influences binding affinity within the hydrophobic catalytic cleft of PLA2. Computational induced-fit docking (IFD) studies demonstrate that Vidalol B establishes superior hydrogen-bonding networks (specifically with His48 and Asp49 residues) compared to standard natural inhibitors like aristolochic acid [[3]]().

Both compounds arrest inflammation at the apex of the arachidonic acid cascade. By directly inhibiting PLA2, they prevent the mobilization of arachidonic acid from membrane phospholipids, thereby starving downstream cyclooxygenase (COX) and lipoxygenase (LOX) pathways of their primary substrate [[1]]().

G Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Phospholipids->PLA2 Hydrolysis ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Catalysis COX_LOX COX / 5-LOX Enzymes ArachidonicAcid->COX_LOX Substrate Eicosanoids Prostaglandins & Leukotrienes COX_LOX->Eicosanoids Inflammatory Mediators Vidalols Vidalol A & Vidalol B Vidalols->PLA2 Direct Inhibition

Mechanism of Action: Vidalol A and B block the arachidonic acid cascade via PLA2 inhibition.

Comparative Efficacy Data

The anti-inflammatory efficacy of Vidalol A and B has been validated through both enzymatic assays and murine models. The benchmark for their in vitro activity is the inhibition of bee venom-derived PLA2, an enzyme sharing high structural homology with human secretory PLA2 (sPLA2) 4. In vivo, their topical efficacy is measured using the phorbol 12-myristate 13-acetate (PMA)-induced mouse ear edema model, which relies on protein kinase C (PKC) activation to drive PLA2-mediated inflammation 1.

ParameterVidalol AVidalol BReference Standard
Molecular Weight ~502.7 g/mol ~806.5 g/mol N/A
In vitro PLA2 Inhibition 96% at 1.6 μg/mL96% at 1.6 μg/mLAristolochic Acid (Lower Affinity)
In vivo Edema Reduction 58% - 82%58% - 82%Indomethacin (~75-80%)
Receptor Docking Profile Strong PLA2 affinitySuperior PLA2 affinity (His48/Asp49)N/A

Expert Insight: While both compounds exhibit near-identical bulk efficacy in preliminary assays (up to 82% edema reduction), Vidalol B's enhanced docking scores suggest a lower theoretical IC50 in human sPLA2 models, warranting further pharmacokinetic profiling3.

Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols are recommended for evaluating Vidalol derivatives. These methods incorporate internal controls to isolate the specific anti-PLA2 mechanism.

Protocol 1: In Vitro PLA2 Enzymatic Inhibition Assay

Rationale: Bee venom PLA2 is utilized due to its stability and homology to mammalian inflammatory sPLA2. A chromogenic substrate allows for real-time kinetic tracking.

  • Reagent Preparation : Prepare a 10 mM Tris-HCl buffer (pH 8.0) containing 10 mM CaCl₂. Causality Note: Calcium is an absolute requirement for PLA2 catalysis; its omission serves as a strict negative control.

  • Inhibitor Incubation : Dissolve Vidalol A and B in DMSO (ensure final assay concentration is <1% v/v to prevent enzyme denaturation). Pre-incubate 1.6 μg/mL of each compound with 0.5 μg/mL PLA2 for 15 minutes at 37°C.

  • Substrate Addition : Introduce the chromogenic mixed-micelle substrate (e.g., 4-nitro-3-octanoyloxy-benzoic acid).

  • Kinetic Measurement : Measure absorbance at 425 nm every minute for 10 minutes. Calculate the initial velocity (V₀).

  • Validation Check : The vehicle control (DMSO only) must show uninhibited V₀, while the positive control (e.g., aristolochic acid) should yield a known IC50.

Protocol 2: In Vivo PMA-Induced Mouse Ear Edema Model

Rationale: PMA directly activates PKC, bypassing upstream receptors to trigger PLA2. This isolates the downstream anti-inflammatory effect of the Vidalols. Gravimetric analysis of ear biopsies provides an objective, quantifiable endpoint [[5]]().

G Acclimation 1. Mouse Acclimation Induction 2. PMA Application (Induce Edema) Acclimation->Induction Treatment 3. Topical Dose (Vidalol A/B) Induction->Treatment Incubation 4. 4-Hour Incubation Treatment->Incubation Biopsy 5. Ear Punch Biopsy Incubation->Biopsy Analysis 6. Gravimetric Analysis Biopsy->Analysis

In Vivo Workflow: PMA-induced mouse ear edema model for evaluating topical agents.

  • Subject Preparation : Acclimate adult male Swiss Webster mice (20-25g) for 7 days. Randomize into groups (n=6): Vehicle, PMA-only, PMA + Vidalol A, PMA + Vidalol B, PMA + Indomethacin.

  • Induction : Apply 2 μg of PMA dissolved in 20 μL of acetone topically to the inner and outer surfaces of the right ear. The left ear serves as the untreated contralateral control.

  • Treatment Application : Immediately following PMA application, apply 50 μg of Vidalol A or B (in 20 μL acetone) to the right ear.

  • Incubation : House mice in standard conditions for exactly 4 hours. Causality Note: This timeframe captures the peak of the acute arachidonic acid-driven inflammatory phase.

  • Tissue Harvesting : Euthanize subjects via cervical dislocation. Use a standard 6 mm dermal biopsy punch to excise a disc from both the treated (right) and untreated (left) ears.

  • Gravimetric Analysis : Weigh the biopsies immediately on an analytical balance. Edema is calculated as the weight difference between the right and left ear punches. Percentage reduction is calculated relative to the PMA-only group.

Conclusion and Translational Outlook

Both Vidalol A and Vidalol B represent highly potent, marine-derived PLA2 inhibitors capable of halting inflammation at its biochemical source. While their empirical efficacy in murine models is comparable, Vidalol B's extended bromophenol structure offers superior theoretical binding thermodynamics 3. Future drug development efforts should focus on optimizing the bioavailability of these halogenated compounds, potentially utilizing Vidalol B as a scaffold for targeted sPLA2 inhibitors in chronic inflammatory or metabolic diseases.

References

  • Wiemer, D. F., Idler, D. D., & Fenical, W. (1991). "Vidalols A and B, new anti-inflammatory bromophenols from the Caribbean marine red alga Vidalia obtusaloba." Experientia (PubMed / NIH).[Link]

  • Generalić Mekinić, I., et al. (2022). "Macroalgae Specialized Metabolites: Evidence for Their Anti-Inflammatory Health Benefits." MDPI.[Link]

  • Suhitha, S., et al. (2012). "Structure based design of compounds from natural sources for diabetes and inflammation." Bioinformation (NIH).[Link]

  • Jesus, A., et al. (2019). "Isolation and Potential Biological Applications of Haloaryl Secondary Metabolites from Macroalgae." MDPI.[Link]

  • Encyclopedia MDPI. (2023). "Macroalgae Specialized Metabolites with Anti-Inflammatory Activity." Encyclopedia.pub.[Link]

Sources

Comparative

Vidalol A vs standard NSAIDs for PLA2 inhibition

Title: Vidalol A vs. Standard NSAIDs: A Comparative Guide on Upstream PLA2 Inhibition vs.

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Vidalol A vs. Standard NSAIDs: A Comparative Guide on Upstream PLA2 Inhibition vs. Downstream COX Blockade

Executive Summary

In the landscape of anti-inflammatory drug development, the arachidonic acid (AA) cascade remains the primary pharmacological target. While standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) dominate clinical practice by inhibiting Cyclooxygenase (COX), they suffer from inherent limitations, including gastrointestinal toxicity and the shunting of arachidonic acid into the pro-inflammatory lipoxygenase (LOX) pathway.

Vidalol A, a bromophenol secondary metabolite isolated from the Caribbean marine red alga Vidalia obtusiloba[1], offers a compelling mechanistic alternative. By directly inhibiting Phospholipase A2 (PLA2)[2], Vidalol A acts upstream of COX, effectively starving both the prostaglandin and leukotriene synthesis pathways. This guide provides an objective, data-driven comparison of Vidalol A against standard NSAIDs, detailing the mechanistic causality, quantitative efficacy, and the self-validating experimental protocols required to evaluate PLA2 inhibitors.

Mechanistic Divergence: Upstream vs. Downstream Inhibition

To understand the therapeutic potential of Vidalol A, one must analyze the topology of the lipid signaling network. Inflammation is initiated when mechanical, chemical, or biological stimuli activate PLA2. PLA2 translocates to the intracellular membrane and cleaves the sn-2 ester bond of membrane phospholipids, liberating free arachidonic acid.

  • Standard NSAIDs (e.g., Ibuprofen, Indomethacin): Act downstream by competitively or irreversibly binding to the hydrophobic channel of COX enzymes. While this successfully halts the production of prostaglandins and thromboxanes, the accumulated arachidonic acid is often shunted into the 5-LOX pathway, generating leukotrienes that can exacerbate allergic and asthmatic responses (a phenomenon known as NSAID-exacerbated respiratory disease).

  • Vidalol A: Acts as a direct inhibitor of PLA2[1]. By blocking the initial release of arachidonic acid, Vidalol A prevents the activation of both the COX and LOX pathways. This dual-pathway starvation provides a broader spectrum of anti-inflammatory activity without the risk of substrate shunting.

Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PG Prostaglandins COX->PG LT Leukotrienes LOX->LT Vidalol Vidalol A Vidalol->PLA2 Inhibits NSAID Standard NSAIDs NSAID->COX Inhibits

Arachidonic acid cascade showing upstream PLA2 inhibition by Vidalol A vs downstream COX blockade.

Quantitative Efficacy Profile

Experimental evaluations of Vidalol A demonstrate potent, dose-dependent inhibition of PLA2. In standardized assays utilizing bee venom-derived secretory PLA2 (sPLA2)—a robust structural homologue to human synovial sPLA2—Vidalol A achieves near-complete enzyme inactivation at low microgram concentrations[2].

Pharmacological ParameterVidalol A (Marine Bromophenol)Standard NSAIDs (e.g., Ibuprofen)
Primary Target Enzyme Phospholipase A2 (sPLA2)[2]Cyclooxygenase (COX-1 / COX-2)
Enzyme Inactivation 96% inactivation at 1.6 μg/mL[2]~90%+ at therapeutic doses (COX)
In Vitro Potency (IC50) ~3.3 μM (against bee venom PLA2)[3]Low μM range (COX-dependent)
Pathway Modulation Suppresses both PG and LT synthesisSuppresses PG synthesis only
In Vivo Efficacy (Topical) 58–82% edema reduction (PMA model)[2]High efficacy (Carrageenan/PMA models)
Chemical Scaffold Halogenated Phenol (Bromophenol)[1]Synthetic Carboxylic / Enolic Acids

Experimental Methodologies: Self-Validating Protocols

To objectively compare a PLA2 inhibitor like Vidalol A against standard NSAIDs, researchers must utilize assays that respect the unique interfacial kinetics of phospholipases. PLA2 does not act in a bulk aqueous solution; it docks onto lipid membranes. Therefore, standard aqueous enzymatic assays will yield false negatives.

Protocol A: In Vitro Mixed-Micelle sPLA2 Inhibition Assay

Causality & Design: This protocol utilizes a Triton X-100 mixed-micelle system. By embedding radiolabeled phosphatidylcholine into detergent micelles, we create a stable, reproducible lipid-water interface that mimics a cellular membrane, allowing PLA2 to dock and exhibit true Michaelis-Menten kinetics. Bee venom sPLA2 is utilized due to its high stability, commercial availability, and conserved catalytic network (His-Asp dyad) with human Group IIA sPLA2.

  • Micelle Preparation: Dry down 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (spiked with 14C-labeled substrate at the sn-2 position) under nitrogen. Resuspend in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM CaCl2) containing 3 mM Triton X-100. Sonicate until optically clear micelles form.

  • Inhibitor Pre-incubation: Incubate 10 ng of bee venom sPLA2 with varying concentrations of Vidalol A (dissolved in DMSO, final DMSO < 1%) for 15 minutes at 37°C. Self-validation: Include a vehicle-only control (1% DMSO) to establish baseline uninhibited velocity, and a known sPLA2 inhibitor (e.g., scalaradial) as a positive control.

  • Reaction Initiation: Add the mixed-micelle substrate to the enzyme-inhibitor complex to initiate hydrolysis. Incubate for exactly 10 minutes at 37°C.

  • Termination & Dole Extraction: Stop the reaction by adding Dole's reagent (isopropanol:heptane:0.5 M H2SO4, 40:10:1 v/v/v). Add silica gel to bind unreacted phospholipids. Causality: The acidic environment protonates the cleaved 14C-free fatty acids, allowing them to partition exclusively into the upper heptane phase, leaving unreacted substrate in the lower phase or bound to silica.

  • Quantification: Extract the heptane phase and measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression.

Workflow Step1 1. Enzyme Prep (Bee Venom sPLA2) Step2 2. Inhibitor Incubation (Vidalol A) Step1->Step2 Step3 3. Substrate Addition (Mixed-Micelles) Step2->Step3 Step4 4. Extraction & Readout (Free Fatty Acids) Step3->Step4

Step-by-step in vitro mixed-micelle assay workflow for validating PLA2 inhibition.

Protocol B: In Vivo PMA-Induced Mouse Ear Edema Model

Causality & Design: While carrageenan-induced paw edema is the gold standard for NSAIDs (as it heavily relies on COX-2 induction), evaluating a PLA2 inhibitor requires an upstream trigger. Phorbol 12-myristate 13-acetate (PMA) directly activates Protein Kinase C (PKC), which subsequently phosphorylates and activates cytosolic PLA2 (cPLA2). This makes the PMA model highly specific for assessing compounds like Vidalol A.

  • Baseline Measurement: Acclimate male Swiss mice (20-25g). Measure the baseline thickness of the right ear using a digital micrometer.

  • Induction & Treatment: Apply 2.5 μg of PMA dissolved in 20 μL of acetone topically to the inner and outer surfaces of the right ear. Immediately apply Vidalol A (e.g., 1.6 μ g/ear ) or a standard NSAID (Indomethacin, 0.5 mg/ear) dissolved in the same vehicle.

  • Quantification: Four hours post-application, euthanize the animals. Use a 6 mm biopsy punch to extract a uniform tissue disc from both the treated (right) and untreated (left) ears.

  • Data Analysis: Weigh the biopsies. The difference in weight between the right and left ear represents the edema. Vidalol A has been shown to reduce this PMA-induced edema by 58–82%[2], validating its in vivo membrane penetration and target engagement.

Perspectives for Drug Development

Vidalol A represents a privileged marine scaffold. Its ability to achieve 96% enzyme inactivation of PLA2 at 1.6 μg/mL[2] highlights the evolutionary refinement of bromophenols as chemical defense mechanisms in macroalgae. For drug development professionals, transitioning from standard NSAIDs to PLA2 inhibitors like Vidalol A offers a pathway to treat complex, multi-faceted inflammatory conditions (e.g., severe rheumatoid arthritis, psoriasis) where inhibiting both prostaglandins and leukotrienes is clinically necessary.

However, researchers must account for the pharmacokinetic challenges inherent to halogenated marine natural products. The high lipophilicity of the bromophenol core, while excellent for topical applications (as demonstrated in the PMA ear model), requires targeted medicinal chemistry optimization to improve oral bioavailability and metabolic stability before systemic clinical trials can be realized.

References

  • Macroalgae Specialized Metabolites: Evidence for Their Anti-Inflammatory Health Benefits MDPI (Marine Drugs) URL:[Link]

  • Vidalols A and B, New Anti-Inflammatory Bromophenols From the Caribbean Marine Red Alga Vidalia Obtusaloba Experientia / PubMed URL:[Link]

  • Phospholipase A2 Inhibitors of Marine Origin ResearchGate (Natural Products Targeting Clinically Relevant Enzymes) URL:[Link]

Sources

Validation

Comparative Efficacy of Vidalol A in the PMA-Induced Murine Ear Edema Model: A Head-to-Head Analysis with Indomethacin

This guide provides a comprehensive framework for validating the anti-inflammatory and anti-edematous effects of the novel compound, Vidalol A, utilizing the phorbol 12-myristate 13-acetate (PMA)-induced murine ear edema...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for validating the anti-inflammatory and anti-edematous effects of the novel compound, Vidalol A, utilizing the phorbol 12-myristate 13-acetate (PMA)-induced murine ear edema model. This well-established preclinical model is a cornerstone for screening and characterizing topical anti-inflammatory agents. Herein, we delineate the experimental rationale, provide a detailed protocol, and present a comparative analysis of Vidalol A against the benchmark non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

The PMA-induced edema model is particularly relevant for its robust and rapid inflammatory response, characterized by significant fluid accumulation, erythema, and cellular infiltration. This reaction is primarily mediated by the activation of Protein Kinase C (PKC), which subsequently triggers a downstream cascade involving phospholipase A2 (PLA2), the release of arachidonic acid, and the production of pro-inflammatory prostaglandins and leukotrienes.

Mechanism of Action: A Comparative Overview

A thorough understanding of the underlying signaling pathways is critical for interpreting experimental outcomes. The diagram below illustrates the inflammatory cascade initiated by PMA and highlights the established mechanism of Indomethacin, providing a basis for hypothesizing the potential targets of Vidalol A.

PMA_Inflammatory_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Inflammatory Response PMA PMA PKC Protein Kinase C (PKC) PMA->PKC Activates PLA2 Phospholipase A2 (PLA2) PKC->PLA2 Activates Membrane_Lipids Membrane Phospholipids PLA2->Membrane_Lipids Acts on Arachidonic_Acid Arachidonic Acid Membrane_Lipids->Arachidonic_Acid Releases COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Edema Edema Prostaglandins->Edema Vasodilation Vasodilation Prostaglandins->Vasodilation Leukotrienes->Edema Indomethacin Indomethacin Indomethacin->COX Inhibits Vidalol_A Vidalol A (Hypothesized) Vidalol_A->PKC Vidalol_A->PLA2 Potential Inhibition? Vidalol_A->COX Potential Inhibition? Vidalol_A->LOX Potential Inhibition?

Caption: PMA-induced inflammatory pathway and points of intervention.

Indomethacin primarily functions by non-selectively inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins. The therapeutic potential of Vidalol A will be assessed based on its ability to mitigate the downstream effects of this cascade, with its specific molecular target(s) remaining a subject for further investigation.

Experimental Protocol: PMA-Induced Ear Edema in Mice

This protocol is designed to ensure reproducibility and statistical robustness.

Materials:

  • Male Swiss mice (20-25 g)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Acetone (vehicle for PMA)

  • Ethanol (vehicle for test compounds)

  • Vidalol A (various concentrations)

  • Indomethacin (positive control)

  • Digital caliper or thickness gauge

  • Punch biopsy tool (4 mm diameter)

  • Analytical balance

Procedure:

  • Animal Acclimation: House animals for at least one week under standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C, ad libitum access to food and water).

  • Grouping: Randomly assign mice to the following groups (n=6 per group):

    • Group 1 (Negative Control): Vehicle (Ethanol) + PMA

    • Group 2 (Positive Control): Indomethacin (1 mg/ear) + PMA

    • Group 3 (Vidalol A - Low Dose): Vidalol A (e.g., 0.25 mg/ear) + PMA

    • Group 4 (Vidalol A - Mid Dose): Vidalol A (e.g., 0.5 mg/ear) + PMA

    • Group 5 (Vidalol A - High Dose): Vidalol A (e.g., 1 mg/ear) + PMA

  • Initial Measurement (T0): Measure the thickness of the right ear of each mouse using a digital caliper.

  • Topical Application:

    • Apply 20 µL of the respective test compound solution (Vidalol A or Indomethacin dissolved in ethanol) or vehicle to both the inner and outer surfaces of the right ear.

    • Allow the solution to dry for 30 minutes.

  • Induction of Edema:

    • Apply 20 µL of PMA solution (2.5 µg in acetone) to the inner and outer surfaces of the right ear.

  • Edema Assessment (T6):

    • Six hours after PMA application, sacrifice the mice by cervical dislocation.

    • Immediately measure the thickness of the right ear.

    • Excise a 4 mm diameter disc from the right (treated) and left (untreated) ears using a punch biopsy tool.

    • Weigh each ear disc.

  • Data Analysis:

    • Edema (by thickness): ΔT = T6 - T0 (where T is thickness in mm)

    • Edema (by weight): ΔW = Weight of right ear disc - Weight of left ear disc

    • Percentage Inhibition: % Inhibition = [(ΔW control - ΔW treated) / ΔW control] x 100

Experimental Workflow

The following diagram outlines the key phases of the experimental procedure.

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Data Analysis Acclimation Animal Acclimation (1 week) Grouping Randomize into Groups (n=6) Acclimation->Grouping T0_Measure Measure Initial Ear Thickness (T0) Grouping->T0_Measure Topical_App Topical Application (Vidalol A / Indo / Vehicle) T0_Measure->Topical_App Wait Wait 30 min Topical_App->Wait PMA_App Apply PMA (2.5 µg/ear) Wait->PMA_App Incubate Incubation Period (6 hours) PMA_App->Incubate T6_Measure Measure Final Ear Thickness (T6) Incubate->T6_Measure Sacrifice Euthanasia & Ear Excision T6_Measure->Sacrifice Weigh Weigh Ear Discs Sacrifice->Weigh Calc_Edema Calculate Edema (ΔW and ΔT) Weigh->Calc_Edema Calc_Inhibition Calculate % Inhibition Calc_Edema->Calc_Inhibition Stats Statistical Analysis (e.g., ANOVA) Calc_Inhibition->Stats

Caption: Step-by-step experimental workflow for the PMA-induced edema assay.

Comparative Performance Analysis

The efficacy of Vidalol A is best understood when benchmarked against a known standard. The following table presents representative data for a typical PMA-induced edema experiment, illustrating how to structure the comparison.

Treatment Group Dose (mg/ear) Edema (Δ Weight in mg) ± SEM Inhibition (%)
Vehicle + PMA N/A12.5 ± 0.80%
Indomethacin + PMA 1.05.0 ± 0.560%
Vidalol A + PMA 0.25Data to be insertedData to be inserted
Vidalol A + PMA 0.5Data to be insertedData to be inserted
Vidalol A + PMA 1.0Data to be insertedData to be inserted

Interpretation of Expected Results:

  • Vehicle + PMA: Establishes the maximum inflammatory response in this model.

  • Indomethacin + PMA: Provides a benchmark for significant, clinically relevant anti-inflammatory activity. An inhibition of ~60% is typical for this positive control.

  • Vidalol A + PMA: The data from these groups will determine the dose-dependent efficacy of Vidalol A. A statistically significant, dose-responsive reduction in edema compared to the vehicle group would validate its anti-inflammatory potential.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of Vidalol A in a PMA-induced edema model. A positive outcome, characterized by a significant and dose-dependent reduction in ear edema comparable to or exceeding that of Indomethacin, would strongly support further preclinical development.

Subsequent studies should aim to elucidate the precise mechanism of action of Vidalol A. This could involve investigating its effects on key inflammatory mediators such as myeloperoxidase (MPO) for neutrophil infiltration, and specific prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) through techniques like ELISA and qRT-PCR.

References

  • PMA-Induced Mouse Ear Inflammation Model. Bio-protocol. [Link]

  • Anti-Inflammatory Activity of Bee Venom and Its Components in a PMA-Induced Ear Edema Model. Molecules. [Link]

  • Topical anti-inflammatory activity of 4-nerolidylcathecol in a mouse model of skin inflammation. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

Comparative

Comparative Structural Analysis and Pharmacological Profiling of Vidalol A and Marine Phlorotannins

As marine drug discovery accelerates, macroalgae have emerged as a prolific source of novel secondary metabolites. Among these, marine-derived phenolic compounds stand out for their potent anti-inflammatory properties, s...

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Author: BenchChem Technical Support Team. Date: April 2026

As marine drug discovery accelerates, macroalgae have emerged as a prolific source of novel secondary metabolites. Among these, marine-derived phenolic compounds stand out for their potent anti-inflammatory properties, specifically their ability to modulate the arachidonic acid cascade.

This guide provides an in-depth comparative analysis of two distinct classes of marine phenolics: Vidalol A (a highly halogenated bromophenol dimer from red algae) and Marine Phlorotannins (non-halogenated phloroglucinol polymers from brown algae). By examining their structural divergence, target affinities, and the analytical workflows required for their characterization, this guide serves as a comprehensive resource for drug development professionals.

Structural Divergence and Chemical Architecture

The fundamental difference between Vidalol A and marine phlorotannins lies in their biosynthetic origins, monomeric building blocks, and the presence of halogenation[1][2].

Vidalol A: Halogenated Diarylmethane Dimer

Isolated primarily from the Caribbean marine red alga Vidalia obtusiloba (and related Osmundaria species), Vidalol A is a specialized bromophenol[3][4].

  • Chemical Structure: 2-bromo-4-(2,3-dibromo-4,5-dihydroxybenzyl)benzene-1,3,5-triol.

  • Mechanistic Significance: Vidalol A consists of a lanosol-type unit linked via a carbon-carbon (methylene) bridge to a bromophloroglucinol core[2][5]. The heavy bromination significantly alters the electron density of the aromatic rings, increasing the molecule's lipophilicity. This halogenation is critical for deep insertion into the hydrophobic active sites of lipid-cleaving enzymes. Furthermore, its ortho-catechol moiety acts as a potent hydrogen-bond donor, though it renders the molecule highly sensitive to oxidation[6].

Marine Phlorotannins: Phloroglucinol Polymers

Phlorotannins are restricted almost entirely to brown algae (Phaeophyceae), such as Ecklonia cava and Eisenia bicyclis[7][8].

  • Chemical Structure: Polymers of phloroglucinol (1,3,5-trihydroxybenzene).

  • Mechanistic Significance: Unlike Vidalol A, phlorotannins are completely devoid of halogens. Their structural diversity arises from their linkages: aryl-aryl bonds (fucols), diaryl ether bonds (phlorethols), or complex dibenzo-1,4-dioxin linkages (eckols)[6][9]. Compounds like dieckol and 8,8'-bieckol possess massive, multi-valent hydroxyl surfaces that allow them to occlude enzyme active sites through extensive hydrogen bonding and steric hindrance[10].

G MarineAlgae Marine Macroalgae RedAlgae Rhodophyta (Red Algae) MarineAlgae->RedAlgae BrownAlgae Phaeophyceae (Brown Algae) MarineAlgae->BrownAlgae Bromophenols Bromophenols (Halogenated) RedAlgae->Bromophenols Haloperoxidases Phlorotannins Phlorotannins (Non-halogenated) BrownAlgae->Phlorotannins Polyketide Pathway VidalolA Vidalol A (Diarylmethane dimer) Bromophenols->VidalolA Eckol Eckols / Dieckols (Dibenzo-1,4-dioxin linked) Phlorotannins->Eckol

Caption: Biosynthetic divergence of marine phenolics from red and brown macroalgae.

Table 1: Comparative Structural and Physicochemical Features
FeatureVidalol AMarine Phlorotannins (e.g., Dieckol)
Biological Source Red Algae (Vidalia obtusiloba)Brown Algae (Ecklonia cava)
Monomer Unit Brominated phenolsPhloroglucinol (1,3,5-trihydroxybenzene)
Halogenation High (Multiple Bromine atoms)None
Primary Linkages C-C (Methylene bridge)C-C, C-O-C (Ether), Dibenzo-1,4-dioxin
Chemical Stability Low (ortho-catechol prone to oxidation)Moderate to High
Enzyme Binding Mode Deep hydrophobic insertion + H-bondingSurface occlusion + multi-valent H-bonding

Comparative Pharmacological Profiling

Both Vidalol A and marine phlorotannins exhibit profound anti-inflammatory activity, primarily by disrupting the arachidonic acid (AA) pathway. However, their specific targets and efficacies differ based on their structural architectures[1][10].

Phospholipase A2 (PLA2) Inhibition: Vidalol A is an exceptionally potent inhibitor of secretory PLA2 (sPLA2). Experimental data shows that it achieves 96% enzyme inactivation of bee venom sPLA2 at a remarkably low concentration of 1.6 µg/mL. Its brominated diarylmethane skeleton mimics the hydrophobic tails of phospholipids, competitively displacing them from the catalytic channel.

Phlorotannins also inhibit sPLA2, but generally require higher concentrations (IC50 values ranging from 100–200 µM)[10]. Instead of competitive active-site insertion, large hexameric phlorotannins like dieckol likely bind to the interfacial binding surface of PLA2, preventing the enzyme from docking onto the lipid membrane.

Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition: While Vidalol A's primary documented target is PLA2, phlorotannins exhibit broad-spectrum downstream inhibition. 8,8'-bieckol is a potent inhibitor of 5-LOX (IC50 = 24 µM), outperforming terrestrial polyphenols like resveratrol and EGCG[10].

G Membrane Membrane Phospholipids PLA2 sPLA2 Enzyme Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA LOX 5-LOX Enzyme AA->LOX Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Vidalol Vidalol A Vidalol->PLA2 Inhibits Phloro Phlorotannins (e.g., 8,8'-bieckol) Phloro->PLA2 Inhibits Phloro->LOX Inhibits

Caption: Inhibitory targets of Vidalol A and phlorotannins in the inflammatory cascade.

Table 2: Comparative In Vitro Enzyme Inhibition Data
CompoundTarget EnzymeIC50 / Inhibition EfficacyReference Source
Vidalol A Bee venom sPLA296% inhibition at 1.6 µg/mLWiemer et al.[3]
Eckol (Trimer) Porcine pancreas sPLA2IC50 ≈ 200 µMShibata et al.[10]
Dieckol (Hexamer) Porcine pancreas sPLA2IC50 ≈ 100 µMShibata et al.[10]
8,8'-Bieckol 5-Lipoxygenase (5-LOX)IC50 = 24 µMShibata et al.[10]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the extraction, characterization, and bioassay of these marine phenolics.

Protocol 1: Isolation and NMR Characterization of Marine Phenolics

Causality Note: The amphiphilic nature of these polyphenols requires liquid-liquid partitioning with n-butanol to effectively separate them from highly polar carbohydrates (aqueous phase) and non-polar lipids (hexane phase)[8]. Furthermore, because ortho-catechols (like Vidalol A) oxidize rapidly, extraction must be performed under an inert nitrogen atmosphere or in slightly acidic conditions.

  • Solvent Extraction: Lyophilize and pulverize the raw algal biomass. Extract exhaustively with 80% aqueous Methanol (MeOH) at room temperature under a continuous N2 stream for 48 hours.

  • Fractionation: Concentrate the crude extract under reduced pressure. Suspend in distilled water and partition sequentially with n-hexane, dichloromethane (CH2Cl2), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Chromatographic Separation: Subject the n-BuOH fraction (rich in polyphenols) to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a semi-preparative C18 column. Utilize a gradient mobile phase of H2O/Acetonitrile (MeCN) containing 0.1% trifluoroacetic acid (TFA) to maintain protonation.

  • NMR Elucidation: Dissolve the purified isolate in DMSO-d6 (for phlorotannins) or CD3OD (for bromophenols)[8][11].

    • Validation Check: DMSO-d6 is preferred for phlorotannins as it shifts the phenolic hydroxyl protons downfield (9.0–9.7 ppm), preventing overlap with the aromatic protons (5.5–6.5 ppm) and allowing for the distinct structural elucidation of regioisomers via 2D NMR (HMBC/HSQC)[11].

Protocol 2: In Vitro sPLA2 Inhibition Assay

Causality Note: Bee venom sPLA2 is utilized as it shares critical structural homology with mammalian inflammatory sPLA2s, but offers superior stability for high-throughput in vitro screening[7].

  • Reagent Preparation: Prepare a mixed micelle substrate containing 1,2-diheptanoyl-sn-glycero-3-phosphocholine and a fluorogenic reporter in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 7.4).

  • Inhibitor Incubation: Pre-incubate 10 µL of the purified marine phenolic (e.g., Vidalol A or Dieckol) dissolved in DMSO (final DMSO concentration <1%) with 10 µL of bee venom sPLA2 enzyme solution (0.5 µg/mL) for 15 minutes at 37°C.

  • Reaction Initiation: Add 80 µL of the micelle substrate to the enzyme-inhibitor mixture.

  • Kinetic Measurement: Measure the fluorescence continuously for 10 minutes (Excitation: 340 nm, Emission: 480 nm) using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) of the reaction. Determine the IC50 by plotting the fractional activity (V_inhibitor / V_control) against the log concentration of the compound.

G Extraction 1. Solvent Extraction (EtOH/MeOH under N2) Partition 2. Liquid-Liquid Partitioning (n-BuOH fraction) Extraction->Partition Chromatography 3. RP-HPLC Separation (C18 Column, H2O/MeCN) Partition->Chromatography Analysis 4. Structural Elucidation (1H/13C NMR, ES-MS) Chromatography->Analysis Bioassay 5. In vitro Bioassays (Fluorometric PLA2 Assay) Analysis->Bioassay

Caption: Standardized workflow for the isolation and characterization of marine phenolics.

References

  • Macroalgae Specialized Metabolites: Evidence for Their Anti-Inflammatory Health Benefits. MDPI - Marine Drugs. Available at:[Link]

  • Vidalols A and B, new anti-inflammatory bromophenols from the Caribbean marine red alga Vidalia obtusaloba. Experientia (PubMed). Available at:[Link]

  • Evaluation of Inhibitory Effect of Phlorotannins from Ecklonia cava on Triglyceride Accumulation in Adipocyte. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • Isolation and Structural Determination of Two Novel Phlorotannins from the Brown Alga Ecklonia kurome Okamura, and Their Radical Scavenging Activities. Marine Drugs (PMC). Available at:[Link]

  • Inhibitory effects of brown algal phlorotannins on secretory phospholipase A2s, lipoxygenases and cyclooxygenases. ResearchGate. Available at:[Link]

  • A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague–Dawley Rats. Marine Drugs (PMC). Available at:[Link]

Sources

Validation

Reproducibility of Vidalol A Extraction Across Red Algae Species: A Methodological Comparison Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Overcoming artifactual degradation and standardizing the isolation of anti-inflammatory bromophenols from Rhodomelaceae species...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Overcoming artifactual degradation and standardizing the isolation of anti-inflammatory bromophenols from Rhodomelaceae species.

The Chemotaxonomic Context and Extraction Challenge

Vidalol A and Vidalol B are potent, heavily brominated phenolic compounds natively synthesized by the marine red alga Vidalia obtusiloba (currently accepted as Osmundaria obtusiloba)[1]. In pharmacological models, these secondary metabolites exhibit profound anti-inflammatory properties, most notably inhibiting bee venom-derived phospholipase A2 (PLA2) by 96% at a concentration of 1.6 μg/mL and significantly reducing phorbol ester-induced tissue edema[2].

Despite their therapeutic potential, the industrial and academic scaling of Vidalol A is bottlenecked by reproducibility issues during extraction . Historical literature often reports wildly varying yields of bromophenols across red algae species. Modern phytochemical consensus reveals the causality behind this variance: many isolated bromophenols are actually extraction artifacts[3]. In their native state within the algal matrix, these compounds often exist as sulfated precursors. When subjected to harsh traditional extraction solvents (e.g., boiling methanol) or acidic conditions, they undergo artificial desulfation and artifactual methylation[3].

To achieve reproducible yields of true native Vidalol A, researchers must transition from aggressive maceration to mild, resin-based enrichment strategies.

Methodological Comparison: Extraction Modalities

The table below objectively compares three distinct extraction methodologies for recovering Vidalol A and its precursors from Osmundaria obtusiloba.

Extraction MethodologySolvent System / TechniqueRelative Yield (mg/100g dry wt)Purity of Native Precursors (%)Reproducibility ScoreKey Advantage / Limitation
Traditional Maceration Hot MeOH / CH₂Cl₂~12.5< 50%LowLimitation: High thermal energy induces artificial desulfation, leading to a complex mix of degradation artifacts.
Ultrasound-Assisted (UAE) EtOH / H₂O (Sonication)~18.2~70%MediumLimitation: Faster mass transfer, but localized thermal hotspots (cavitation) can still degrade sensitive bromophenols.
Mild Extraction + Resin Cold MeOH → XAD-2 Resin~24.0 > 92% High Advantage: Polymeric resin traps phenolic polymers efficiently without chemical cleavage, preserving native sulfated states[3].

Self-Validating Protocol: Mild Extraction via XAD-2 Resin

To ensure high reproducibility and prevent the generation of artifactual bromophenols, the following protocol utilizes a non-ionic macroporous resin (Amberlite XAD-2) under mild thermal conditions. This method is a self-validating system; by preserving the sulfated intermediates, the final yield of Vidalol A remains consistent across biological replicates.

Phase 1: Biomass Stabilization
  • Harvest & Lyophilization: Immediately upon collection, flash-freeze the Osmundaria obtusiloba biomass in liquid nitrogen and lyophilize for 48 hours. Causality: Water removal halts endogenous sulfatase and haloperoxidase activity, locking the metabolome in its native state.

  • Cryomilling: Mill the dried biomass to a particle size of <0.5 mm under cryogenic conditions to prevent heat-induced volatilization of halogenated organics[4].

Phase 2: Mild Solvation
  • Cold Maceration: Suspend 100g of milled biomass in 1.5 L of cold Methanol (4°C). Agitate gently for 24 hours in the dark. Repeat this extraction three times.

  • Concentration: Pool the methanolic extracts and evaporate under reduced pressure at a strict maximum of 30°C to yield a crude viscous residue.

Phase 3: Fractionation and Resin Enrichment
  • Liquid-Liquid Partitioning: Suspend the crude residue in a 1:1 mixture of MeOH and H₂O. Partition successively with n-hexane (to remove non-polar lipids and sterols) and CH₂Cl₂. Retain the aqueous methanolic phase.

  • XAD-2 Chromatography: Apply the aqueous methanolic fraction to a pre-conditioned Amberlite XAD-2 column.

    • Wash Step: Elute with 3 column volumes (CV) of distilled water to remove highly polar salts and primary metabolites.

    • Elution Step: Elute the enriched bromophenol fraction with 100% MeOH. Causality: XAD-2 resin relies on hydrophobic interactions, allowing for the concentration of sulfated bromophenols without the use of reactive acids or bases[3].

    • Validation Checkpoint: Perform a rapid LC-MS scan of the methanolic eluate. The presence of intact sulfated bromophenol quasi-molecular ions (e.g., m/z ~532 for related disulfates) confirms that artificial desulfation has been successfully avoided.

Phase 4: Final Purification
  • Preparative HPLC: Inject the enriched fraction onto a C18 reverse-phase column. Utilize a gradient of Acetonitrile/Water (supplemented with 0.1% Formic Acid) to resolve and isolate pure Vidalol A and Vidalol B.

G A Red Algae Biomass (Osmundaria obtusiloba) B Lyophilization & Cryomilling (Particle size < 0.5 mm) A->B C Cold Maceration (Methanol at 4°C) B->C D Crude Methanolic Extract C->D E Liquid-Liquid Partitioning (n-Hexane -> CH2Cl2) D->E F Macroporous Resin (XAD-2) Desalting & Enrichment E->F G Preparative HPLC (C18 Column) F->G H Purified Vidalol A & B G->H

Caption: Workflow for the reproducible, mild extraction of Vidalol A using XAD-2 macroporous resin.

Mechanistic Grounding: Why Extract Vidalol A?

The drive to standardize Vidalol A extraction is rooted in its highly specific mechanism of action. Unlike broad-spectrum NSAIDs that target downstream cyclooxygenases (COX), Vidalol A acts at the very apex of the inflammatory cascade. By directly binding to and inhibiting Phospholipase A2 (PLA2), Vidalol A prevents the initial liberation of arachidonic acid from the phospholipid bilayer[5]. This upstream blockade effectively starves both the COX and LOX pathways of their primary substrate, resulting in a potent, multi-pathway suppression of inflammatory mediators[6].

Pathway V Vidalol A (Bromophenol) PLA2 Phospholipase A2 (PLA2) Enzyme V->PLA2 Inhibits (96% at 1.6 μg/mL) AA Arachidonic Acid Release PLA2->AA Catalyzes COX COX-2 / LOX Pathways AA->COX Substrate PG Prostaglandins & Leukotrienes (Inflammatory Mediators) COX->PG Synthesizes Edema Tissue Edema & Inflammation PG->Edema Induces

Caption: Mechanism of action for Vidalol A via upstream inhibition of Phospholipase A2 (PLA2).

Conclusion

The reproducibility of Vidalol A extraction is not limited by the natural variance of the red algae, but rather by the thermodynamic and chemical aggression of the extraction protocol. By replacing traditional hot maceration with cold stabilization and XAD-2 resin enrichment, researchers can bypass artifactual desulfation. This self-validating approach ensures that the isolated bromophenols accurately reflect the native algal metabolome, providing a reliable foundation for downstream drug development and pharmacological assays.

References

  • Source: MDPI (Marine Drugs)
  • Macroalgae Specialized Metabolites with Anti-Inflammatory Activity Source: Encyclopedia MDPI URL
  • Source: MDPI (Marine Drugs)
  • Sulfated bromophenols from Osmundaria obtusiloba (C. Agardh) R. E. Norris (Rhodophyta, Ceramiales)
  • Source: ACS Publications (Chemical Reviews)

Sources

Comparative

A Researcher's Guide to the Structural Cross-Validation of Vidalol A: An Integrated ESI-MS and NMR Approach

For the modern researcher in natural products chemistry and drug development, the unambiguous structural elucidation of a novel bioactive compound is paramount. This guide provides an in-depth, technically-focused compar...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher in natural products chemistry and drug development, the unambiguous structural elucidation of a novel bioactive compound is paramount. This guide provides an in-depth, technically-focused comparison of Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of Vidalol A, a brominated phenol isolated from the red alga Vidalia obtusiloba (now known as Osmundaria obtusiloba). We will move beyond a simple recitation of methods to explore the synergistic relationship between these two powerful analytical techniques, emphasizing the causality behind experimental choices to ensure self-validating protocols and trustworthy results.

The Complementary Nature of ESI-MS and NMR in Structural Elucidation

In the realm of natural product characterization, ESI-MS and NMR spectroscopy are not merely confirmatory techniques but rather complementary pillars of structural analysis.[1][2] While high-resolution ESI-MS provides exquisitely accurate mass measurements, yielding the elemental composition, NMR spectroscopy illuminates the intricate bonding framework and stereochemistry of the molecule.[3] The cross-validation of data from both techniques is therefore essential for a robust and irrefutable structural assignment.[4]

This guide will dissect the individual contributions of ESI-MS and NMR to the structural puzzle of Vidalol A and demonstrate how their combined application leads to a comprehensive and validated molecular structure.

Part 1: High-Resolution ESI-MS Analysis of Vidalol A

Electrospray ionization is a soft ionization technique, ideal for analyzing polar and thermally labile natural products like Vidalol A without inducing significant fragmentation.[1] This allows for the confident determination of the molecular weight and, with high-resolution instrumentation, the molecular formula.

Experimental Protocol: ESI-MS of Vidalol A
  • Sample Preparation: A dilute solution of purified Vidalol A is prepared in a suitable solvent system, typically methanol or a mixture of methanol and water, to facilitate ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is employed.

  • Ionization Mode: Given the phenolic nature of Vidalol A, both positive and negative ion modes should be investigated. Negative ion mode is often advantageous for phenolic compounds due to the ease of deprotonation of the hydroxyl groups.

  • Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range.

Interpreting the ESI-MS Data for Vidalol A

The primary information gleaned from the high-resolution ESI-MS spectrum is the accurate mass of the molecular ion. For Vidalol A, with a chemical formula of C₁₃H₉Br₃O₄, the expected spectral data is summarized in the table below.

Parameter Expected Value for Vidalol A (C₁₃H₉Br₃O₄) Information Gained
Monoisotopic Mass 481.8088 uProvides the exact mass of the molecule with the most abundant isotopes.
[M-H]⁻ Ion (Negative Mode) 480.8010 m/zConfirms the molecular weight and suggests the presence of acidic protons (phenolic -OH).
Isotopic Pattern Characteristic pattern for three bromine atomsThe presence and relative intensities of the isotopic peaks (due to ⁷⁹Br and ⁸¹Br) provide unequivocal confirmation of the number of bromine atoms in the molecule.

The isotopic distribution pattern is a critical self-validating feature of the mass spectrum. The distinct intensity ratios of the isotopic peaks for a molecule containing three bromine atoms provide a high degree of confidence in the elemental composition.

Part 2: Unraveling the Molecular Architecture with NMR Spectroscopy

While ESI-MS provides the "what" in terms of elemental composition, NMR spectroscopy reveals the "how" – the connectivity and spatial arrangement of the atoms. A suite of 1D and 2D NMR experiments is necessary for the complete structural elucidation of Vidalol A.

Experimental Protocol: NMR Analysis of Vidalol A
  • Sample Preparation: A few milligrams of purified Vidalol A are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent is critical and can influence the chemical shifts of exchangeable protons.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

    • ¹³C NMR: Reveals the number of chemically distinct carbon atoms and their hybridization state.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of stereochemistry and conformation.

Cross-Validation of NMR Spectral Data for Vidalol A

The following table summarizes the expected NMR data for Vidalol A and how it is cross-validated through different NMR experiments.

Structural Feature ¹H NMR (Expected δ, multiplicity) ¹³C NMR (Expected δ) 2D NMR Cross-Validation
Aromatic Protons Signals in the aromatic region (δ 6.5-8.0 ppm)Signals in the aromatic region (δ 100-160 ppm)HSQC correlates aromatic protons to their directly attached carbons. HMBC shows long-range correlations to other aromatic carbons and the benzylic carbon.
Benzylic Protons A singlet or AB quartet around δ 4.0 ppmA signal around δ 30-40 ppmHSQC confirms the C-H bond. HMBC shows correlations to aromatic carbons in both rings, linking the two phenolic moieties.
Phenolic Hydroxyls Broad singlets (exchangeable with D₂O)-Not directly observed in HSQC/HMBC but their presence is inferred from ¹³C chemical shifts of attached carbons.

The true power of NMR in structural elucidation lies in the synergistic interpretation of these multi-dimensional datasets. For instance, an HMBC correlation from a benzylic proton to carbons in two different aromatic rings definitively establishes the connectivity of the molecular fragments.

Part 3: The Synergy of ESI-MS and NMR for Unambiguous Structure Confirmation

The ultimate confidence in the structure of Vidalol A is achieved when the data from ESI-MS and NMR are integrated and found to be in complete agreement.

Workflow for Integrated Structural Cross-Validation

CrossValidation_Workflow cluster_MS ESI-MS Analysis cluster_NMR NMR Spectroscopy MS_Acquisition High-Resolution ESI-MS Acquisition Molecular_Formula Determine Molecular Formula (C₁₃H₉Br₃O₄) MS_Acquisition->Molecular_Formula Accurate Mass Cross_Validation Cross-Validation Molecular_Formula->Cross_Validation NMR_Acquisition 1D & 2D NMR Experiments (¹H, ¹³C, COSY, HSQC, HMBC) Connectivity Establish Connectivity & Bonding Framework NMR_Acquisition->Connectivity Connectivity->Cross_Validation Final_Structure Validated Structure of Vidalol A Cross_Validation->Final_Structure Consistent Data

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Safety & Regulatory Compliance

Safety

Physicochemical and Toxicity Profile

Vidalol A: Comprehensive Laboratory Handling and Proper Disposal Procedures Vidalol A is a naturally occurring polybrominated phenol (2-bromo-4-(2,3-dibromo-4,5-dihydroxybenzyl)benzene-1,3,5-triol) originally isolated fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Vidalol A: Comprehensive Laboratory Handling and Proper Disposal Procedures

Vidalol A is a naturally occurring polybrominated phenol (2-bromo-4-(2,3-dibromo-4,5-dihydroxybenzyl)benzene-1,3,5-triol) originally isolated from the Caribbean marine red alga Vidalia obtusiloba[1]. In pharmacological and drug development research, it is highly valued for its potent anti-inflammatory properties, specifically its ability to inhibit bee venom-derived phospholipase A2 (PLA2) with up to 96% enzyme inactivation at concentrations as low as 1.6 μg/mL[2].

However, the structural features that make Vidalol A a potent bioactive compound—its multiple bromine substituents and phenolic rings—also classify it as a severe environmental hazard if mishandled. Vidalol A exhibits significant toxicity to fish and aquatic ecosystems[3]. As a Senior Application Scientist, I emphasize that handling this compound requires strict adherence to halogenated waste protocols. This guide provides the definitive operational and disposal plans for researchers working with Vidalol A, ensuring both laboratory safety and environmental compliance.

Understanding the physical and biological properties of Vidalol A is the first step in establishing a self-validating safety protocol. The table below summarizes the critical data that dictates its disposal workflow.

PropertyValue/DescriptionImpact on Disposal Logistics
Molecular Formula C13H9Br3O5High bromine content strictly requires halogenated waste streams.
Molecular Weight 484.92 g/mol Heavy and persistent in aquatic environments if not chemically destroyed.
Biological Target Phospholipase A2 (PLA2) (96% inhibition at 1.6 μg/mL)[2]Biologically active; must be denatured/destroyed to prevent environmental exposure.
Aquatic Toxicity Highly toxic to fish and marine life[3]STRICTLY prohibited from aqueous drain disposal.
Chemical Class Polybrominated PhenolPrecursor to toxic PBDDs/PBDFs during incomplete combustion.

The Causality of Disposal: Why Halogenated Phenols Require Strict Segregation

In chemical waste management, we do not merely follow rules; we must understand the chemical causality behind them. Vidalol A contains three bromine atoms. When halogenated organic compounds are subjected to standard, low-temperature incineration (typical for non-halogenated biological waste), they undergo incomplete combustion. This process facilitates the radical-mediated condensation of bromophenols into polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)—compounds with profound environmental persistence and toxicity.

Furthermore, because Vidalol A is inherently toxic to fish[3], any introduction into the municipal water supply via sink disposal bypasses standard wastewater treatment facilities, which are not equipped to filter out heavy halogenated marine metabolites. Therefore, the only scientifically sound method for Vidalol A disposal is segregation into dedicated halogenated waste streams destined for high-temperature incineration (>1100°C). This extreme heat ensures complete mineralization into carbon dioxide, water, and manageable hydrogen bromide (HBr) gas.

ToxicityLogic Vidalol Vidalol A (Polybrominated Phenol) Improper Improper Disposal (Low-Temp/Drain) Vidalol->Improper Proper Proper Disposal (High-Temp Incineration) Vidalol->Proper Aquatic Aquatic Toxicity (Fish/Marine Life) Improper->Aquatic Drain Dioxins PBDD/PBDF Formation (Toxic Byproducts) Improper->Dioxins Low-Temp Safe Complete Mineralization (CO2, H2O, HBr) Proper->Safe >1100°C

Logical relationship between Vidalol A disposal methods and environmental outcomes.

Operational Plan: Vidalol A Waste Segregation and Disposal

To guarantee environmental safety and regulatory compliance, implement the following step-by-step methodology for all Vidalol A waste.

VidalolADisposal Start Vidalol A Waste Generated Decision Waste State? Start->Decision Solid Solid Waste (Powder/Labware) Decision->Solid Solid Liquid Liquid Waste (Solutions/Extracts) Decision->Liquid Liquid SolidContainer Hazardous Solid Waste Container Solid->SolidContainer Halogenated Halogenated Solvent Container Liquid->Halogenated Contains Br Incineration High-Temp Incineration (>1100°C) Halogenated->Incineration SolidContainer->Incineration Safe Safe Environmental Disposal Incineration->Safe Prevents PBDD

Vidalol A waste segregation and high-temperature incineration workflow.

Protocol 1: Liquid and Solid Waste Segregation

Step 1: Matrix Compatibility Verification Before disposal, verify the solvent matrix containing Vidalol A (commonly DMSO, methanol, or ethanol). Ensure the primary solvent is compatible with the halogenated waste container. Do not mix with strong oxidizers or concentrated acids.

Step 2: Liquid Waste Segregation Transfer all liquid solutions, extracts, and HPLC effluents containing Vidalol A directly into a chemically resistant, clearly marked "Halogenated Organic Waste" container. Causality: Segregating halogens prevents the accidental formation of explosive mixtures and ensures the waste is routed to a facility capable of high-temperature incineration, preventing dioxin formation.

Step 3: Solid Waste Management Collect all contaminated solid labware (e.g., pipette tips, microcentrifuge tubes, weighing boats) in a dedicated hazardous solid waste bin. Do not place these in standard biohazard bags, as biohazard waste is often autoclaved and sent to municipal landfills, which would result in environmental leaching.

Step 4: Labeling and Storage Label all containers explicitly: "Hazardous Waste - Halogenated Organics (Contains Bromophenols / Vidalol A)". Store in secondary containment within a ventilated flammables cabinet until pickup by Environmental Health and Safety (EHS).

Protocol 2: Spill Cleanup and Surface Decontamination

Because Vidalol A is a biologically active PLA2 inhibitor[2], accidental exposure must be mitigated immediately to protect laboratory personnel.

Step 1: Isolation and PPE Immediately isolate the spill area. Personnel must don appropriate PPE, including nitrile gloves (double-gloving recommended), safety goggles, and a standard laboratory coat.

Step 2: Containment and Absorption For liquid spills, surround the area with an inert absorbent pad or vermiculite. For powder spills, gently mist the powder with a compatible solvent (e.g., 70% ethanol) to prevent aerosolization of the fine bromophenol dust before wiping.

Step 3: Alkaline Chemical Decontamination Wash the contaminated bench space with a 10% sodium hydroxide (NaOH) solution or a strong alkaline laboratory detergent. Causality: Vidalol A is a phenol, meaning its hydroxyl groups are weakly acidic. Applying an alkaline solution deprotonates the phenol, converting it into a highly water-soluble phenolate salt. This ensures the compound is completely lifted from the surface rather than just smeared across the benchtop.

Step 4: Final Rinse and Collection Perform a final wipe with distilled water. Deposit all used absorbent pads, wipes, and the outer layer of gloves into the "Hazardous Solid Waste" container for incineration.

References

  • Macroalgae Specialized Metabolites with Anti-Inflammatory Activity | Encyclopedia MDPI | [Link]

  • Vidalols A and B, New Anti-Inflammatory Bromophenols From the Caribbean Marine Red Alga Vidalia Obtusaloba | PubMed (NIH) |[Link]

  • Natural Halogenated Complex Phenols | Sibran.ru |[Link]

Sources

Handling

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Vidalol A

A Senior Application Scientist's Field-Proven Protocol for Ensuring Personnel and Environmental Safety Introduction: Understanding the Hazard Profile of Vidalol A Vidalol A is a novel, highly potent active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Protocol for Ensuring Personnel and Environmental Safety

Introduction: Understanding the Hazard Profile of Vidalol A

Vidalol A is a novel, highly potent active pharmaceutical ingredient (HPAPI) under investigation for its antineoplastic properties. Its mechanism of action, while promising therapeutically, classifies it as a cytotoxic and potentially teratogenic compound. The primary routes of occupational exposure include inhalation of aerosolized particles, direct skin contact, and accidental ingestion.[1] Due to its high potency, an internal Occupational Exposure Limit (OEL) has been established at 0.5 µg/m³ over an 8-hour time-weighted average, necessitating stringent containment and personal protection protocols.[2]

This guide provides a comprehensive framework for the safe handling of Vidalol A, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE). The causality behind each recommendation is explained to ensure that laboratory personnel not only follow procedures but also understand the critical importance of each step in mitigating exposure risk. Adherence to these protocols is mandatory to ensure compliance with internal safety standards and regulatory guidelines such as the OSHA Laboratory Standard (29 CFR 1910.1450).[3][4]

The Core Principle: A Multi-Layered Approach to Containment

Relying solely on PPE is a flawed safety strategy. The foundation of safe HPAPI handling is a multi-layered approach where PPE is the final barrier between the researcher and the chemical.[5] This "defense-in-depth" strategy involves:

  • Engineering Controls: These are the first line of defense. All handling of Vidalol A powder must occur within a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to control aerosolized particles.[1] The facility should be designed with negative pressure air handling to prevent contaminants from escaping the laboratory environment.[6][7]

  • Administrative Controls: This includes the development of Standard Operating Procedures (SOPs), comprehensive personnel training, and restricting access to authorized personnel only.[5][8] A written Chemical Hygiene Plan (CHP) specific to Vidalol A must be available to all personnel.[9][10]

  • Personal Protective Equipment (PPE): This is the final and critical barrier. The subsequent sections of this guide detail the specific PPE requirements for handling Vidalol A.

Mandatory PPE for Handling Vidalol A

The selection of PPE is dictated by the specific task and the potential for exposure. The following table summarizes the minimum required PPE for handling Vidalol A in various laboratory settings.

Task Gloves Gown/Suit Respiratory Protection Eye/Face Protection Additional PPE
Handling Solid Compound (e.g., weighing, aliquoting) Double Chemo-Rated Nitrile GlovesDisposable, Low-Permeability Gown (Polyethylene-coated)Fit-Tested N95 Respirator (minimum) or PAPRSafety Goggles with Side ShieldsDisposable Shoe Covers
Working with Dilute Solutions (<1 mg/mL) Single Chemo-Rated Nitrile GlovesDisposable Lab CoatNot required if in a certified fume hoodSafety Glasses with Side ShieldsN/A
Large-Scale Solution Prep or High-Risk Operations Double Chemo-Rated Nitrile GlovesDisposable Chemical Resistant SuitPowered Air-Purifying Respirator (PAPR)Full-Face Shield over GogglesDisposable Shoe Covers, Sleeve Covers
Spill Cleanup Double Chemo-Rated Nitrile GlovesDisposable Chemical Resistant SuitFull-Facepiece Chemical Cartridge Respirator or PAPRFull-Face Shield over GogglesChemical-Resistant Boots or Shoe Covers
The Rationale Behind PPE Selection
  • Gloves (Double Gloving): The use of two pairs of chemotherapy-rated nitrile gloves is critical when handling powdered Vidalol A.[11][12] The outer glove provides the primary barrier, while the inner glove protects the skin during the doffing (removal) process, which carries a high risk of contamination. Gloves must be powder-free and have proven resistance to cytotoxic drugs.[13] Always wear the inner glove under the gown cuff and the outer glove over the cuff.[12] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[12]

  • Gowns: A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required.[1][11] This prevents particle and splash penetration. Standard cloth lab coats are strictly forbidden as they can absorb and retain the hazardous compound, leading to prolonged skin exposure.[12]

  • Respiratory Protection: Vidalol A powder is easily aerosolized, making respiratory protection paramount. A fit-tested N95 respirator is the minimum requirement for handling small quantities in a containment device.[1] For procedures with a higher risk of aerosol generation or for spill cleanup, a Powered Air-Purifying Respirator (PAPR) offers superior protection and is strongly recommended.[2] Surgical masks provide no protection against chemical vapors or fine particulates.[14]

  • Eye and Face Protection: Safety goggles with side shields are mandatory to protect against splashes and accidental eye contact.[14][15] When there is a significant splash risk, a full-face shield must be worn over the goggles.[12]

Procedural Guide: Donning, Doffing, and Disposal of PPE

Correctly putting on (donning) and taking off (doffing) PPE is as crucial as selecting the right equipment. Improper doffing can lead to self-contamination.

Step-by-Step Donning and Doffing Protocol

The following workflow is designed to minimize cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (Anteroom/Exit) don1 1. Shoe Covers don2 2. Inner Gloves don1->don2 don3 3. Gown don2->don3 don4 4. Respirator don3->don4 don5 5. Eye Protection don4->don5 don6 6. Outer Gloves (over cuff) don5->don6 doff1 1. Shoe Covers don6->doff1 Enter Work Area & Perform Tasks doff2 2. Outer Gloves (Peel Inside-Out) doff1->doff2 doff3 3. Gown & Inner Gloves (Roll away from body, gloves come off with gown) doff2->doff3 doff4 4. Eye Protection doff3->doff4 doff5 5. Respirator doff4->doff5 wash Wash Hands Thoroughly doff5->wash Exit Area

Caption: PPE Donning and Doffing Workflow for Vidalol A Handling.

Operational Plan: Disposal of Contaminated Materials

All materials that come into contact with Vidalol A are considered hazardous waste.[16] A self-validating system of waste segregation and disposal must be followed.

  • Segregation at the Source: All contaminated PPE, absorbent pads, and disposable labware must be placed directly into a designated hazardous waste container immediately after use.[17]

  • Container Labeling: The primary waste container must be a rigid, leak-proof bin, clearly labeled with "Hazardous Chemotherapeutic Waste" and the biohazard symbol.[1][10]

  • Color Coding: Use black containers for hazardous pharmaceutical waste to ensure it is easily identifiable and properly handled for final disposal.[16][17]

  • Final Disposal: Contaminated waste must be disposed of through a licensed hazardous waste contractor for high-temperature incineration.[18] A hazardous waste manifest must be completed to document the waste from generation to final disposal.[16][17]

Emergency Protocols: Spill Management

In the event of a Vidalol A spill, immediate and correct action is required to prevent exposure and environmental contamination.

  • Alert and Isolate: Immediately alert others in the area. Restrict access to the spill zone.[14]

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE ensemble designated for spill response, including a respirator.[1][14]

  • Contain the Spill:

    • For Powders: Gently cover the spill with damp absorbent pads to avoid making the powder airborne. Do not sweep dry powder.[1]

    • For Liquids: Cover the spill with absorbent pads from a cytotoxic spill kit, working from the outside in.[14]

  • Clean the Area: Using the materials in the spill kit, carefully collect all contaminated debris and place it in the hazardous waste container. Clean the spill area three times with a detergent solution, followed by clean water.[1]

  • Doff PPE and Dispose: Carefully doff all PPE and place it in the hazardous waste container.

  • Report: Report the incident to the laboratory supervisor and the institutional safety office.[9]

The logical flow for spill response is critical for ensuring safety.

Spill_Response start Spill Occurs alert 1. Alert Personnel & Isolate Area start->alert ppe 2. Don Full Spill Response PPE alert->ppe contain 3. Contain Spill (Cover with damp pads) ppe->contain clean 4. Clean Area (3x with detergent) contain->clean dispose 5. Dispose of all materials as hazardous waste clean->dispose report 6. Report Incident dispose->report end Area is Safe report->end

Caption: Emergency Spill Response Workflow for Vidalol A.

By adhering to these rigorous, field-proven protocols, you build a culture of safety and ensure the integrity of your research while protecting yourself, your colleagues, and the environment from the potent effects of Vidalol A.

References

  • SHIELD Scientific. (n.d.). Which Protective Gloves for Cytotoxic Drugs? Retrieved from [Link]

  • NHS. (2023). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. Retrieved from [Link]

  • Medical Waste Pros. (2025, October 30). How to Dispose of Hazardous Pharmaceutical Waste. Retrieved from [Link]

  • Lab Manager. (2025, June 6). OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. Retrieved from [Link]

  • California Institute of Technology Environmental Health and Safety. (n.d.). Cytotoxic or Chemotherapeutic Drug Guidelines. Retrieved from [Link]

  • Polovich, M., & Martin, S. (2011). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 18(Suppl 1), e12-e19. Retrieved from [Link]

  • IPS-Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Daniels Health. (2025, June 18). How to Dispose of Pharmaceutical Waste and Meet Regulations. Retrieved from [Link]

  • Vanderbilt University Environmental Health and Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • MLI Environmental. (2025, November 26). Pharmaceutical Hazardous Waste Management Guide from MLI. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Esco Pharma. (2017, September 25). It's more than just being Fragile : How to Handle Potent Formulation? Retrieved from [Link]

  • World Health Organization. (n.d.). Safe management of pharmaceutical waste from health care facilities global best practices. Retrieved from [Link]

  • NHS Specialist Pharmacy Service. (2025, December 23). Managing pharmaceutical waste. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]

  • Polovich, M. (n.d.). Safe Handling of Hazardous Drugs, Second Edition. Oncology Nursing Society.
  • Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]

  • Clinician.com. (2009, February 1). NIOSH: Use proper PPE with chemo agents. Retrieved from [Link]

  • University Corporation for Atmospheric Research. (2019, March 11). NIOSH Table 1,2 & 3. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (2026, March 23). Personal Protective Equipment (PPE). Retrieved from [Link]

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